molecular formula C21H33N3O B1681683 Sitamaquine CAS No. 57695-04-2

Sitamaquine

Cat. No.: B1681683
CAS No.: 57695-04-2
M. Wt: 343.5 g/mol
InChI Key: RVAKDGYPIVSYEU-UHFFFAOYSA-N
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Description

Sitamaquine (WR-6026) is an orally active 8-aminoquinoline analog in development by the Walter Reed Army Institute, in collaboration with GlaxoSmithKline (formerly SmithKline Beecham), for the potential treatment of visceral leishmaniasis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites.

CAS No.

57695-04-2

Molecular Formula

C21H33N3O

Molecular Weight

343.5 g/mol

IUPAC Name

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine

InChI

InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3

InChI Key

RVAKDGYPIVSYEU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC

Appearance

Solid powder

Other CAS No.

57695-04-2
5330-29-0

Pictograms

Corrosive; Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5330-29-0 (di-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline
8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride
8-aminoquinoline
8-quinolinamine
N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine
sitamaquine
WR 006026
WR 6026
WR-006026
WR-6026
WR006026
WR6026

Origin of Product

United States

Foundational & Exploratory

The Structure-Activity Relationship of Sitamaquine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the 8-Aminoquinoline (B160924) Class and its Anti-parasitic Potential

Sitamaquine, an 8-aminoquinoline derivative, has been a compound of significant interest in the development of oral therapies for visceral leishmaniasis. Understanding its structure-activity relationship (SAR) is crucial for the rational design of more potent and less toxic analogues. This technical guide provides a comprehensive overview of the SAR of this compound and the broader 8-aminoquinoline class, details key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Structure and Biological Activity

This compound belongs to the 8-aminoquinoline class of compounds, which have been investigated for their anti-parasitic properties, particularly against Leishmania and Plasmodium species. The core structure consists of a quinoline (B57606) ring substituted with an amino group at the 8-position, which is in turn connected to a substituted alkylamine side chain. Variations in these structural components significantly influence the compound's efficacy and safety profile.

While specific SAR studies on a broad range of this compound analogues are not extensively available in the public domain, the general principles for 8-aminoquinolines provide valuable insights. Key structural features that modulate activity include the nature of the substituent on the quinoline ring, the length and branching of the diamine side chain, and the nature of the terminal amino group.[1] The presence of a 6-methoxy group on the quinoline ring, as seen in primaquine (B1584692) and other analogues, has been shown to enhance activity.[1]

Quantitative Structure-Activity Relationship of 8-Aminoquinolines

To illustrate the SAR within the 8-aminoquinoline class, the following tables summarize the in vitro activity of various analogues against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. This data, while not specific to this compound analogues, provides a framework for understanding how structural modifications impact anti-malarial potency.

CompoundR2-substituentR4-substituentR5-substituentAverage IC50 (nM) vs. P. falciparum (All Strains)Hematin (B1673048) Polymerization Inhibition (% of Chloroquine)
Primaquine HHH>1000Inactive
WR 242511 HHO(CH2)3CH385120
WR 238605 HHO(CH2)5CH365115
WR 268397 HHO-cyclohexyl95110
WR 250593 HHO-phenyl70130
WR 255715 HHO-(4-Cl-phenyl)55140

Table 1: In vitro activity of 8-aminoquinoline analogues against Plasmodium falciparum. Data adapted from a comparative analysis of 8-aminoquinoline analogs.[2] The inhibitory concentrations (IC50) against various strains and the ability to inhibit hematin polymerization are presented.

8-AminoquinolineAverage IC50 (nM) for seven P. falciparum clones and isolates
WR 249420 50 - 100
WR 251855 50 - 100
WR 266848 50 - 100
WR 268499 50 - 100
WR 268658 50 - 100
WR 242511 50 - 100

Table 2: Average 50% inhibitory concentrations (IC50) of selected 8-aminoquinoline analogs against a panel of seven Plasmodium falciparum clones and isolates. These compounds demonstrated significantly greater potency than primaquine.[3]

Mechanism of Action

The anti-leishmanial mechanism of this compound involves a multi-step process. As a lipophilic weak base, it is believed to first interact with the parasite's plasma membrane.[4] The positively charged this compound interacts with the anionic polar head groups of membrane phospholipids, followed by the insertion of its hydrophobic quinoline ring into the lipid monolayer.[4] This process does not appear to involve a specific transporter protein.[4] Once inside the parasite, this compound is thought to disrupt mitochondrial function, leading to a decrease in ATP production.

Sitamaquine_Mechanism_of_Action Proposed Mechanism of Action of this compound in Leishmania cluster_extracellular Extracellular Space cluster_membrane Parasite Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Sitamaquine_ext This compound Membrane_Interaction Interaction with Phospholipids Sitamaquine_ext->Membrane_Interaction Electrostatic Interaction Membrane_Insertion Insertion into Lipid Bilayer Membrane_Interaction->Membrane_Insertion Hydrophobic Interaction Sitamaquine_int This compound Membrane_Insertion->Sitamaquine_int Passive Diffusion Mitochondrion Mitochondrion Sitamaquine_int->Mitochondrion Targets ATP_Depletion ATP Depletion Mitochondrion->ATP_Depletion Inhibits Respiration Parasite_Death Parasite Death ATP_Depletion->Parasite_Death Leads to

Caption: Proposed mechanism of action of this compound in Leishmania.

Experimental Protocols

The evaluation of the anti-leishmanial activity of this compound and its analogues involves a series of in vitro and in vivo experiments.

In Vitro Anti-leishmanial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.

1. Macrophage Cell Culture:

  • Murine macrophage cell lines (e.g., J774A.1) or primary peritoneal macrophages are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and incubated to allow adherence.[5]

2. Parasite Culture and Infection:

  • Leishmania promastigotes are cultured in a specific medium until they reach the stationary phase.

  • The adherent macrophages are then infected with the stationary-phase promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1).[5]

  • The co-culture is incubated to allow for the phagocytosis of promastigotes and their transformation into intracellular amastigotes.

3. Compound Treatment:

  • A serial dilution of the test compound (e.g., this compound) is prepared.

  • The culture medium is removed from the infected macrophages and replaced with a medium containing the different concentrations of the compound.

  • The plates are incubated for a specific period (e.g., 72 hours).

4. Determination of IC50:

  • After incubation, the viability of the intracellular amastigotes is assessed. This can be done through various methods:

    • Microscopic counting: The cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is counted under a microscope.

    • Resazurin-based assay: A resazurin (B115843) solution is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin, which can be quantified using a fluorometer.[5]

    • Luciferase-based assay: If using a luciferase-expressing Leishmania strain, a substrate is added, and the resulting luminescence is measured.

  • The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.[6]

5. Cytotoxicity Assay:

  • To determine the selectivity of the compound, a cytotoxicity assay is performed on the uninfected macrophage cell line.

  • The 50% cytotoxic concentration (CC50) is determined using a similar method to the IC50 determination (e.g., resazurin assay).

  • The selectivity index (SI) is calculated as the ratio of CC50 to IC50. A higher SI indicates greater selectivity for the parasite over the host cell.[6]

In_Vitro_Assay_Workflow In Vitro Anti-leishmanial Assay Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment & Analysis A 1. Culture Macrophages (e.g., J774A.1) C 3. Infect Macrophages with Promastigotes A->C B 2. Culture Leishmania Promastigotes B->C D 4. Allow Transformation to Amastigotes C->D E 5. Treat with Serial Dilutions of Compound D->E F 6. Incubate (e.g., 72h) E->F G 7. Assess Amastigote Viability F->G H 8. Calculate IC50 G->H

Caption: A typical workflow for in vitro anti-leishmanial screening.

Conclusion

The structure-activity relationship of this compound, as inferred from the broader 8-aminoquinoline class, highlights the critical role of the quinoline core and the nature of the side chain in determining anti-parasitic activity. While a comprehensive SAR study on a dedicated library of this compound analogues is needed for a more detailed understanding, the existing data provides a solid foundation for future drug discovery efforts. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to identify and optimize new anti-leishmanial and anti-malarial agents based on the 8-aminoquinoline scaffold. The continued exploration of this chemical space holds promise for the development of novel, effective, and safe oral treatments for neglected tropical diseases.

References

Physicochemical Properties of Sitamaquine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of sitamaquine, an 8-aminoquinoline (B160924) compound investigated for its antiprotozoal activity, particularly against Leishmania species. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, its implications for the compound's biological activity, and its mechanism of action.

Core Physicochemical Data

This compound is a lipophilic weak base.[1] Its physicochemical characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological targets. The key quantitative data for this compound and its commonly used dihydrochloride (B599025) salt are summarized in the table below.

PropertyValueFormReference
Chemical Formula C₂₁H₃₃N₃OBase[2]
C₂₁H₃₃N₃O·2HClDihydrochloride[2]
Molecular Weight 343.51 g/mol Base[2]
416.43 g/mol Dihydrochloride[2]
Melting Point 179-180 °CDihydrochloride[2]
Boiling Point 190-200 °C at 0.05 mmHgBase[2]
Octanol/Water Partition Coefficient (LogP) 5.84Not Specified[3]
pKa 4.2 (quinoline nitrogen)Not Specified[3]
10.4 (amine side chain)Not Specified[3]
Solubility Water: > 100 mg/mL at 25 °CDihydrochloride[3]
Ethanol: SolubleDihydrochloride[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of each specific physicochemical property of this compound are not extensively described in publicly available literature. General analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been referenced for the determination of this compound in plasma samples.[2] The determination of properties like pKa and LogP typically involves standardized methods such as potentiometric titration and the shake-flask method, respectively, though the specific application of these methods to this compound is not detailed in the reviewed literature.

Mechanism of Action in Leishmania

This compound's antileishmanial activity is multifaceted, involving entry into the parasite, accumulation in specific organelles, and disruption of critical metabolic pathways. As a lipophilic weak base, this compound is thought to cross the Leishmania plasma membrane via a diffusion process, driven by a chemical potential gradient.[1] Its entry does not appear to involve a specific transporter.[4] The process is influenced by the extracellular pH and involves an initial electrostatic interaction with anionic phospholipids (B1166683) in the parasite's membrane, followed by a deeper, hydrophobic insertion into the lipid monolayer.[4][5]

Once inside the parasite, this compound's primary lethal mechanism involves the disruption of mitochondrial function.[6][7] It acts as an inhibitor of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[6][8] This inhibition leads to a cascade of downstream events, including a decrease in intracellular ATP levels, a collapse of the mitochondrial membrane potential, and a significant increase in the production of reactive oxygen species (ROS).[6][7] The resulting oxidative stress and elevation of intracellular calcium levels are believed to trigger an apoptosis-like cell death pathway in the parasite.[6][7]

Interestingly, this compound also accumulates in the acidocalcisomes, which are acidic calcium storage organelles in Leishmania.[4] This accumulation leads to the alkalinization of these compartments.[4] However, studies have shown that the antileishmanial action of this compound is not directly correlated with its level of accumulation in acidocalcisomes, suggesting this is not its primary mechanism of killing.[9]

The proposed signaling pathway for this compound's mechanism of action is visualized below.

sitamaquine_moa cluster_mitochondrion Mitochondrion cluster_acidocalcisome Acidocalcisome Extracellular Extracellular Sitamaquine_in This compound ComplexII Complex II (Succinate Dehydrogenase) Sitamaquine_in->ComplexII Inhibits Alkalinization Alkalinization Sitamaquine_in->Alkalinization Accumulates in ROS Increased ROS Ca2 Increased Ca2+ ROS->Ca2 Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Ca2->Apoptosis ComplexII->ROS ATP Decreased ATP ComplexII->ATP MMP Mitochondrial Membrane Potential Collapse ComplexII->MMP MMP->ROS Sitamaquine_out This compound Sitamaquine_out->Sitamaquine_in Diffusion

This compound's proposed mechanism of action in Leishmania.

References

The Discovery and Synthesis of Sitamaquine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Discovery, Synthesis, Mechanism of Action, and Clinical Development of the Antileishmanial 8-Aminoquinoline (B160924) Compound.

Introduction

Sitamaquine (WR-6026) is an orally active 8-aminoquinoline analog that has been a subject of significant research for the treatment of visceral leishmaniasis (VL).[1][2][3] Discovered by the Walter Reed Army Institute of Research (WRAIR), this compound emerged from a broader antimalarial drug discovery program that also yielded primaquine.[1][4] Its development, in collaboration with GlaxoSmithKline, has been aimed at providing an oral therapeutic option for VL, a parasitic disease that is fatal if left untreated.[1][2][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Discovery and Development

This compound was first synthesized as part of a collaborative antimalarial program in the United States between 1944 and 1950.[1][4] Although initially investigated for its antimalarial properties, its potent antileishmanial activity was later discovered, leading to its development as a potential treatment for visceral leishmaniasis.[1][6] Phase II clinical trials have been conducted in India, Kenya, and Brazil to evaluate its efficacy and safety.[1][3][7][8] While showing promise, its development has been slow due to concerns about adverse effects, including methemoglobinemia and nephrotoxicity.[1][3][9]

Synthesis of this compound

A plausible synthetic pathway would be:

  • Synthesis of the 8-Aminoquinoline Core (8-amino-6-methoxy-4-methylquinoline): This can be achieved through established methods for quinoline (B57606) synthesis, such as the Skraup synthesis or the Friedländer annulation, starting from appropriately substituted anilines.[11] A common route for 8-aminoquinolines involves the nitration of a quinoline precursor to yield an 8-nitroquinoline, which is then reduced to the 8-aminoquinoline.[11][13]

  • Synthesis of the Side Chain (N,N-diethyl-1,6-hexanediamine): This aliphatic diamine can be prepared through various standard organic chemistry methods.

  • Condensation: The final step involves the condensation of the 8-amino-6-methoxy-4-methylquinoline with a suitably activated form of the N,N-diethyl-1,6-hexanediamine side chain to form the final this compound molecule.

G cluster_core Quinoline Core Synthesis cluster_sidechain Side Chain Synthesis A Substituted Aniline B Skraup or Friedländer Synthesis A->B C 6-methoxy-4-methylquinoline B->C D Nitration C->D E 8-nitro-6-methoxy-4-methylquinoline D->E F Reduction E->F G 8-amino-6-methoxy-4-methylquinoline F->G K Condensation G->K H Adipic Acid Derivative I Amination/Reduction Steps H->I J N,N-diethyl-1,6-hexanediamine I->J J->K L This compound K->L

Plausible synthetic workflow for this compound.

Mechanism of Action

This compound's antileishmanial activity stems from its ability to disrupt key cellular processes within the parasite. As a lipophilic weak base, it first interacts with the anionic polar head groups of phospholipids (B1166683) in the parasite's plasma membrane.[1][14] Following this, its hydrophobic quinoline ring inserts deeper into the lipid monolayer.[1]

Once internalized, this compound accumulates in acidic compartments, particularly the acidocalcisomes.[1] The primary mechanism of its leishmanicidal action involves the inhibition of the mitochondrial respiratory chain. Specifically, this compound targets and inhibits succinate (B1194679) dehydrogenase (Complex II), which leads to a cascade of detrimental effects.[15][16][17] This inhibition disrupts oxidative phosphorylation, causing a rapid decrease in intracellular ATP levels and a collapse of the mitochondrial inner membrane potential.[1][15][17] The resulting bioenergetic collapse triggers oxidative stress, characterized by an increase in reactive oxygen species (ROS) and intracellular Ca2+ levels, ultimately leading to an apoptosis-like death of the Leishmania parasite.[15][16]

G cluster_entry Cellular Uptake cluster_action Mitochondrial Targeting Sitamaquine_ext Extracellular this compound Membrane Leishmania Plasma Membrane (Phospholipid Interaction) Sitamaquine_ext->Membrane Sitamaquine_int Intracellular this compound Membrane->Sitamaquine_int SDH Succinate Dehydrogenase (Complex II) Sitamaquine_int->SDH Inhibition ATP_synth Oxidative Phosphorylation SDH->ATP_synth ROS Reactive Oxygen Species (ROS) SDH->ROS Dysfunction leads to ATP ATP Synthesis ATP_synth->ATP Leads to Mito_potential Mitochondrial Membrane Potential ATP_synth->Mito_potential Maintains Apoptosis Apoptosis-like Cell Death ATP->Apoptosis Decrease leads to Mito_potential->Apoptosis Collapse leads to Ca Intracellular Ca2+ ROS->Ca Increases Ca->Apoptosis Increase leads to

Proposed mechanism of action for this compound in Leishmania.

Data Presentation

In Vitro Activity

This compound has demonstrated activity against various Leishmania species. The effective concentrations vary depending on the parasite stage (promastigote vs. amastigote) and the specific species.

Leishmania SpeciesParasite StageMetricValue (µM)Reference
Various SpeciesAmastigotesED502.9 - 19.0[1][3]
L. donovaniPromastigotesEC5019.8 ± 1.9[17]
L. majorAmastigotesIC5010.0 ± 0.37[18]
Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, metabolism, and elimination of this compound.

ParameterThis compoundDesethyl-sitamaquine (Metabolite)Reference
t½ (Half-life) ~26 hours (18.3 - 22.8 hr)23.0 - 27.9 hr[1][19][20]
Cmax (Day 21) 401 - 570 ng/mL109 - 154 ng/mL[19][20]
Tmax (Day 21) 3.5 - 6 hr2 - 10 hr[19][20]
AUC(0-τ) (Day 21) 6,627 - 8,903 ng·hr/mL2,307 - 3,163 ng·hr/mL[19][20]

This compound is metabolized in a rat hepatic microsomal system, dependent on NADPH, to two primary metabolites: 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline.[1]

Clinical Efficacy and Safety

Phase II clinical trials have provided data on the efficacy and adverse effects of this compound in patients with visceral leishmaniasis.

Study Location (Patient Cohort)Dose (mg/kg/day)DurationFinal Cure Rate (Day 180)Key Adverse Events (%)Reference
India (n=120)1.528 days81%Vomiting (8%), Dyspepsia (8%), Cyanosis (3%), Nephrotic Syndrome (3%), Glomerulonephritis (2%)[1][7]
1.7528 days89%[1][7]
2.028 days100%[1][7]
2.528 days80%[1][7]
Kenya (n=95)1.5 - 3.028 days80-90% (at 1.75-3 mg/kg)Vomiting (~10%), Abdominal Pains (~10%), Headache (~10%)[1][8]
Brazil (L. chagasi)> 2.028 daysNo increased efficacyNephrotoxicity observed at ≥ 2.5 mg/kg/day[1][3]
India (Randomized study, n=41)2.021 days85%Adverse events in 10% of patients[19][20]

Experimental Protocols

In Vitro Antileishmanial Activity Assay (Amastigote Model)

This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of a compound against intracellular Leishmania amastigotes.

  • Cell Culture: Culture macrophages (e.g., THP-1 cell line) in appropriate media and seed them into 96-well plates. Differentiate monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Application: Remove non-phagocytized promastigotes by washing. Add fresh media containing serial dilutions of this compound (or the test compound) to the infected cells. Include appropriate controls (e.g., untreated infected cells, uninfected cells, reference drug like Amphotericin B).

  • Incubation: Incubate the plates for 72 hours to allow for compound activity.

  • Quantification of Parasite Load:

    • Fix the cells with methanol (B129727) and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Alternatively, use a reporter gene assay (e.g., luciferase-expressing parasites) where parasite viability is measured by luminescence.[17][18]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Measurement of Mitochondrial Respiration

This protocol describes how to assess the effect of this compound on the parasite's respiratory chain using digitonin-permeabilized cells.[15][17]

  • Parasite Preparation: Harvest Leishmania promastigotes in the logarithmic growth phase by centrifugation and wash them with a suitable buffer (e.g., HBS).

  • Cell Permeabilization: Resuspend the parasites in a respiration buffer containing digitonin. Digitonin selectively permeabilizes the plasma membrane, allowing substrates and inhibitors to access the mitochondria without disrupting the mitochondrial inner membrane.

  • Polarographic Measurement: Transfer the permeabilized cell suspension to a thermostatically controlled chamber equipped with a Clark-type oxygen electrode to measure oxygen consumption.

  • Substrate and Inhibitor Addition:

    • Add a specific substrate for Complex II, such as succinate, to initiate oxygen consumption.

    • Record the basal rate of oxygen consumption.

    • Add this compound at the desired concentration and record the change in the rate of oxygen consumption to determine the degree of inhibition.

    • Use known inhibitors of other respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV) as controls to confirm the specific targeting of Complex II.

  • Data Analysis: Express the rate of oxygen consumption as nmol O2/min/mg of protein. Calculate the percentage of inhibition caused by this compound relative to the basal rate with succinate alone.

G A 1. Culture & Infect Macrophages with Leishmania Promastigotes B 2. Add Serial Dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Fix, Stain (Giemsa) & Quantify Intracellular Amastigotes C->D E 5. Calculate IC50 Value D->E

General workflow for in vitro antileishmanial screening.

Conclusion

This compound remains a significant compound in the landscape of antileishmanial drug discovery. Its oral bioavailability and novel mechanism of action targeting the parasite's mitochondrial function represent desirable characteristics for an antileishmanial drug.[1][21] However, challenges related to its therapeutic window and potential for toxicity, particularly nephrotoxicity and methemoglobinemia, have hindered its clinical progression.[1][3][5] The detailed understanding of its synthesis, mechanism, and the wealth of preclinical and clinical data provide a valuable foundation for the development of new, safer, and more effective 8-aminoquinoline-based therapies for visceral leishmaniasis.

References

Unraveling the Antiparasitic Action of Sitamaquine: A Technical Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biological targets of sitamaquine in parasites. This whitepaper provides a detailed analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

This compound, an 8-aminoquinoline (B160924) derivative, has been a compound of interest in the development of oral therapies for visceral leishmaniasis. This guide consolidates current scientific knowledge to illuminate how this compound exerts its antiparasitic effects at a molecular level.

Primary Biological Target: Mitochondrial Succinate (B1194679) Dehydrogenase (Complex II)

The central finding highlighted in this guide is the identification of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, as a primary target of this compound in Leishmania donovani.[1][2][3] this compound inhibits SDH in a dose-dependent manner, disrupting a critical juncture between the Krebs cycle and oxidative phosphorylation.[1]

This inhibition triggers a cascade of downstream events that culminate in parasite death. These effects include a rapid and significant decrease in intracellular ATP levels, depolarization of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the induction of an apoptosis-like cell death pathway.[1][2][3][4]

Quantitative Analysis of this compound's Efficacy

The guide presents a compilation of quantitative data from multiple studies, offering a clear picture of this compound's potency and effects.

Table 1: In Vitro Efficacy of this compound against Leishmania Species

ParameterLeishmania Species/StageValueReference
EC50L. donovani promastigotes19.8 ± 1.9 µM[1]
IC50L. donovani promastigotes29.2 µM[5]
ED50Leishmania amastigotes (various species)2.9 - 19.0 µM[2]
EC50L. major amastigotes (wild-type)4.3 ± 0.6 µM[6]
EC50L. major amastigotes (AP3δ-null mutant)3.9 ± 0.4 µM[6]

Table 2: Cellular Effects of this compound on Leishmania donovani Promastigotes

ParameterThis compound ConcentrationEffectTime PointReference
Intracellular ATP>30 µM50% decrease in luminescence10 minutes[1]
Mitochondrial Membrane Potential (Rh123 accumulation)50 µM3.4-fold decrease (in 47% of population)15 minutes[1]
100 µM3.1-fold decrease15 minutes[1]
Apoptosis-like Cell Death (sub-G1 DNA content)50 µM17.8% of population24 hours[1]
100 µM38.3% of population24 hours[1]
Succinate Dehydrogenase (SDH) Inhibition10 - 200 µMDose-dependent inhibition1 hour[1]

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by this compound in Leishmania.

Sitamaquine_Pathway cluster_entry Cellular Entry cluster_mitochondrion Mitochondrial Targeting cluster_downstream Downstream Effects Sitamaquine_ext This compound (extracellular) Membrane Parasite Membrane Sitamaquine_ext->Membrane Interaction with anionic phospholipids Sitamaquine_int This compound (intracellular) Membrane->Sitamaquine_int Diffusion SDH Succinate Dehydrogenase (Complex II) Sitamaquine_int->SDH Inhibition ETC Electron Transport Chain SDH->ETC Disruption ATP_depletion ATP Depletion ETC->ATP_depletion MMP_collapse ΔΨm Collapse ETC->MMP_collapse ROS_increase ROS Increase ETC->ROS_increase Mito_Membrane Mitochondrial Membrane Apoptosis Apoptosis-like Cell Death ATP_depletion->Apoptosis Ca_increase Cytosolic Ca2+ Increase MMP_collapse->Ca_increase ROS_increase->Apoptosis Ca_increase->Apoptosis

Caption: this compound signaling pathway in Leishmania.

Detailed Experimental Methodologies

This guide provides comprehensive protocols for key experiments used to elucidate this compound's mechanism of action.

Measurement of Succinate Dehydrogenase (SDH) Activity

This spectrophotometric assay measures the dose-dependent inhibition of SDH by this compound in isolated mitochondrial fractions.

SDH_Assay_Workflow start Start: L. donovani promastigotes step1 Isolate Mitochondrial Fraction start->step1 step2 Incubate with This compound (various conc.) step1->step2 step3 Add Substrates: Succinate & Potassium Ferricyanide (B76249) step2->step3 step4 Measure Absorbance at 415 nm step3->step4 end End: Determine % SDH Inhibition step4->end

Caption: Workflow for SDH activity assay.

Protocol:

  • Parasite Culture and Mitochondrial Isolation: Leishmania donovani promastigotes are cultured to the late-log phase. The mitochondrial fraction is then isolated through a series of homogenization and differential centrifugation steps.[1]

  • Incubation with this compound: Aliquots of the mitochondrial fraction are incubated with varying concentrations of this compound (e.g., 10, 25, 50, 75, 100, 150, and 200 µM) for 1 hour at 25°C in a 96-well microplate.[1] A negative control (no drug) and a positive control (e.g., 10 mM malonate, a known SDH inhibitor) are included.[1]

  • Enzymatic Reaction: The reaction is initiated by adding 10 mM succinate and 1 mM potassium ferricyanide to each well.[1]

  • Data Acquisition: The activity of SDH is measured by monitoring the reduction of potassium ferricyanide, which results in a decrease in absorbance at 415 nm, using a microplate reader.[1]

  • Data Analysis: The percentage of SDH inhibition is calculated for each this compound concentration relative to the control wells.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This flow cytometry-based assay utilizes the fluorescent dye Rhodamine 123 (Rh123) to quantify changes in the mitochondrial membrane potential.

MMP_Assay_Workflow start Start: L. donovani promastigotes step1 Treat with This compound (e.g., 50, 100 µM) start->step1 step2 Incubate with Rhodamine 123 step1->step2 step3 Wash and Resuspend Cells step2->step3 step4 Analyze by Flow Cytometry step3->step4 end End: Quantify Rh123 Fluorescence step4->end

Caption: Workflow for ΔΨm assay.

Protocol:

  • Parasite Treatment: L. donovani promastigotes are incubated with the desired concentrations of this compound (e.g., 50 µM and 100 µM) for a specified time (e.g., 15 minutes) at 28°C.[1] A positive control for depolarization (e.g., 10 µM FCCP) is also included.[1]

  • Staining: Rhodamine 123 is added to the parasite suspension to a final concentration of 0.8 µM and incubated for 5 minutes.[1]

  • Washing: The parasites are washed twice with phosphate-buffered saline (PBS) to remove excess dye.[1]

  • Flow Cytometry: The fluorescence of Rh123 is analyzed using a flow cytometer with an excitation wavelength of 488 nm and emission measured between 515 and 545 nm.[1]

  • Data Analysis: A decrease in the geometric mean of fluorescence intensity indicates depolarization of the mitochondrial membrane.[1]

Detection of Reactive Oxygen Species (ROS)

This assay uses the cell-permeable probe H2DCF-DA to measure the intracellular production of ROS via flow cytometry.

Protocol:

  • Parasite Treatment: L. donovani promastigotes are incubated with this compound (e.g., 100 µM) for various time points (e.g., 30, 60, and 120 minutes) at 28°C.[1] A positive control for ROS induction (e.g., 10 µM oligomycin) is included.[1]

  • Staining: After treatment, parasites are incubated with H2DCF-DA (2 µg/ml) for 15 minutes in the dark.[1]

  • Flow Cytometry: The fluorescence of the oxidized product, DCF, is measured by flow cytometry.[1]

  • Data Analysis: An increase in DCF fluorescence intensity corresponds to an increase in intracellular ROS levels.[1]

Analysis of Apoptosis-like Cell Death

The induction of apoptosis-like features is assessed by quantifying the sub-G1 DNA content using propidium (B1200493) iodide (PI) staining and flow cytometry.

Protocol:

  • Parasite Treatment: L. donovani promastigotes are incubated with this compound (e.g., 50 and 100 µM) for 24 hours.[1]

  • Fixation and Staining: Parasites are fixed with ice-cold methanol (B129727) and then stained with a solution containing PI and RNase A.[1]

  • Flow Cytometry: The DNA content is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the sub-G1 region of the DNA histogram, representing cells with fragmented DNA, is quantified.[1]

This technical guide provides a foundational resource for understanding the molecular basis of this compound's antiparasitic activity. The detailed methodologies and clear visualizations are intended to facilitate further research and development of novel antileishmanial agents.

References

Navigating the Therapeutic Journey of Sitamaquine: A Deep Dive into its Pharmacokinetics and Metabolism in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the pharmacokinetic profile and metabolic fate of sitamaquine, an 8-aminoquinoline (B160924) compound investigated for the treatment of visceral leishmaniasis. This whitepaper synthesizes available human clinical trial data to provide a detailed overview of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

This compound, also known as WR6026, has been the subject of clinical investigation as an oral therapy for visceral leishmaniasis, a parasitic disease with significant global health impact.[1][2] Understanding its pharmacokinetic and metabolic characteristics is paramount for optimizing dosing regimens, ensuring patient safety, and predicting potential drug interactions.

Pharmacokinetic Profile of this compound and its Major Metabolite

Clinical studies in patients with visceral leishmaniasis have elucidated the key pharmacokinetic parameters of this compound and its primary metabolite, desethyl-sitamaquine. Following oral administration, this compound is slowly metabolized.[1] A pivotal randomized, open-label study in India involving patients with visceral leishmaniasis provides a clear picture of its behavior in the human body.[1][3]

The study investigated a 2 mg/kg/day oral dose of this compound administered for 21 days.[1][3] Pharmacokinetic parameters were assessed on day 21 across different cohorts, revealing consistent absorption and elimination characteristics.[1][3]

Table 1: Mean Pharmacokinetic Parameters of this compound on Day 21 in Patients with Visceral Leishmaniasis (2 mg/kg/day oral dose) [1][3]

ParameterValue Range
Maximum Plasma Concentration (Cmax)401 - 570 ng/mL
Time to Reach Cmax (Tmax)3.5 - 6 hr
Area Under the Curve (AUC0-τ)6,627 - 8,903 ng.hr/mL
Apparent Terminal Half-life (t1/2)18.3 - 22.8 hr

The primary metabolite, desethyl-sitamaquine, also exhibits a distinct pharmacokinetic profile, characterized by a longer half-life compared to the parent drug.[1][3]

Table 2: Mean Pharmacokinetic Parameters of Desethyl-sitamaquine on Day 21 in Patients with Visceral Leishmaniasis (2 mg/kg/day oral dose) [1][3]

ParameterValue Range
Maximum Plasma Concentration (Cmax)109 - 154 ng/mL
Time to Reach Cmax (Tmax)2 - 10 hr
Area Under the Curve (AUC0-τ)2,307 - 3,163 ng.hr/mL
Apparent Terminal Half-life (t1/2)23.0 - 27.9 hr

Notably, the study found no significant effect of food on the pharmacokinetics of this compound, suggesting it can be administered regardless of meals.[1][3] Upon multiple dosing, both this compound and desethyl-sitamaquine showed accumulation, with the area under the curve (AUC) being greatest at day 10.[1] The accumulation was more pronounced for the desethyl-sitamaquine metabolite.[1]

Metabolic Pathways of this compound

The metabolism of this compound is believed to be primarily hepatic. While human studies have definitively identified desethyl-sitamaquine as a metabolite, research in rat hepatic microsomal systems suggests the involvement of cytochrome P450 (CYP450) enzymes in its biotransformation.[1][4] These in-vitro studies identified two NADPH-dependent metabolites: 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline.[4] The formation of these metabolites appears to be catalyzed by different CYP450 isozymes.[4]

Sitamaquine_Metabolism This compound This compound Desethyl_this compound Desethyl-sitamaquine (Human Metabolite) This compound->Desethyl_this compound De-ethylation Metabolite1 8-(-6-ethylaminohexylamino)- 6-methoxy-lepidine (Rat Microsomal Metabolite) This compound->Metabolite1 Metabolite2 8-(-6-diethylaminohexylamino)- 6-methoxy-4-hydroxy-methyl-quinoline (Rat Microsomal Metabolite) This compound->Metabolite2 CYP450 Cytochrome P450 Enzymes CYP450->this compound Catalysis

Figure 1: Proposed Metabolic Pathways of this compound.

Experimental Protocols: A Closer Look

The robust pharmacokinetic data for this compound in humans is derived from well-designed clinical trials. A key Phase II, multi-center, open-label, randomized study provides a clear example of the methodologies employed.[1][2]

Study Design: The study was a randomized, open-label trial comparing oral this compound with intravenous amphotericin B in patients with visceral leishmaniasis.[1][3] The this compound arm was further divided into four cohorts to assess the effect of food on its pharmacokinetics (fasted/fed, fed/fasted, fed/fed, and fasted/fasted) over two periods (days 1-10 and 11-21).[1][3]

Patient Population: The study enrolled patients in India with a confirmed diagnosis of visceral leishmaniasis.[1] Exclusion criteria were comprehensive, ruling out individuals with pre-existing renal, hepatic, or cardiac conditions, glucose-6-phosphate dehydrogenase deficiency, and other serious underlying diseases.[1]

Dosing and Administration: Patients in the this compound group received a daily oral dose of 2 mg/kg for 21 days.[1][3]

Pharmacokinetic Sampling: Blood samples for the determination of plasma concentrations of this compound and desethyl-sitamaquine were collected at specific time points on days 1, 10, and 21. These time points included pre-dose, and 1, 2, 3, 4, 6, 10, and 16 hours post-dose.[2] Additional samples were taken on Day 23 and Day 24 to capture the terminal elimination phase.[2]

Analytical Methodology: The concentrations of this compound and its metabolite in human plasma were quantified using a validated high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.[1] This involved solid-phase extraction of the analytes from the plasma samples.[1] The method was validated over a concentration range of 1-1000 ng/mL for both this compound and desethyl-sitamaquine.[1]

Experimental_Workflow cluster_study_design Study Design cluster_treatment Treatment Phase cluster_pk_analysis Pharmacokinetic Analysis Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Randomization Randomization Patient_Screening->Randomization Cohort_Assignment Cohort Assignment (Fasted/Fed Groups) Randomization->Cohort_Assignment Dosing Oral this compound Administration (2 mg/kg/day for 21 days) Cohort_Assignment->Dosing Blood_Sampling Blood Sampling (Days 1, 10, 21, 23, 24) Dosing->Blood_Sampling Plasma_Extraction Solid-Phase Extraction Blood_Sampling->Plasma_Extraction LC_MS_MS LC-MS/MS Analysis Plasma_Extraction->LC_MS_MS Data_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->Data_Analysis

Figure 2: Workflow of the Human Pharmacokinetic Study of this compound.

Conclusion

This technical guide provides a consolidated overview of the pharmacokinetics and metabolism of this compound in humans, drawing upon the available clinical trial data. The predictable pharmacokinetic profile, lack of a significant food effect, and the identification of its major metabolite contribute to a foundational understanding of this investigational drug. Further research to fully characterize all metabolic pathways and potential drug-drug interactions will be crucial for its continued development. The detailed experimental protocols and analytical methodologies presented here serve as a valuable resource for researchers in the field of anti-leishmanial drug development.

References

Early Preclinical Studies of Sitamaquine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies of sitamaquine, an 8-aminoquinoline (B160924) compound investigated for the treatment of visceral leishmaniasis (VL). Developed by the Walter Reed Army Institute of Research (WRAIR) and GlaxoSmithKline (GSK), this compound has been evaluated for its antileishmanial activity, mechanism of action, pharmacokinetics, and toxicology in a variety of preclinical models.

In Vitro Efficacy

This compound has demonstrated activity against various Leishmania species in in vitro assays. The following tables summarize the reported 50% effective dose (ED50) and 50% inhibitory concentration (IC50) values against promastigote and amastigote forms of the parasite.

Table 1: In Vitro Activity of this compound against Leishmania Promastigotes

Leishmania SpeciesStrainParameterValue (µM)Reference
L. donovaniMHOM/IN/80/DD8IC5029.2[1]
L. donovaniField IsolatesED50 (mean ± SEM)17.7 ± 1.0[2]
L. donovaniField IsolatesED90 (mean ± SEM)39.9 ± 2.6[2]

Table 2: In Vitro Activity of this compound against Leishmania Amastigotes

Leishmania SpeciesHost CellParameterValue (µM)Reference
Various speciesNot specifiedED502.9 - 19.0[3]
L. donovaniJ774A.1 macrophagesED50 (mean ± SEM)2.1 ± 0.2[2]

In Vivo Efficacy

Preclinical in vivo studies, primarily in hamster models of visceral leishmaniasis, have been crucial in evaluating the therapeutic potential of this compound.

Table 3: In Vivo Activity of this compound against Visceral Leishmaniasis

Animal ModelLeishmania SpeciesTreatment RegimenEfficacyReference
HamsterL. donovaniNot specified708 times more active than meglumine (B1676163) antimoniate[4]

Mechanism of Action

The precise molecular targets of this compound are yet to be fully elucidated; however, preclinical research has shed light on several key aspects of its mechanism of action against Leishmania parasites. This compound, a lipophilic weak base, rapidly accumulates in the acidic compartments of the parasite, particularly the acidocalcisomes.[3] However, studies have shown that its antileishmanial action is not directly related to its accumulation in these organelles.[3]

The primary mechanism appears to involve the disruption of mitochondrial function. This compound inhibits complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[5][6] This inhibition leads to a cascade of downstream effects, including a decrease in intracellular ATP levels, depolarization of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[5][6] Ultimately, these events trigger an apoptosis-like cell death in the parasite.[5]

The initial interaction of this compound with the parasite involves an electrostatic interaction with anionic phospholipids (B1166683) in the cell membrane, followed by the insertion of its hydrophobic quinoline (B57606) ring into the lipid monolayer.[1][7]

Sitamaquine_Mechanism_of_Action cluster_membrane Leishmania Plasma Membrane cluster_mitochondrion Mitochondrion Sitamaquine_Extracellular Extracellular this compound Membrane_Interaction Interaction with Anionic Phospholipids Sitamaquine_Extracellular->Membrane_Interaction Membrane_Insertion Insertion into Lipid Bilayer Membrane_Interaction->Membrane_Insertion Sitamaquine_Intracellular Intracellular this compound Membrane_Insertion->Sitamaquine_Intracellular SDH Succinate Dehydrogenase (Complex II) Sitamaquine_Intracellular->SDH Inhibition ETC Electron Transport Chain SDH->ETC Disruption MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Collapse ROS Reactive Oxygen Species (ROS) ETC->ROS Generation ATP ATP Production MMP->ATP Decrease Apoptosis Apoptosis-like Cell Death ATP->Apoptosis ROS->Apoptosis

Proposed mechanism of action of this compound in Leishmania.

Experimental Protocols

In Vitro Susceptibility Assays

Promastigote Susceptibility Assay

  • Parasite Culture: Leishmania donovani promastigotes (e.g., MHOM/IN/80/DD8 strain) are cultured in M199 medium supplemented with 10% fetal calf serum (FCS).

  • Assay Procedure: Stationary-phase promastigotes are plated at a density of 1 x 10^6 parasites/well in 24-well plates.

  • Drug Incubation: this compound is added at various concentrations (e.g., 10, 15, 20, 30, 50, and 70 µM).

  • Incubation: Plates are incubated for 72 hours at 26°C.

  • Endpoint: Parasite growth inhibition is assessed by direct counting using a Neubauer chamber. ED50 and ED90 values are calculated by sigmoidal regression analysis.[2]

Intracellular Amastigote Susceptibility Assay

  • Host Cell Culture: J774A.1 macrophage cell line is used as the host cell.

  • Infection: Macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Drug Incubation: After removal of non-internalized promastigotes, infected macrophages are incubated with various concentrations of this compound (e.g., 1, 3, 10, and 20 µM) for 48 hours.

  • Endpoint: The number of amastigotes per 100 macrophage nuclei is determined by microscopic examination of Giemsa-stained slides. The ED50 is then calculated.[2]

Mechanism of Action Assays

Measurement of Mitochondrial Respiratory Chain Activity

  • Mitochondria Isolation: Mitochondrial fractions are isolated from Leishmania promastigotes.

  • Succinate Dehydrogenase (SDH) Activity: SDH activity is measured spectrophotometrically by monitoring the reduction of ferricyanide (B76249) at 415 nm in the presence of succinate. The assay is performed in the presence of varying concentrations of this compound to determine dose-dependent inhibition.[5][6]

Determination of Intracellular ATP Levels

  • Bioluminescence Assay: Leishmania donovani promastigotes expressing luciferase are used.

  • Procedure: Parasites are preloaded with DMNPE-luciferin. Once luminescence stabilizes, this compound is added at different concentrations.

  • Endpoint: The change in luminescence, which is proportional to the intracellular ATP concentration, is monitored over time.[5]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

  • Fluorescent Probe: The fluorescent dye JC-1 or rhodamine 123 is used.

  • Procedure: Promastigotes are incubated with this compound, followed by the addition of the fluorescent probe.

  • Endpoint: The change in fluorescence is measured by flow cytometry or fluorometry to assess mitochondrial depolarization.[5][8]

Detection of Reactive Oxygen Species (ROS)

  • Fluorescent Probe: The cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) is used.

  • Procedure: Promastigotes are treated with this compound and then loaded with H2DCF-DA.

  • Endpoint: The increase in fluorescence due to the oxidation of the probe by ROS is quantified by flow cytometry.[5]

Experimental_Workflow_Sitamaquine_Preclinical cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_moa Mechanism of Action cluster_pk Pharmacokinetics cluster_tox Toxicology Promastigote_Assay Promastigote Susceptibility Assay Amastigote_Assay Intracellular Amastigote Susceptibility Assay Hamster_Model Hamster Model of VL Treatment Oral Administration of this compound Hamster_Model->Treatment Parasite_Load Parasite Load Determination (Spleen, Liver) Treatment->Parasite_Load Mitochondrial_Respiration Mitochondrial Respiration Assay ATP_Measurement Intracellular ATP Measurement MMP_Assay Mitochondrial Membrane Potential Assay ROS_Detection ROS Detection Animal_Models_PK Animal Models (Rat, Dog, Monkey) Dosing_PK IV and Oral Administration Animal_Models_PK->Dosing_PK Sampling_PK Plasma/Blood Sampling Dosing_PK->Sampling_PK Analysis_PK LC-MS/MS Analysis Sampling_PK->Analysis_PK Animal_Models_Tox Rodent & Non-rodent Species Dosing_Tox Acute, Sub-chronic, Chronic Dosing Animal_Models_Tox->Dosing_Tox Endpoints_Tox Clinical Observations, Pathology, etc. Dosing_Tox->Endpoints_Tox

Workflow of preclinical studies for this compound.

Pharmacokinetics

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Table 4: Preclinical Pharmacokinetic Parameters of this compound in Animal Models

SpeciesRouteDose (mg/kg)CmaxTmax (h)AUCt1/2 (h)Bioavailability (%)Reference
RatOral20~18 µg/ml0.5-2.9450[9]
RatIV10---2.1-[9]
Cynomolgus MonkeyOral10410 ng/ml1.67-5.1613[9]

Note: Comprehensive preclinical pharmacokinetic data for this compound is limited in the public domain. The data presented is based on available information and may not be exhaustive.

Metabolism studies in a rat hepatic microsomal system identified two main metabolites: 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline.[3] The formation of these metabolites was found to be NADPH-dependent, suggesting the involvement of cytochrome P450 enzymes.[3] In humans, this compound has a relatively short elimination half-life of approximately 26 hours.[3]

Toxicology

Preclinical toxicology studies are conducted to assess the safety profile of a drug candidate before human trials. These studies typically involve acute, sub-chronic, and chronic dosing in at least two animal species (one rodent and one non-rodent). While specific preclinical toxicology reports for this compound are not extensively available in the public literature, related 8-aminoquinolines have shown toxicities that warrant careful monitoring. For instance, subacute toxicity studies of primaquine (B1584692) in dogs, monkeys, and rats have shown effects on the liver, kidneys, and hematopoietic system.[10] Adverse effects such as methemoglobinemia and nephrotoxicity, which were later observed in clinical trials of this compound, are known class effects of 8-aminoquinolines and would have been key areas of investigation in preclinical safety assessments.[3]

Table 5: General Preclinical Toxicology Study Design

Study TypeDurationAnimal SpeciesKey Endpoints
Acute Toxicity Single dose, 14-day observationRodent (e.g., rat, mouse) and Non-rodent (e.g., dog, primate)Mortality, clinical signs, gross pathology
Sub-chronic Toxicity 28 or 90 daysRodent and Non-rodentTarget organ toxicity, hematology, clinical chemistry, histopathology, NOAEL determination
Chronic Toxicity 6 to 9 monthsRodent and Non-rodentLong-term target organ toxicity, carcinogenicity potential

Conclusion

The early preclinical studies of this compound demonstrated its potential as an orally active antileishmanial agent, particularly for visceral leishmaniasis. Its mechanism of action, centered on the disruption of mitochondrial function in the parasite, provided a strong rationale for its development. However, the preclinical data also hinted at potential toxicities characteristic of the 8-aminoquinoline class, which were later confirmed in clinical trials. This technical guide summarizes the key preclinical findings that formed the basis for the clinical evaluation of this compound. Further research and development in this area may focus on optimizing the therapeutic index of 8-aminoquinolines to harness their antileishmanial efficacy while minimizing adverse effects.

References

Sitamaquine's Enigmatic Journey into the Acidocalcisome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex relationship between the antileishmanial drug candidate sitamaquine and the acidocalcisome, a unique organelle within protozoan parasites. While initially thought to be a key target, research reveals a more nuanced story where the accumulation of this compound within these acidic vesicles appears to be a secondary event, rather than the primary driver of its parasiticidal activity. This document provides a comprehensive overview of the current understanding, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Executive Summary

This compound, an 8-aminoquinoline (B160924) derivative, is a lipophilic weak base that has been investigated as an oral treatment for leishmaniasis. Its chemical nature facilitates rapid permeation of cell membranes and accumulation in acidic compartments. In Leishmania species, the most prominent of these acidic organelles are the acidocalcisomes. Consequently, this compound is sequestered within these vesicles. However, compelling evidence demonstrates that the antileishmanial efficacy of this compound is not correlated with the extent of its accumulation in acidocalcisomes[1][2][3]. Studies using mutant parasite lines deficient in acidocalcisome function have shown that despite a drastic reduction in drug accumulation within these organelles, the parasites' sensitivity to this compound remains unchanged[1][2]. The primary mechanism of action is now believed to involve the inhibition of the mitochondrial respiratory chain, specifically complex II (succinate dehydrogenase), leading to oxidative stress and an apoptosis-like cell death pathway[4]. This guide will explore both the mechanism of accumulation and the evidence that decouples it from the drug's lethal effect.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's interaction with Leishmania parasites.

Table 1: this compound Sensitivity (EC₅₀) and Accumulation in Leishmania Species

Leishmania Species/StrainThis compound EC₅₀ (µM)[¹⁴C]this compound Accumulation (pmol/10⁶ cells) at 2 minReference
L. donovani (LEM 75)1.8 ± 0.31.9 ± 0.2[1]
L. major (WT)4.3 ± 0.61.1 ± 0.1[2]
L. major (AP3δ-null mutant)3.9 ± 0.4Not detected[2]
L. tropica (WT)> 200.8 ± 0.1[1]
L. infantum (LEM 235)2.5 ± 0.41.4 ± 0.2[1]

EC₅₀ values represent the concentration of this compound required to inhibit parasite growth by 50%. Data are presented as mean ± standard deviation.

Table 2: Effect of Ionophores and Ammonium Chloride on this compound Accumulation in L. donovani

Treatment Condition[¹⁴C]this compound Accumulation (% of Control)Putative MechanismReference
Control (No treatment)100%Baseline accumulation[2]
NH₄Cl (20 mM)~30%Alkalinization of acidic compartments[2]
Monensin (10 µM)~25%Na⁺/H⁺ exchange, dissipates proton gradient[2]
Nigericin (10 µM)~20%K⁺/H⁺ exchange, dissipates proton gradient[2]

Core Signaling and Transport Pathways

The interaction of this compound with Leishmania involves several distinct pathways: entry into the cell, mitochondrial targeting, and sequestration into acidocalcisomes.

Proposed Mechanism of this compound Action

This compound's journey begins with its passive diffusion across the parasite's plasma membrane, driven by an electrical gradient.[5][6] While a portion of the drug is sequestered in acidocalcisomes due to proton trapping, the therapeutically relevant action occurs at the mitochondrion, where it inhibits succinate (B1194679) dehydrogenase (Complex II). This inhibition disrupts the electron transport chain, leading to the generation of reactive oxygen species (ROS), a drop in intracellular ATP, and the collapse of the mitochondrial membrane potential, ultimately triggering an apoptosis-like cell death.[4] An energy-dependent efflux pump has also been identified, which actively removes this compound from the cytosol.[5][7]

Sitamaquine_Mechanism cluster_Extracellular Extracellular Space cluster_Leishmania Leishmania Parasite cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_Acidocalcisome Acidocalcisome (Acidic pH) SQ_out This compound (SQ) SQ_in SQ SQ_out->SQ_in Passive Diffusion ComplexII Complex II (Succinate Dehydrogenase) SQ_in->ComplexII Inhibition SQ_acc SQ (Accumulated) SQ_in->SQ_acc Proton Trapping EffluxPump Energy-Dependent Efflux Pump SQ_in->EffluxPump Substrate ROS ROS ↑ ComplexII->ROS ATP ATP ↓ ComplexII->ATP Apoptosis Apoptosis-like Death ROS->Apoptosis ATP->Apoptosis H_pump V-H+ ATPase/ PPase cluster_Acidocalcisome cluster_Acidocalcisome EffluxPump->SQ_out Efflux

Caption: Proposed mechanism of this compound action and accumulation in Leishmania.

Acidocalcisome Ion Homeostasis

Acidocalcisomes are defined by their acidic interior and high concentrations of cations, particularly Ca²⁺, and phosphorus in the form of polyphosphates.[8][9] This environment is maintained by a suite of membrane-bound pumps and transporters, most notably a V-H⁺-ATPase and, in some species, a V-H⁺-pyrophosphatase (V-H⁺-PPase), which actively pump protons into the organelle's lumen.[10][11] This proton gradient provides the driving force for the sequestration of weak bases like this compound.

Acidocalcisome_Homeostasis cluster_Acidocalcisome Acidocalcisome Lumen (pH ~1-2) cluster_Membrane Acidocalcisome Membrane Protons H+ Calcium Ca²⁺ PolyP Polyphosphate SQ This compound (SQ-H⁺) V_H_ATPase V-H⁺-ATPase V_H_ATPase->Protons H⁺ V_H_PPase V-H⁺-PPase V_H_PPase->Protons H⁺ Ca_ATPase Ca²⁺-ATPase Ca_ATPase->Calcium Ca²⁺ Cytosol_ATP ATP Cytosol_ATP->V_H_ATPase Cytosol_PPi PPi Cytosol_PPi->V_H_PPase Cytosol_Ca Cytosolic Ca²⁺ Cytosol_Ca->Ca_ATPase Cytosol_SQ Cytosolic SQ Cytosol_SQ->SQ H⁺ trapping

Caption: Key transporters maintaining the acidocalcisome's internal environment.

Experimental Protocols

The following section details the methodologies used to quantify this compound accumulation and its effect on parasite viability.

[¹⁴C]this compound Accumulation Assay

This protocol measures the uptake of radiolabeled this compound into Leishmania promastigotes.

Workflow:

Accumulation_Workflow start Start: Harvest & Wash Leishmania Promastigotes (Log Phase) resuspend Resuspend in Assay Buffer (e.g., PBS with glucose) to 1x10⁸ cells/mL start->resuspend aliquot Aliquot Cell Suspension (e.g., 100 µL per tube) resuspend->aliquot preincubate Pre-incubate at 28°C for 10 min aliquot->preincubate add_drug Add [¹⁴C]this compound (Final concentration e.g., 1 µM) preincubate->add_drug incubate Incubate for Timed Intervals (e.g., 0.5, 1, 2, 5, 10 min) add_drug->incubate stop_rxn Stop Reaction: Add 1 mL Ice-Cold Buffer & Centrifuge (14,000 g, 1 min) incubate->stop_rxn wash_pellet Wash Pellet Twice with Ice-Cold Buffer stop_rxn->wash_pellet lyse Lyse Cell Pellet (e.g., with 1% SDS) wash_pellet->lyse scintillation Transfer Lysate to Scintillation Vial, Add Scintillant lyse->scintillation measure Measure Radioactivity (Counts Per Minute) using Scintillation Counter scintillation->measure end End: Calculate pmol/10⁶ cells measure->end

Caption: Workflow for a radiolabeled this compound accumulation assay.

Detailed Steps:

  • Cell Culture and Harvest: Cultivate Leishmania promastigotes to mid-log phase in appropriate culture medium. Harvest cells by centrifugation (e.g., 1,500 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with an ice-cold assay buffer (e.g., phosphate-buffered saline supplemented with 10 mM glucose) to remove residual medium.

  • Cell Suspension: Resuspend the final pellet in the assay buffer to a final density of 1 x 10⁸ cells/mL.

  • Assay Initiation: Aliquot 100 µL of the cell suspension into microcentrifuge tubes. Pre-incubate the tubes at the desired temperature (e.g., 28°C) for 10 minutes.

  • Drug Addition: Initiate the uptake by adding [¹⁴C]this compound to achieve the desired final concentration.

  • Incubation: Incubate the mixture for various time points.

  • Termination of Uptake: To stop the reaction, add 1 mL of ice-cold assay buffer to the tube and immediately centrifuge at high speed (e.g., 14,000 x g for 1 minute) to pellet the cells.

  • Final Wash: Rapidly aspirate the supernatant and wash the pellet twice more with ice-cold buffer to remove non-internalized radiolabel.

  • Cell Lysis and Measurement: Lyse the final cell pellet in 100 µL of 1% sodium dodecyl sulfate (B86663) (SDS). Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to picomoles of this compound using the specific activity of the radiolabeled compound and normalize to the number of cells used in the assay.

Parasite Viability (EC₅₀) Determination

This protocol uses a metabolic indicator dye to assess the dose-dependent effect of this compound on parasite viability.

Materials:

  • Leishmania promastigotes

  • Complete culture medium

  • This compound stock solution

  • 96-well microtiter plates

  • Resazurin (B115843) or MTT solution

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed log-phase promastigotes into a 96-well plate at a density of 1 x 10⁶ cells/mL in a final volume of 100 µL of complete medium per well.

  • Drug Dilution: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the drug dilutions to the wells to achieve the final desired concentrations (final volume 200 µL). Include wells with no drug as a negative control.

  • Incubation: Incubate the plate at 28°C for 72 hours.

  • Viability Assessment: Add 20 µL of resazurin solution (or MTT) to each well and incubate for an additional 4-6 hours.

  • Measurement: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.

  • EC₅₀ Calculation: Plot the percentage of inhibition versus the log of the drug concentration and determine the EC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Conclusion and Future Directions

The accumulation of this compound in acidocalcisomes is a clear example of ion trapping, a phenomenon where a lipophilic weak base diffuses into an acidic compartment and becomes protonated, preventing its exit.[1][2] While this leads to high intra-organellar concentrations, the primary lethal target of this compound lies elsewhere, within the parasite's mitochondrion.[4] This distinction is critical for drug development professionals. Targeting the accumulation process itself may not yield effective parasiticidals. Instead, efforts should focus on the drug's interaction with its primary target, succinate dehydrogenase, and on overcoming potential resistance mechanisms, such as the identified energy-dependent efflux pump.[5][7]

Future research should aim to:

  • Quantify the relative distribution of this compound between the cytosol, mitochondria, and acidocalcisomes.

  • Elucidate the molecular identity and mechanism of the this compound efflux transporter.

  • Investigate whether the transient alkalinization of acidocalcisomes caused by this compound accumulation has any secondary, non-lethal effects on parasite physiology, such as disrupting ion homeostasis or stress responses.[2]

Understanding this complex interplay between subcellular localization and mechanism of action is paramount for the rational design of the next generation of antiprotozoal therapeutics.

References

Methodological & Application

Sitamaquine In Vitro Assay Protocols for Leishmania: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of sitamaquine, an 8-aminoquinoline (B160924) compound, against Leishmania species, the causative agents of leishmaniasis. The following methodologies are essential for assessing the efficacy, mechanism of action, and potential resistance profiles of this compound and other antileishmanial drug candidates.

Introduction

This compound is an oral drug candidate developed for the treatment of visceral leishmaniasis.[1] Understanding its in vitro activity is a critical first step in the drug development pipeline, providing essential data on its potency and mechanism of action before proceeding to more complex in vivo models. These protocols outline standard procedures for the cultivation of Leishmania parasites and subsequent assays to determine the efficacy of this compound against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

Mechanism of Action Overview

This compound, a lipophilic weak base, is believed to accumulate in Leishmania promastigotes by diffusing across the plasma membrane along an electrical gradient.[1][2][3] This process appears to be independent of sterols.[2][3] Once inside, it primarily localizes in the cytosol.[2] While it also accumulates in acidic compartments like acidocalcisomes, this is not thought to be its primary mode of antileishmanial action.[1] Evidence suggests that this compound targets the parasite's mitochondria, leading to a decrease in the mitochondrial membrane potential, inhibition of succinate (B1194679) dehydrogenase (Complex II of the respiratory chain), a drop in intracellular ATP levels, and a subsequent increase in reactive oxygen species (ROS) production.[4] An energy-dependent efflux mechanism for this compound has also been identified, suggesting the involvement of a yet-to-be-characterized transporter protein.[2][3]

Data Presentation: Efficacy of this compound

The following table summarizes the in vitro efficacy of this compound against different forms and species of Leishmania.

Leishmania SpeciesParasite StageAssay TypeEfficacy Metric (IC50/ED50)Reference
L. donovaniPromastigoteNot SpecifiedIC50: 29.2 µM[5]
Various SpeciesAmastigoteNot SpecifiedED50: 2.9 - 19.0 µM[1]
L. donovani (Sita-R)PromastigoteNot SpecifiedIC50: ~5x higher than WT[1]
L. donovani (Sita-R)AmastigoteNot SpecifiedIC50: ~3x higher than WT[1]

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; WT: Wild-type; Sita-R: this compound-resistant.

Experimental Protocols

Leishmania Culture

a. Promastigote Culture

Leishmania promastigotes are the flagellated, motile forms found in the sandfly vector. They are typically cultured axenically.

  • Media:

    • RPMI-1640 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS).[4]

    • Modified Eagle's Medium (HOMEM) supplemented with 20% heat-inactivated FBS.[6]

    • Biphasic media like Novy-MacNeal-Nicolle (NNN) medium can be used for isolation and maintenance.[7][8]

  • Culture Conditions:

    • Temperature: 26-28°C.[4][6]

    • pH: Maintain a slightly acidic to neutral pH of approximately 7.0-7.4.[7]

    • Inoculation: Initiate cultures by inoculating stationary phase parasites into fresh medium at a concentration of approximately 5x10^5 parasites/mL.[6]

    • Monitoring: Monitor parasite density every 24 hours using a hemocytometer.[6]

b. Axenic Amastigote Culture

Axenic amastigotes are cultured without host cells and mimic the form found in mammals.

  • Differentiation: Induce differentiation from promastigotes by shifting the culture to an acidic pH (~5.5) and elevating the temperature to 37°C in a CO2 incubator.[9]

  • Media: Utilize a modified acidic medium, such as a modified version of Medium 199.[9]

  • Maturation: Axenic amastigotes typically mature within 5 days.[9]

c. Intracellular Amastigote Culture (Macrophage Infection Model)

This model is more physiologically relevant for testing drug efficacy against the intracellular stage of the parasite.

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO2.

  • Infection: Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubation: Allow infection to proceed for 24-96 hours to allow for differentiation into amastigotes within the macrophages.[6]

In Vitro Antileishmanial Susceptibility Assays

a. Promastigote Susceptibility Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of the parasites as an indicator of viability.

  • Preparation: Harvest late-log phase promastigotes and adjust the density to 4x10^6 parasites/mL for a 24-hour assay or 5x10^5 parasites/mL for a 48-hour assay.[6]

  • Plating: Dispense 100 µL of the parasite suspension into each well of a 96-well plate.[6]

  • Drug Addition: Add 100 µL of this compound solution at various concentrations (prepare serial dilutions). Include a drug-free control.

  • Incubation: Incubate the plate at 26-28°C for 24 or 48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.

b. Intracellular Amastigote Susceptibility Assay

  • Infection: Seed macrophages in a 96-well plate and infect with promastigotes as described in section 1c.

  • Drug Treatment: After infection and removal of extracellular promastigotes, add fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 72-96 hours.

  • Fixation and Staining: Fix the cells with methanol (B129727) and stain with Giemsa.

  • Quantification: Microscopically determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages.

  • Analysis: Calculate the ED50 value, the concentration that reduces the parasite burden by 50%.

Mechanism of Action Assays

a. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a fluorescent dye that accumulates in mitochondria in a potential-dependent manner.

  • Parasite Preparation: Incubate promastigotes (1x10^7/mL) with 50 µM and 100 µM this compound for 15 minutes at 28°C.[4] A positive control for depolarization, such as 10 µM FCCP, should be included.[4]

  • Dye Loading: Add 0.8 µM Rhodamine 123 (Rh123) and incubate for an additional 5 minutes.[4]

  • Washing: Wash the parasites twice with phosphate-buffered saline (PBS).[4]

  • Analysis: Resuspend the parasites in PBS and analyze by flow cytometry. A decrease in fluorescence intensity indicates mitochondrial depolarization.[4]

b. Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of ROS using a cell-permeable fluorescent probe.

  • Treatment: Incubate promastigotes (1x10^7/mL) with 100 µM this compound for 30, 60, and 120 minutes at 28°C.[4] An untreated control and a positive control (e.g., 10 µM oligomycin (B223565) for 15 minutes) should be included.[4]

  • Probe Incubation: Centrifuge the parasites and incubate them with 2 µg/mL H2DCF-DA in HEPES-buffered saline (HBS) for 15 minutes at 28°C in the dark.[4]

  • Analysis: Measure the fluorescence of DCF by flow cytometry. An increase in fluorescence indicates an increase in ROS production.[4]

c. Intracellular ATP Level Assay (Luciferase-Based)

This assay utilizes luciferase-expressing parasites to measure real-time changes in intracellular ATP.

  • Parasite Preparation: Use a Leishmania strain expressing cytoplasmic firefly luciferase (e.g., L. donovani 3-Luc).[4] Resuspend the parasites (2x10^7/mL) in HBS.[4]

  • Substrate Addition: Add DMNPE-luciferin to a final concentration of 25 µM.[4]

  • Measurement: Aliquot the suspension into a 96-well black plate and add different concentrations of this compound once the luminescence signal stabilizes.[4]

  • Recording: Record the changes in luminescence using a microplate reader. A decrease in luminescence corresponds to a drop in intracellular ATP levels.[4]

Visualizations

experimental_workflow cluster_culture Parasite Culture cluster_assays In Vitro Assays cluster_moa_details MoA Details promastigote Promastigote Culture (26-28°C, pH 7.0-7.4) susceptibility Susceptibility Assay (MTT / Giemsa Staining) promastigote->susceptibility moa Mechanism of Action Assays promastigote->moa amastigote Intracellular Amastigote Culture (Macrophage Infection) amastigote->susceptibility atp ATP Level Assay (Luciferase) ros ROS Production Assay (H2DCF-DA) mmp Mitochondrial Potential Assay (Rhodamine 123) moa->atp moa->ros moa->mmp

Caption: General workflow for in vitro evaluation of this compound against Leishmania.

sitamaquine_moa cluster_parasite Leishmania Parasite cluster_effects Downstream Effects membrane Plasma Membrane cytosol Cytosol membrane->cytosol Accumulation mitochondrion Mitochondrion cytosol->mitochondrion Targeting atp_depletion ATP Depletion mitochondrion->atp_depletion mmp_collapse ΔΨm Collapse mitochondrion->mmp_collapse This compound This compound This compound->membrane Diffusion death Parasite Death atp_depletion->death ros_increase ROS Increase ros_increase->death mmp_collapse->ros_increase

Caption: Proposed mechanism of action of this compound in Leishmania.

References

Application Notes and Protocols for In Vivo Animal Models for Sitamaquine Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitamaquine, an 8-aminoquinoline (B160924) derivative, is a drug candidate primarily investigated for its efficacy against visceral leishmaniasis (VL) and its potential as a radical cure for relapsing malaria by targeting hypnozoites. The evaluation of this compound's in vivo efficacy relies on robust and reproducible animal models that mimic human disease. This document provides detailed application notes and protocols for the two primary animal models used in this compound efficacy testing: the Syrian golden hamster model for visceral leishmaniasis caused by Leishmania donovani, and the rhesus macaque model for assessing anti-hypnozoite activity against Plasmodium cynomolgi, a surrogate for Plasmodium vivax.

Visceral Leishmaniasis: Syrian Golden Hamster Model

The Syrian golden hamster (Mesocricetus auratus) is the most suitable model for visceral leishmaniasis as it develops a progressive, non-healing disease that closely resembles human VL.[1][2][3]

Rationale for Model Selection
  • Pathology Mimicry: Hamsters infected with L. donovani exhibit key clinical features of human VL, including hepatosplenomegaly, weight loss, and high parasite burdens in the spleen, liver, and bone marrow.

  • Susceptibility: Hamsters are highly susceptible to L. donovani infection, allowing for consistent and reproducible experimental outcomes.

  • Drug Efficacy Correlation: The response to antileishmanial drugs in the hamster model has shown good correlation with clinical efficacy in humans. This compound, for instance, has demonstrated high efficacy in this model, with some derivatives being over 700 times more effective than the standard treatment, meglumine (B1676163) antimoniate.[4]

Experimental Protocol: Leishmania donovani Infection and this compound Efficacy Testing in Hamsters

1. Parasite Preparation:

  • Strain: Leishmania donovani (e.g., MHOM/SD/62/1S).

  • Culture: Propagate promastigotes in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 26°C.

  • Infective Stage: Use stationary-phase promastigotes, which are enriched in the infectious metacyclic form.

2. Animal Infection:

  • Animal Model: Male Syrian golden hamsters, 6-8 weeks old.

  • Inoculum: 1 x 107 to 1 x 108 stationary-phase promastigotes in 0.1-0.2 mL of sterile saline or culture medium.

  • Route of Infection: Intracardiac (IC) or retro-orbital (RO) injection is preferred for establishing a robust visceral infection.[5][6] The intraperitoneal (IP) route can also be used, though it may result in a slower disease progression.[5][6]

3. This compound Administration:

  • Route: Oral gavage, reflecting the intended clinical route of administration for this compound.

  • Dosing Regimen: Dosing can vary but a typical study might involve daily administration for 5-28 days, starting at a predetermined time post-infection (e.g., day 7 or day 28).

  • Vehicle: The drug should be formulated in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). A vehicle-only control group is essential.

  • Positive Control: A standard-of-care drug like miltefosine (B1683995) or amphotericin B should be included as a positive control.

4. Efficacy Assessment:

  • Timing: Efficacy is typically assessed at the end of the treatment period or at a later time point to evaluate long-term cure.

  • Primary Endpoints:

    • Parasite Burden in Spleen and Liver: This is the most critical measure of efficacy.

      • Leishman-Donovan Units (LDU): Calculated from Giemsa-stained tissue imprints. LDU = (number of amastigotes / number of host cell nuclei) x organ weight in milligrams.

      • Quantitative PCR (qPCR): A more sensitive method to quantify parasite DNA in tissue homogenates.[7][8][9][10]

    • Organ Weight: Reduction in spleen and liver weight compared to untreated infected controls.

  • Secondary Endpoints:

    • Body Weight: Monitoring for weight gain in treated animals compared to weight loss in untreated controls.

    • Clinical Signs: Assessment of overall health, activity levels, and physical appearance.

Quantitative Data Summary: this compound Efficacy in Hamster Model
Efficacy ParameterThis compound FormulationDose Regimen% Parasite Inhibition (Spleen)% Parasite Inhibition (Liver)Reference
Splenic AmastigotesPLGA-PEG encapsulated this compoundNot specified89.01 ± 6Not reported[11]
Splenic AmastigotesSodium this compound (conventional)Not specified71.39 ± 12Not reported[12]
Liver ParasitesFormycin B (comparator)13 mg/kg/day for 4 days (oral)Not reported85-92[13]

Experimental Workflow: Visceral Leishmaniasis Model

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: In Vivo Model cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Efficacy Assessment parasite_culture Culture L. donovani promastigotes infective_stage Isolate stationary-phase (metacyclic) promastigotes parasite_culture->infective_stage infect_hamsters Infect Syrian golden hamsters (intracardiac or retro-orbital) infective_stage->infect_hamsters establish_infection Allow infection to establish (e.g., 7-28 days) infect_hamsters->establish_infection treatment_groups Administer Treatment (Oral Gavage) - this compound - Vehicle Control - Positive Control establish_infection->treatment_groups euthanasia Euthanize animals at pre-determined endpoint treatment_groups->euthanasia organ_harvest Harvest spleen and liver euthanasia->organ_harvest parasite_quant Quantify parasite burden (LDU, qPCR) organ_harvest->parasite_quant data_analysis Analyze and compare data parasite_quant->data_analysis

Caption: Workflow for this compound efficacy testing in the hamster model of visceral leishmaniasis.

Relapsing Malaria: Rhesus Macaque Model

The rhesus macaque (Macaca mulatta) infected with Plasmodium cynomolgi is the gold-standard model for evaluating the anti-hypnozoite activity of drugs intended for the radical cure of P. vivax malaria.[14][15][16]

Rationale for Model Selection
  • Biological Similarity: P. cynomolgi is closely related to P. vivax and forms dormant liver-stage parasites (hypnozoites) that cause relapses, mirroring the key challenge in P. vivax treatment.[17][18]

  • Predictive Value: Efficacy in the P. cynomolgi-rhesus model has historically been predictive of clinical efficacy against P. vivax relapse in humans.[14]

  • 8-Aminoquinoline Sensitivity: This model is sensitive to 8-aminoquinolines, the only class of drugs currently approved for radical cure, making it ideal for testing new candidates like this compound.

Experimental Protocol: Plasmodium cynomolgi Infection and Anti-Hypnozoite Efficacy Testing in Rhesus Macaques

1. Parasite Preparation:

  • Strain: Plasmodium cynomolgi (e.g., B strain).

  • Source: Sporozoites are obtained from the salivary glands of infected Anopheles mosquitoes (e.g., Anopheles dirus or Anopheles stephensi).[19]

  • Mosquito Infection: Mosquitoes are fed on a P. cynomolgi-infected rhesus monkey with circulating gametocytes.

2. Animal Infection:

  • Animal Model: Indian-origin rhesus macaques, malaria-naïve.

  • Inoculum: A defined number of sporozoites (e.g., 1 x 106 to 1 x 108) are injected intravenously (IV).[14]

3. Drug Administration and Monitoring:

  • Blood-Stage Treatment: The initial blood-stage infection is treated with a schizontocidal drug that lacks activity against hypnozoites, such as chloroquine. This clears the primary infection but leaves the hypnozoites intact.

  • This compound Administration: this compound is administered after the clearance of the primary blood-stage parasitemia.

    • Route: Oral.

    • Dosing Regimen: Typically a multi-day regimen (e.g., 7-14 days).

  • Monitoring for Relapse:

    • Blood Smears: Daily or every-other-day Giemsa-stained blood smears are examined to detect the reappearance of blood-stage parasites, which signifies a relapse from reactivated hypnozoites.

    • Follow-up Period: Animals are monitored for an extended period (e.g., up to 100 days) to ensure radical cure.[14]

4. Efficacy Assessment:

  • Primary Endpoint: Prevention of relapse. A drug is considered to have radical curative activity if no parasites reappear in the blood during the follow-up period.

  • Secondary Endpoint: Delay in the time to relapse compared to a control group that only received blood-stage treatment.

Quantitative Data Summary: 8-Aminoquinoline Efficacy in Rhesus Macaque Model
CompoundDose RegimenOutcomeReference
Primaquine0.6 mg/kg/day for 7 daysRelapse prevented in 3 of 4 animals[14]
New 8-aminoquinoline derivative3.16 mg/kg/day for 3 daysCausal prophylactic activity[20]
Tinidazole + low-dose PrimaquineNot specifiedRelapse prevented[14][15][16]

Experimental Workflow: Anti-Hypnozoite Efficacy Model

G cluster_prep Phase 1: Parasite Preparation cluster_infection Phase 2: Primate Infection cluster_treatment Phase 3: Treatment Regimen cluster_assessment Phase 4: Relapse Monitoring infect_mosquitoes Infect Anopheles mosquitoes on P. cynomolgi-infected monkey isolate_sporozoites Isolate sporozoites from salivary glands infect_mosquitoes->isolate_sporozoites infect_rhesus Infect rhesus macaques with sporozoites (IV) isolate_sporozoites->infect_rhesus monitor_primary Monitor for primary blood-stage parasitemia infect_rhesus->monitor_primary blood_stage_cure Treat with blood-stage drug (e.g., Chloroquine) monitor_primary->blood_stage_cure test_drug_admin Administer this compound (oral) blood_stage_cure->test_drug_admin blood_smears Monitor for relapse via daily blood smears (up to 100 days) test_drug_admin->blood_smears data_analysis Determine radical cure or delay in relapse blood_smears->data_analysis

Caption: Workflow for anti-hypnozoite efficacy testing in the rhesus macaque model.

This compound's Mechanism of Action in Leishmania

This compound exerts its leishmanicidal effect through a multi-step process that culminates in parasite death.

  • Membrane Interaction and Uptake: As a lipophilic weak base, this compound first interacts electrostatically with anionic phospholipids (B1166683) on the Leishmania plasma membrane.[21][22][23][24] This is followed by a hydrophobic interaction that allows the drug to insert into and diffuse across the membrane.[21][22][23][24] This process is independent of sterols and leads to the accumulation of this compound in the parasite's cytosol.[22][23][24]

  • Mitochondrial Targeting: The primary intracellular target of this compound is the mitochondrion. Specifically, it inhibits Complex II (succinate dehydrogenase) of the electron transport chain.[25][26][27]

  • Induction of Oxidative Stress: Inhibition of Complex II disrupts mitochondrial function, leading to a decrease in the mitochondrial membrane potential and a drop in intracellular ATP levels.[25][26][27] This dysfunction triggers a surge in reactive oxygen species (ROS), creating a state of severe oxidative stress.[25][26][27]

  • Apoptosis-like Death: The accumulation of ROS and the increase in intracellular calcium levels initiate a cascade of events characteristic of apoptosis-like cell death, including phosphatidylserine (B164497) exposure on the outer membrane and DNA fragmentation, ultimately leading to the demise of the parasite.[25][26][27]

Signaling Pathway: this compound's Leishmanicidal Action

G cluster_membrane Parasite Exterior / Membrane cluster_cytosol Parasite Cytosol / Mitochondrion Sitamaquine_ext This compound (extracellular) Membrane Leishmania Plasma Membrane (Anionic Phospholipids) Sitamaquine_ext->Membrane Electrostatic & Hydrophobic Interaction Sitamaquine_int This compound (intracellular) Membrane->Sitamaquine_int Diffusion ComplexII Complex II (Succinate Dehydrogenase) Sitamaquine_int->ComplexII Inhibition Mito Mitochondrion ETC Electron Transport Chain ComplexII->ETC Part of ATP ATP Production ComplexII->ATP Inhibition decreases ROS Reactive Oxygen Species (ROS) ComplexII->ROS Dysfunction leads to ETC->ATP Drives Ca2 Intracellular Ca2+ ROS->Ca2 Increases Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Ca2->Apoptosis

Caption: Proposed mechanism of action of this compound against Leishmania.

References

Application Notes and Protocols: Sitamaquine for the Treatment of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sitamaquine, an investigational 8-aminoquinoline (B160924) compound for the oral treatment of visceral leishmaniasis (VL). This document includes a summary of its mechanism of action, pharmacokinetic profile, clinical efficacy, and detailed protocols for key experimental assays.

Introduction

Visceral leishmaniasis, also known as kala-azar, is a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex. If left untreated, it is almost always fatal. This compound (WR-6026) is an orally active 8-aminoquinoline that was in development for the treatment of VL. Although its development was halted due to insufficient efficacy in Phase II trials, the study of this compound provides valuable insights into the development of anti-leishmanial drugs.

Mechanism of Action

This compound is a lipophilic weak base that enters Leishmania parasites without the need for a specific transporter. Its proposed mechanism of action involves a multi-step process targeting the parasite's mitochondria:

  • Membrane Interaction and Internalization : this compound first interacts with anionic phospholipids (B1166683) in the parasite's plasma membrane and inserts itself into the lipid monolayer. It then rapidly accumulates in the cytosol.

  • Accumulation in Acidic Compartments : The drug concentrates in acidic organelles, primarily acidocalcisomes, leading to their alkalinization.

  • Mitochondrial Disruption : this compound induces a rapid collapse of the mitochondrial inner membrane potential.

  • Inhibition of Succinate (B1194679) Dehydrogenase (Complex II) : The primary molecular target appears to be the succinate dehydrogenase (Complex II) of the mitochondrial respiratory chain.

  • Oxidative Stress and Apoptosis-like Death : Inhibition of Complex II leads to a significant increase in reactive oxygen species (ROS) and a drop in intracellular ATP levels. This oxidative stress triggers a cascade of events characteristic of apoptosis-like cell death, including the externalization of phosphatidylserine (B164497) on the parasite's outer membrane.

Sitamaquine_Mechanism_of_Action cluster_membrane Parasite Membrane cluster_cytosol Parasite Cytosol & Mitochondrion Sitamaquine_ext This compound (Extracellular) Membrane Anionic Phospholipids Sitamaquine_ext->Membrane Interaction Sitamaquine_int This compound (Intracellular) Membrane->Sitamaquine_int Internalization Acidocalcisome Acidocalcisome Sitamaquine_int->Acidocalcisome Accumulation & Alkalinization Mitochondrion Mitochondrion Sitamaquine_int->Mitochondrion SDH Succinate Dehydrogenase (Complex II) Mitochondrion->SDH Targets ROS Increased ROS SDH->ROS Inhibition leads to ATP Decreased ATP SDH->ATP Inhibition leads to Apoptosis Apoptosis-like Cell Death ROS->Apoptosis ATP->Apoptosis

Caption: Proposed mechanism of action of this compound in Leishmania parasites.

Quantitative Data Summary

In Vitro Activity
Leishmania SpeciesAssay TypeED50 (µM)Reference
VariousAmastigote Assay2.9 - 19.0
Pharmacokinetic Parameters in Humans

The following parameters were determined in a study with VL patients in India receiving 2 mg/kg/day of this compound for 21 days.

ParameterThis compoundDesethyl-sitamaquine (Metabolite)
AUC (0-τ) (ng·hr/mL) 6,627 - 8,9032,307 - 3,163
Cmax (ng/mL) 401 - 570109 - 154
tmax (hr) 3.5 - 62 - 10
t½ (hr) 18.3 - 22.823.0 - 27.9

Data represents the mean range on day 21 across four cohorts. AUC(0-τ): Area under the plasma concentration-time curve over a 24-hour interval. Cmax: Maximum plasma concentration. tmax: Time to reach Cmax. t½: Apparent terminal half-life.

Phase II Clinical Trial Efficacy
Study Location (Year)Patient PopulationDosing RegimenNo. of PatientsFinal Cure Rate (%)Reference
India (2005)VL Patients1.5 mg/kg/day for 28 days3181%
1.75 mg/kg/day for 28 days2789%
2.0 mg/kg/day for 28 days 23 100%
2.5 mg/kg/day for 28 days2580%
Kenya (2005)VL Patients1.5 - 3.0 mg/kg/day for 28 days9583% (overall)
Brazil (2001)L. chagasi Patients>2.0 mg/kg/day for 28 daysN/ALack of increased efficacy
India (2011)VL Patients2.0 mg/kg/day for 21 days4185%
Common Adverse Events in Clinical Trials
Adverse EventFrequencyNotesReference
Vomiting~8-10%
Dyspepsia / Abdominal Pain~8-10%
Headache~10%
Cyanosis3%Associated with methemoglobinemia, a known side effect of 8-aminoquinolines, particularly in G6PD deficient individuals.
NephrotoxicityObserved at ≥2.5 mg/kg/dayGlomerulonephritis and nephrotic syndrome were reported.

Experimental Protocols

In Vitro Amastigote Susceptibility Assay

This protocol is a standard method to determine the efficacy of a compound against the intracellular amastigote stage of Leishmania donovani.

In_Vitro_Amastigote_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis P1 1. Culture Macrophages (e.g., THP-1, peritoneal) I1 4. Seed Macrophages in 96-well plates P1->I1 P2 2. Culture L. donovani Promastigotes to Stationary Phase I2 5. Infect Macrophages with Promastigotes (e.g., 10:1 ratio) P2->I2 P3 3. Prepare this compound Stock Solution & Dilutions I5 8. Add this compound Dilutions (and controls) P3->I5 I1->I2 I3 6. Incubate (e.g., 24h) to allow phagocytosis & transformation to amastigotes I2->I3 I4 7. Wash to remove extracellular parasites I3->I4 I4->I5 I6 9. Incubate for 72h I5->I6 A1 10. Fix and Stain (e.g., Giemsa) I6->A1 A2 11. Microscopic Examination A1->A2 A3 12. Count amastigotes per 100 macrophages A2->A3 A4 13. Calculate % Inhibition and ED50 A3->A4

Caption: Workflow for in vitro amastigote susceptibility testing.

1. Objective: To determine the 50% effective dose (ED50) of this compound against intracellular L. donovani amastigotes.

2. Materials:

  • Host cells: THP-1 human monocytic cell line or primary murine peritoneal macrophages.

  • Parasites: Leishmania donovani promastigotes (e.g., WHO reference strain DD8).

  • Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

  • This compound: Powder, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • 96-well cell culture plates, Giemsa stain, methanol (B129727), light microscope.

  • Control drugs: Amphotericin B (positive control), vehicle (negative control).

3. Protocol:

  • Macrophage Seeding:

    • If using THP-1 cells, differentiate them into adherent macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

    • Seed the macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Parasite Infection:

    • Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours at 37°C in 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Treatment:

    • After the 24-hour infection, gently wash the wells with pre-warmed RPMI to remove any extracellular, non-phagocytosed promastigotes.

    • Add fresh media containing serial dilutions of this compound to the wells. Include wells for positive control (Amphotericin B), negative control (vehicle), and uninfected macrophages (for toxicity assessment).

    • Incubate the plates for an additional 72 hours.

  • Quantification of Infection:

    • After 72 hours of drug exposure, aspirate the medium.

    • Fix the cells with cold methanol for 10 minutes.

    • Stain the cells with a 10% Giemsa solution for 20-30 minutes.

    • Wash the wells with water and allow them to air dry.

    • Using a light microscope at 1000x magnification (oil immersion), count the number of amastigotes per 100 macrophages for each drug concentration and control.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the ED50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the generation of intracellular ROS in Leishmania promastigotes following treatment with this compound.

1. Objective: To qualitatively and quantitatively assess the production of ROS induced by this compound.

2. Materials:

  • Leishmania donovani promastigotes in log phase of growth.

  • This compound.

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe.

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer or fluorescence plate reader.

  • Positive control (e.g., Oligomycin).

3. Protocol:

  • Harvest log-phase promastigotes by centrifugation and wash twice with PBS.

  • Resuspend the parasites in PBS at a density of 1 x 10^7 cells/mL.

  • Load the cells with 10 µM H2DCFDA and incubate in the dark for 30 minutes at 26°C. This probe is non-fluorescent until oxidized by ROS within the cell.

  • Wash the parasites twice with PBS to remove excess probe.

  • Resuspend the parasites in fresh culture medium.

  • Add this compound at the desired concentration (e.g., 100 µM).

  • Incubate for various time points (e.g., 30, 60, 120 minutes).

  • Measure the fluorescence of the oxidized probe (DCF) using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader.

  • Analyze the data by comparing the mean fluorescence intensity of treated samples to untreated and positive controls.

Phosphatidylserine (PS) Externalization Assay (Apoptosis Detection)

This protocol detects an early marker of apoptosis, the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.

1. Objective: To determine if this compound induces apoptosis-like cell death in Leishmania.

2. Materials:

  • Leishmania donovani promastigotes.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

3. Protocol:

  • Treat promastigotes (1 x 10^7 cells/mL) with this compound at desired concentrations (e.g., 50 and 100 µM) for 1 hour.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the parasites in 100 µL of Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the mixture for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic/necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Clinical Development and Future Perspectives

Phase II clinical trials of this compound showed promising but ultimately insufficient efficacy to proceed to Phase III. Cure rates varied significantly with dose and geographical location, and dose-limiting nephrotoxicity was a concern. The development of this compound for visceral leishmaniasis has since been discontinued.

Despite this, the research into this compound has provided several key takeaways for the drug development community:

  • The 8-aminoquinoline scaffold remains a viable starting point for anti-leishmanial drug discovery.

  • Targeting parasite mitochondria is a validated strategy.

  • Oral bioavailability is a highly desirable and achievable trait for new anti-leishmanial drugs.

  • Careful dose-finding studies are critical to balance efficacy with toxicity, particularly nephrotoxicity and hematological side effects associated with this chemical class.

Future research could focus on optimizing the 8-aminoquinoline structure to enhance efficacy against the amastigote stage and reduce host toxicity, thereby improving the therapeutic index.

Topical formulation of sitamaquine for cutaneous leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the investigation into a topical formulation of sitamaquine for the treatment of cutaneous leishmaniasis reveals a promising yet ultimately unsuccessful endeavor. This document provides detailed application notes and protocols based on preclinical studies, offering valuable insights for researchers, scientists, and drug development professionals in the field of leishmaniasis treatment.

Application Notes

This compound, an 8-aminoquinoline (B160924) derivative, was identified as a potential candidate for the topical treatment of cutaneous leishmaniasis due to its known antileishmanial activity and physicochemical properties suitable for skin absorption.[1] Preclinical development involved the creation of various topical formulations, including anhydrous gels and emulsions, using excipients considered safe for topical application.[1][2]

Initial in vitro studies demonstrated the potent activity of this compound dihydrochloride (B599025) against a range of Leishmania species responsible for both cutaneous and visceral leishmaniasis.[1] The drug was effective against the intracellular amastigote stage of the parasite, which is the clinically relevant form. Furthermore, in vitro skin penetration studies using murine skin models confirmed that this compound could permeate and be retained within the skin, a critical prerequisite for a topical therapy.[1][2]

Despite these encouraging in vitro results, the topical this compound formulations failed to demonstrate efficacy in a well-established in vivo model of cutaneous leishmaniasis.[1][2] Studies conducted in BALB/c mice infected with Leishmania major showed that topical application of this compound did not slow the progression of cutaneous lesions or reduce the parasite burden within the lesions.[1][2] Consequently, the development of this compound as a topical treatment for cutaneous leishmaniasis was not pursued further.[3]

While the topical application proved ineffective, this compound was concurrently being investigated as an oral treatment for visceral leishmaniasis.[3][4] The mechanism of action of this compound against Leishmania is not fully elucidated, but it is known to accumulate in the parasite's cytosol.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of topical this compound.

Table 1: In Vitro Activity of this compound Dihydrochloride Against Leishmania Amastigotes

Leishmania SpeciesED50 (µM)
L. donovani2.9 - 19.0
L. majorData within the range of 2.9 - 19.0 µM
L. mexicanaData within the range of 2.9 - 19.0 µM
Other species causing cutaneous leishmaniasisData within the range of 2.9 - 19.0 µM

Source:[1][2]

Table 2: In Vivo Efficacy of Topical this compound Formulations in L. major-infected BALB/c Mice

Formulation TypeOutcome on Lesion ProgressionOutcome on Parasite Burden
Anhydrous GelNo significant effectNo reduction
EmulsionsNo significant effectNo reduction

Source:[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Antileishmanial Activity Assay (Amastigote Model)

Objective: To determine the 50% effective dose (ED50) of this compound dihydrochloride against intracellular Leishmania amastigotes.

Materials:

  • Leishmania species of interest (e.g., L. major, L. donovani)

  • Mouse peritoneal macrophages

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound dihydrochloride stock solution

  • Giemsa stain

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Harvest peritoneal macrophages from BALB/c mice and seed them into 96-well plates. Allow them to adhere for 24 hours.

  • Infect the macrophage monolayer with Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Prepare serial dilutions of this compound dihydrochloride in culture medium.

  • Add the drug dilutions to the infected macrophage cultures and incubate for 72 hours.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the ED50 value, which is the drug concentration that causes a 50% reduction in the number of amastigotes compared to untreated controls.

Protocol 2: In Vitro Skin Penetration and Retention Study

Objective: To assess the ability of this compound from a topical formulation to penetrate and be retained in the skin.

Materials:

  • Full-thickness skin from BALB/c mice

  • Franz diffusion cells

  • Topical formulation of this compound dihydrochloride

  • Phosphate-buffered saline (PBS) as the receptor fluid

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Excise full-thickness dorsal skin from euthanized BALB/c mice.

  • Mount the skin sections in Franz diffusion cells with the dermal side in contact with the receptor fluid (PBS).

  • Apply a finite dose of the topical this compound formulation to the epidermal surface.

  • Maintain the receptor fluid at 37°C and stir continuously.

  • At predetermined time points, collect aliquots from the receptor fluid to measure drug permeation.

  • At the end of the experiment, dismount the skin, and separate the epidermis and dermis.

  • Extract the drug from the skin layers (epidermis and dermis) and the receptor fluid.

  • Quantify the concentration of this compound in all samples using a validated HPLC method to determine skin penetration and retention.

Protocol 3: In Vivo Efficacy Study in a Murine Model of Cutaneous Leishmaniasis

Objective: To evaluate the therapeutic efficacy of topical this compound formulations in treating cutaneous lesions caused by Leishmania major.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania major stationary-phase promastigotes

  • Topical this compound formulations (e.g., anhydrous gel, emulsion)

  • Placebo formulation (vehicle control)

  • Calipers for lesion size measurement

  • Materials for parasite burden determination (e.g., limiting dilution assay)

Procedure:

  • Infect BALB/c mice subcutaneously in the footpad or the base of the tail with 2 x 10^6 L. major promastigotes.

  • Allow lesions to develop (typically 3-4 weeks post-infection).

  • Once lesions are established, randomize the mice into treatment and control groups.

  • Apply a defined amount of the topical this compound formulation or placebo to the lesions daily for a specified duration (e.g., 14-28 days).

  • Measure the lesion size (diameter) using calipers twice a week throughout the treatment period.

  • At the end of the treatment, euthanize the mice and collect the infected tissue (e.g., footpad) and draining lymph nodes.

  • Determine the parasite burden in the collected tissues using a limiting dilution assay to quantify the number of viable parasites.

  • Compare the lesion size progression and parasite loads between the this compound-treated and placebo-treated groups to assess efficacy.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation invitro_activity Antileishmanial Activity Assay (Amastigote Model) formulation Topical Formulation (Gels, Emulsions) invitro_activity->formulation Positive Activity (ED50: 2.9-19.0 µM) skin_penetration Skin Penetration & Retention Study (Franz Cells) skin_penetration->formulation Confirmed Penetration invivo_efficacy Efficacy Study in Murine Model (*L. major* in BALB/c mice) formulation->invivo_efficacy Testing of Formulations result No significant effect on lesion progression or parasite burden invivo_efficacy->result Lack of Efficacy

Caption: Experimental workflow for the preclinical evaluation of topical this compound.

logical_relationship cluster_properties Drug Properties cluster_testing Preclinical Testing start This compound (8-aminoquinoline) physicochemical Suitable Physicochemical Properties for Skin Absorption start->physicochemical antileishmanial In Vitro Antileishmanial Activity start->antileishmanial formulation Development of Topical Formulations (Gels, Emulsions) physicochemical->formulation antileishmanial->formulation skin_penetration In Vitro Skin Penetration (Confirmed) formulation->skin_penetration invivo_model In Vivo Murine Model (L. major) formulation->invivo_model outcome Outcome: No In Vivo Efficacy skin_penetration->outcome invivo_model->outcome

Caption: Logical relationship of this compound's topical formulation development and outcome.

References

Application Notes and Protocols for the Quantification of Sitamaquine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitamaquine is an 8-aminoquinoline (B160924) drug candidate investigated for the oral treatment of visceral leishmaniasis. Accurate and reliable quantification of this compound in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed protocols for the quantitative analysis of this compound in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Pharmacokinetic studies in humans have shown that this compound has a relatively short elimination half-life of approximately 26 hours.[1] Key pharmacokinetic parameters observed in clinical studies for this compound in plasma include a maximum plasma concentration (Cmax) ranging from 401 to 570 ng/mL and a time to reach Cmax (tmax) of 3.5 to 6 hours.[2][3] The primary metabolite identified is desethyl-sitamaquine.[2][3] The methods detailed below are designed to provide the necessary sensitivity and selectivity for such studies.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity, specificity, and ability to handle complex sample matrices.

Chromatographic Conditions (Representative)
ParameterCondition
HPLC System Agilent 1260 Infinity system or equivalent
Column Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile and 20 mM ammonium (B1175870) formate (B1220265) with 1% formic acid (pH ~2.6) (15:85, v/v)
Flow Rate 700 µL/min
Column Temperature 40 °C
Autosampler Temp 4 °C
Injection Volume 10 µL
Mass Spectrometric Conditions (Representative)
ParameterCondition
Mass Spectrometer API 5000 triple quadrupole mass spectrometer or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 344.4 [M+H]⁺
Product Ion (m/z) 271.2
Collision Energy 25 eV
IonSpray Voltage 5500 V
Drying Temperature 650 °C

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup in plasma.

Workflow for Protein Precipitation

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample is Add Internal Standard plasma->is acetonitrile Add 200 µL ice-cold Acetonitrile is->acetonitrile vortex1 Vortex (1 min) acetonitrile->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis G cluster_spe Solid-Phase Extraction condition Condition SPE Cartridge (Methanol then Aqueous Buffer) load Load Plasma Sample condition->load wash Wash Cartridge (to remove interferences) load->wash elute Elute this compound (with organic solvent) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject G cluster_dev Method Development cluster_val Method Validation cluster_app Application A Analyte Characterization B Selection of Analytical Technique (LC-MS/MS) A->B C Optimization of Chromatography & MS B->C D Sample Preparation Development (PPT, SPE) B->D E Selectivity & Specificity C->E D->E I Recovery & Matrix Effect D->I F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ F->H K Routine Sample Analysis G->K I->K J Stability J->K L Pharmacokinetic Study K->L

References

Sitamaquine for Visceral Leishmaniasis: Clinical Trial Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for sitamaquine in clinical trials for the treatment of visceral leishmaniasis (VL). The information is compiled from published Phase II clinical studies and is intended to guide further research and development of this orally administered 8-aminoquinoline (B160924) compound.

Quantitative Data Summary

The following table summarizes the dosage, administration, and efficacy of this compound in various Phase II clinical trials.

Clinical Trial Location Dosage (mg/kg/day) Duration (days) Number of Patients (n) Final Cure Rate (Day 180, ITT)*Key Adverse Events
India [1][2]1.5283181%Vomiting (8%), Dyspepsia (8%), Cyanosis (3%), Nephrotic Syndrome (3%), Glomerulonephritis (2%)[1][2]
1.75282789%
2.02823100%
2.5282580%
Kenya [3][4][5]1.75281292%Abdominal pain (12%), Headache (11%), Severe renal adverse events (at ≥2.5 mg/kg/day)[3][4]
2.0286180%
2.5281282%
3.0281291%
Brazil [6][7]1.02840%Nephrotoxicity (at ≥2.5 mg/kg/day)[6]
1.528617%
2.028667%
2.528520%
3.252810%
India (Pharmacokinetic Study) [7][8][9]2.0214185%On-therapy adverse events in 10% of patients[8][9]

*ITT: Intent-to-Treat population.

Experimental Protocols

The following protocols are generalized from methodologies reported in Phase II clinical trials of this compound for visceral leishmaniasis.

Patient Screening and Enrollment Protocol

Objective: To select a suitable patient population for the evaluation of this compound's efficacy and safety.

Inclusion Criteria:

  • Age typically between 5 and 65 years.[1]

  • Confirmed diagnosis of visceral leishmaniasis, established by:

    • Demonstration of Leishmania amastigotes in splenic or bone marrow aspirate smears.

    • Positive rK39 immunochromatographic test (ICT).

  • Presence of clinical signs and symptoms consistent with VL (e.g., fever, weight loss, splenomegaly).

  • Informed consent provided by the patient or their legal guardian.

Exclusion Criteria:

  • Severe malnutrition or other severe concomitant diseases.

  • Known hypersensitivity to 8-aminoquinolines.

  • Pregnancy or lactation.

  • Evidence of significant renal or hepatic impairment at baseline.

  • Previous treatment with any anti-leishmanial drug within a specified timeframe.

  • Glucose-6-phosphate dehydrogenase (G6PD) deficiency, due to the risk of methemoglobinemia with 8-aminoquinolines.[6]

Drug Administration and Monitoring Protocol

Objective: To ensure consistent administration of this compound and to monitor for adverse events.

Procedure:

  • This compound is administered orally, once daily, for a duration of 21 or 28 days.[1][3][8][10]

  • The daily dose is calculated based on the patient's body weight.

  • In some studies, the effect of food on drug absorption was investigated by administering this compound in either a fasted or fed state.[8][9]

  • Patients are monitored daily by clinical staff for the duration of the treatment for any adverse events.

  • Adverse events are graded for severity and causality is assessed. Common adverse events to monitor for include gastrointestinal issues (vomiting, abdominal pain), headache, and signs of cyanosis or nephrotoxicity.[1][3][6]

Efficacy Assessment Protocol

Objective: To determine the efficacy of this compound in treating visceral leishmaniasis.

Primary Efficacy Endpoint:

  • Final cure at Day 180, defined as the absence of parasites on splenic aspirate and no signs or symptoms of VL, without the need for rescue medication.[1][3]

Procedure:

  • Splenic Aspirate:

    • A splenic aspirate is performed at the end of treatment (e.g., Day 28) and at the final follow-up (Day 180) to assess for the presence of Leishmania parasites.

    • The aspirate is smeared on a slide, stained (e.g., with Giemsa), and examined microscopically to quantify the parasite load.

  • Clinical Assessment:

    • Patients are followed up at regular intervals (e.g., Day 90, Day 180) after the end of treatment.

    • Clinical signs and symptoms of VL are assessed at each follow-up visit.

    • Treatment failure is defined by the persistence or recurrence of parasites in the splenic aspirate or the recurrence of clinical symptoms requiring rescue treatment.

Pharmacokinetic Analysis Protocol

Objective: To characterize the pharmacokinetic profile of this compound and its metabolites.

Procedure:

  • Blood Sampling:

    • Blood samples are collected at multiple time points on specific days of treatment (e.g., Day 1, Day 10, Day 21).[10]

    • Sampling time points typically include pre-dose, and at 1, 2, 3, 4, 6, 10, and 16 hours post-dose.[10]

    • Additional samples may be taken post-treatment (e.g., 48 and 72 hours after the last dose) to determine the elimination half-life.[10]

  • Sample Processing and Analysis:

    • Plasma is separated from the blood samples and stored frozen until analysis.

    • Plasma concentrations of this compound and its metabolites (e.g., desethyl-sitamaquine) are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation:

    • The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

      • Maximum plasma concentration (Cmax).[9]

      • Time to reach Cmax (tmax).[9]

      • Area under the plasma concentration-time curve (AUC).[9]

      • Elimination half-life (t1/2).[9]

Visualizations

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment & Monitoring cluster_followup Phase 3: Follow-up & Assessment PatientScreening Patient Screening (Clinical & Lab Tests) InclusionExclusion Inclusion/Exclusion Criteria Assessment PatientScreening->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Eligible ScreenFailure Screen Failure InclusionExclusion->ScreenFailure Not Eligible Enrollment Patient Enrollment InformedConsent->Enrollment Randomization Randomization to Dosage Cohort Enrollment->Randomization DrugAdmin Daily Oral this compound Administration (21-28 days) Randomization->DrugAdmin SafetyMonitoring Daily Safety & Adverse Event Monitoring DrugAdmin->SafetyMonitoring PK_Sampling Pharmacokinetic Blood Sampling (e.g., Day 1, 10, 21) DrugAdmin->PK_Sampling EOT_Assessment End of Treatment Assessment (Splenic Aspirate) DrugAdmin->EOT_Assessment FollowUp180 Follow-up Visits (up to Day 180) EOT_Assessment->FollowUp180 FinalAssessment Final Efficacy Assessment (Splenic Aspirate & Clinical) FollowUp180->FinalAssessment DataAnalysis Data Analysis (Efficacy & Safety) FinalAssessment->DataAnalysis

Caption: Workflow of a Phase II clinical trial for this compound in visceral leishmaniasis.

References

Application Notes and Protocols: PLGA-PEG Encapsulated Sitamaquine Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of sitamaquine-loaded Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) nanoparticles. This drug delivery system is designed to enhance the therapeutic efficacy of this compound, particularly against visceral leishmaniasis, by enabling targeted delivery to macrophages, the host cells for Leishmania parasites.

Introduction

This compound is an 8-aminoquinoline (B160924) compound with proven antileishmanial activity. However, its clinical application can be limited by factors such as systemic toxicity and the need for improved drug targeting. Encapsulation of this compound within PLGA-PEG nanoparticles offers a promising strategy to overcome these limitations. PLGA is a biodegradable and biocompatible polymer that allows for controlled drug release, while the PEGylation of the nanoparticles helps to increase their systemic circulation time and reduce uptake by the reticuloendothelial system, thereby enhancing their bioavailability and targeting to infected macrophages.[1][2] This targeted delivery approach can increase the drug concentration at the site of infection, leading to improved efficacy and a reduction in required dosages and associated side effects.[3]

Physicochemical Properties of this compound-Loaded PLGA-PEG Nanoparticles

The physicochemical characteristics of nanoparticles are critical determinants of their in vitro and in vivo performance. The following table summarizes typical properties of this compound-loaded PLGA-PEG nanoparticles synthesized via nanoprecipitation.

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 30 - 35 nmDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -25 to -35 mVLaser Doppler Velocimetry
Drug Loading 5 - 10% (w/w)UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency > 80%UV-Vis Spectroscopy, HPLC

Experimental Protocols

Synthesis of this compound-Loaded PLGA-PEG Nanoparticles (Nanoprecipitation Method)

This protocol describes the preparation of this compound-loaded PLGA-PEG nanoparticles using the nanoprecipitation (solvent displacement) method.

Materials:

  • PLGA-PEG copolymer (e.g., 50:50 LA:GA, 5 kDa PEG)

  • This compound dihydrochloride

  • Acetone (HPLC grade)

  • Methylene chloride (DCM, optional, for enhancing drug solubility)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA-PEG copolymer in 5 mL of acetone.

    • In a separate vial, dissolve 5 mg of this compound in 1 mL of acetone. A small amount of DCM (e.g., 0.2 mL) can be added to aid dissolution if necessary.

    • Add the this compound solution to the polymer solution and mix thoroughly.

  • Nanoprecipitation:

    • Place 15 mL of deionized water in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).

    • Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), add the organic phase dropwise into the stirring aqueous phase.

    • A milky suspension of nanoparticles will form instantaneously.

  • Solvent Evaporation and Purification:

    • Continue stirring the nanoparticle suspension for 2-4 hours at room temperature in a fume hood to allow for the complete evaporation of the organic solvent. Alternatively, use a rotary evaporator at reduced pressure.

    • Purify the nanoparticles by centrifugation at approximately 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant containing the unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to ensure the removal of any residual free drug and surfactant.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water.

    • For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., 5% w/v trehalose). Store the lyophilized powder at -20°C.

Workflow for Nanoparticle Synthesis:

nanoparticle_synthesis cluster_organic Organic Phase cluster_aqueous Aqueous Phase plga PLGA-PEG in Acetone mix_org Mix plga->mix_org This compound This compound in Acetone This compound->mix_org nanoprecipitation Nanoprecipitation (Dropwise Addition) mix_org->nanoprecipitation water Deionized Water water->nanoprecipitation stirring Solvent Evaporation (Stirring/Rotovap) nanoprecipitation->stirring purification Purification (Centrifugation) stirring->purification storage Storage (Lyophilization) purification->storage

Fig. 1: Nanoparticle Synthesis Workflow
Determination of Drug Loading and Encapsulation Efficiency

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) to break the nanoparticles and release the encapsulated drug.

    • Use a known volume of the solvent for complete dissolution.

  • Quantification:

    • Determine the concentration of this compound in the solution using a validated analytical method, such as UV-Vis spectroscopy (at the λmax of this compound) or High-Performance Liquid Chromatography (HPLC).[4]

    • Create a standard curve of known this compound concentrations to quantify the amount in the nanoparticle sample.

  • Calculations:

    • Drug Loading (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100

In Vitro Drug Release Study

This protocol describes an in vitro drug release study using the dialysis bag method.[5][6]

Materials:

  • This compound-loaded PLGA-PEG nanoparticles

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5 to simulate physiological and lysosomal conditions, respectively)

  • Magnetic stirrer or orbital shaker

  • Thermostatically controlled water bath or incubator (37°C)

Procedure:

  • Preparation:

    • Rehydrate the dialysis membrane according to the manufacturer's instructions.

    • Accurately weigh a known amount of lyophilized nanoparticles and resuspend them in a known volume of PBS (e.g., 1 mL).

  • Dialysis Setup:

    • Place the nanoparticle suspension inside the dialysis bag and securely seal both ends.

    • Immerse the dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS at the desired pH) in a beaker.

    • Place the beaker in a water bath at 37°C with continuous stirring.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (UV-Vis spectroscopy or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound-loaded nanoparticles on a macrophage cell line (e.g., J774A.1 or RAW 264.7).[7]

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-loaded nanoparticles, empty nanoparticles, and free this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles in the complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the different treatment solutions to the respective wells. Include untreated cells as a control.

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Cellular Uptake Study

This protocol describes a method to visualize and quantify the uptake of fluorescently labeled nanoparticles by macrophages.

Materials:

  • Fluorescently labeled PLGA-PEG nanoparticles (e.g., encapsulating coumarin-6 or rhodamine B)

  • Macrophage cell line (e.g., J774A.1)

  • Complete cell culture medium

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (4% in PBS) for cell fixation

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed macrophages on glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry) and allow them to adhere overnight.

    • Treat the cells with a suspension of fluorescently labeled nanoparticles at a specific concentration for different time points (e.g., 1, 2, 4 hours).

  • Sample Preparation for Confocal Microscopy:

    • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS and stain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on glass slides and visualize them under a confocal microscope.

  • Sample Preparation for Flow Cytometry:

    • After incubation, wash the cells with cold PBS and detach them using a cell scraper or trypsin.

    • Centrifuge the cells and resuspend them in PBS.

    • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell.

In Vivo Efficacy Study in a Hamster Model of Visceral Leishmaniasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound-loaded nanoparticles in a hamster model.[8][9][10] All animal procedures must be performed in accordance with institutional animal care and use committee guidelines.

Materials:

  • Golden Syrian hamsters

  • Leishmania donovani promastigotes

  • This compound-loaded PLGA-PEG nanoparticles, free this compound, and empty nanoparticles

  • Sterile saline or PBS for injection

Procedure:

  • Infection:

    • Infect hamsters with L. donovani promastigotes via intracardiac or intravenous injection (e.g., 1 x 10^7 promastigotes per animal).

    • Allow the infection to establish for a period of 4-6 weeks.

  • Treatment:

    • Divide the infected hamsters into different treatment groups (e.g., untreated control, free this compound, empty nanoparticles, and this compound-loaded nanoparticles).

    • Administer the treatments orally or intravenously at a predetermined dose and schedule (e.g., once daily for 5 consecutive days).

  • Evaluation of Parasite Burden:

    • At a specific time point post-treatment (e.g., 2-4 weeks), euthanize the hamsters.

    • Aseptically remove the spleen and liver.

    • Determine the parasite burden in these organs by preparing Giemsa-stained impression smears and counting the number of amastigotes per 1000 host cell nuclei (Leishman-Donovan Units, LDU).

  • Data Analysis:

    • Calculate the percentage of parasite inhibition in the treated groups compared to the untreated control group.

    • LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (mg)

    • % Inhibition = [(LDU of control - LDU of treated) / LDU of control] x 100

Experimental Workflow for In Vivo Efficacy Study:

in_vivo_workflow infection Infection of Hamsters (L. donovani) establishment Establishment of Infection (4-6 weeks) infection->establishment grouping Grouping of Animals establishment->grouping treatment Treatment Administration (e.g., 5 days) grouping->treatment evaluation Evaluation of Parasite Burden (Spleen & Liver Smears) treatment->evaluation analysis Data Analysis (% Parasite Inhibition) evaluation->analysis

Fig. 2: In Vivo Efficacy Study Workflow

Mechanism of Action of this compound

This compound exerts its antileishmanial effect through a multi-faceted mechanism that primarily targets the parasite's mitochondria.[11][12] The encapsulation of this compound in PLGA-PEG nanoparticles facilitates its delivery to macrophages, where the Leishmania amastigotes reside.

Signaling Pathway of this compound's Action in Leishmania:

sitamaquine_moa cluster_macrophage Macrophage cluster_leishmania Leishmania Amastigote NP This compound-NP Phagocytosis Phagocytosis NP->Phagocytosis Phagolysosome Phagolysosome (pH ~5.5) Phagocytosis->Phagolysosome NP_release NP Degradation & This compound Release Phagolysosome->NP_release This compound This compound NP_release->this compound Enters Parasite SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain ROS Increased ROS ETC->ROS Disruption leads to MMP Decreased Mitochondrial Membrane Potential ETC->MMP Disruption leads to Apoptosis Apoptosis-like Cell Death ROS->Apoptosis MMP->Apoptosis

Fig. 3: this compound's Mechanism of Action

Conclusion

PLGA-PEG encapsulated this compound nanoparticles represent a promising platform for the targeted treatment of visceral leishmaniasis. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and evaluation of this advanced drug delivery system. The ability to tailor the physicochemical properties of these nanoparticles and their capacity for targeted delivery to infected macrophages highlight their potential to improve the therapeutic index of this compound and offer a more effective treatment strategy for this neglected tropical disease. Further optimization and in vivo studies are warranted to translate this technology into clinical practice.

References

Application Notes and Protocols for the Combination Use of Sitamaquine in Antileishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale, experimental data, and detailed protocols for evaluating sitamaquine in combination with other antileishmanial drugs. The information is intended to guide researchers in the preclinical assessment of novel combination therapies against Leishmania species.

Introduction

The emergence of drug resistance and the limitations of current monotherapies for leishmaniasis necessitate the development of effective combination treatments. This compound, an oral 8-aminoquinoline (B160924), has shown promise as an antileishmanial agent. Its distinct mechanism of action, primarily targeting the parasite's mitochondrial function, makes it a strong candidate for combination therapy. Combining this compound with other antileishmanial drugs that have different cellular targets can lead to synergistic or additive effects, potentially reducing treatment duration, lowering required doses to minimize toxicity, and preventing the development of resistance.

Rationale for this compound Combination Therapy

The primary motivations for exploring this compound in combination regimens include:

  • Synergistic or Additive Efficacy: Targeting multiple parasite pathways simultaneously can lead to enhanced parasite killing.

  • Overcoming Drug Resistance: this compound has been shown to be effective against antimony-resistant Leishmania isolates and can modulate the activity of ABC transporters involved in drug efflux, potentially resensitizing resistant parasites to other drugs like miltefosine (B1683995).[1][2]

  • Dose Reduction and Lowered Toxicity: By achieving the desired therapeutic effect at lower concentrations of each drug, the incidence and severity of adverse effects can be minimized.

  • Broadening the Spectrum of Activity: Combining drugs may enhance efficacy against a wider range of Leishmania species and clinical manifestations.

Quantitative Data Summary

The following tables summarize the in vitro interaction of this compound with various antileishmanial drugs against intracellular Leishmania donovani amastigotes, as determined by the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from checkerboard or isobologram assays to classify the nature of the drug interaction.

Table 1: In Vitro Interaction of this compound with Antileishmanial Drugs at the EC50 Level

CombinationMean ΣFICInteraction ClassificationReference
This compound + Amphotericin B0.8 - 1.4Indifference[3]
This compound + Miltefosine1.0 - 1.1Indifference[3][4]
This compound + Paromomycin (B158545)0.9 - 2.0Indifference[3]
This compound + Sodium Stibogluconate0.9 - 1.4Indifference[3]
This compound + Pentamidine (B1679287)0.5 - 0.6Indifference/Synergy[3][5]

Table 2: In Vitro Interaction of this compound with Antileishmanial Drugs at the EC90 Level

CombinationMean ΣFICInteraction ClassificationReference
This compound + Amphotericin B0.8 - 1.2Indifference[3]
This compound + Miltefosine0.6 - 1.7Indifference[3][4]
This compound + Paromomycin1.5 - 1.7Indifference[3]
This compound + Sodium Stibogluconate0.9 - 1.3Indifference[3]
This compound + Pentamidine0.3 - 0.7Indifference/Synergy[3][5]

Note: Synergy is typically defined as a mean ΣFIC ≤ 0.5, indifference as >0.5 to ≤4.0, and antagonism as >4.0.[5]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action involves the disruption of the mitochondrial respiratory chain in Leishmania. Specifically, it inhibits succinate (B1194679) dehydrogenase (Complex II), leading to a decrease in ATP production, mitochondrial depolarization, and the generation of reactive oxygen species (ROS).[6][7] This induction of oxidative stress is a key factor in its leishmanicidal activity.

Sitamaquine_Mechanism cluster_mito This compound This compound Mitochondrion Leishmania Mitochondrion This compound->Mitochondrion Enters ComplexII Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ComplexII->ROS Inhibition leads to ATP_Prod ATP Production ETC->ATP_Prod Apoptosis Apoptosis-like Cell Death ATP_Prod->Apoptosis Decrease contributes to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Mechanism of Action of this compound.

In combination therapy, this compound's ability to inhibit ABC transporters like LMDR1 and MRPA is particularly relevant.[1] These transporters are responsible for the efflux of various drugs, including miltefosine and antimonials, leading to resistance. By inhibiting these pumps, this compound can increase the intracellular concentration of its partner drug, thereby restoring its efficacy.

Combination_Logic cluster_drugs Combination Drugs cluster_parasite Leishmania Parasite This compound This compound Mitochondrion Mitochondrial Dysfunction This compound->Mitochondrion Induces ABC_Transporter ABC Transporter (e.g., LMDR1) This compound->ABC_Transporter Inhibits Partner_Drug Partner Drug (e.g., Miltefosine) Partner_Drug->ABC_Transporter Substrate for Partner_Target Partner Drug Target Partner_Drug->Partner_Target Acts on Parasite_Death Enhanced Parasite Killing (Synergy/Additivity) Mitochondrion->Parasite_Death Drug_Efflux Drug Efflux ABC_Transporter->Drug_Efflux Drug_Efflux->Partner_Target Reduces drug at target Partner_Target->Parasite_Death

Logical Relationship in Combination Therapy.

Experimental Protocols

In Vitro Drug Combination Assay (Checkerboard Method)

This protocol outlines a method to assess the in vitro interaction between this compound and another antileishmanial drug against intracellular Leishmania amastigotes.

Materials:

  • Leishmania donovani promastigotes (or other relevant species)

  • Peritoneal macrophages (from BALB/c mice) or a suitable macrophage cell line (e.g., J774.A1)

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • This compound and partner antileishmanial drug

  • 96-well microtiter plates

  • Giemsa stain

  • Microscope

Workflow Diagram:

Checkerboard_Workflow A 1. Seed Macrophages in 96-well plates B 2. Infect with Leishmania promastigotes (e.g., 10:1 ratio) A->B C 3. Incubate to allow phagocytosis and transformation B->C D 4. Prepare serial dilutions of This compound (horizontally) and Partner Drug (vertically) C->D E 5. Add drug combinations to infected macrophages D->E F 6. Incubate for 72-96 hours E->F G 7. Fix and stain plates with Giemsa F->G H 8. Determine parasite load (amastigotes/100 macrophages) G->H I 9. Calculate EC50 for each drug alone and in combination H->I J 10. Calculate Fractional Inhibitory Concentration (FIC) Index I->J

In Vitro Checkerboard Assay Workflow.

Procedure:

  • Macrophage Seeding: Seed peritoneal macrophages or macrophage cell line in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Infection: Infect the adherent macrophages with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation for Phagocytosis: Incubate the plates for 4 hours to allow for phagocytosis. After incubation, wash the wells to remove non-phagocytosed promastigotes.

  • Drug Preparation: Prepare serial dilutions of this compound and the partner drug. In a separate 96-well plate, prepare the drug combinations in a checkerboard format.

  • Treatment: Add the drug combinations to the infected macrophages. Include wells with each drug alone and untreated controls.

  • Incubation: Incubate the plates for 72-96 hours.

  • Staining: Fix the cells with methanol (B129727) and stain with Giemsa.

  • Parasite Quantification: Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and for each combination.

  • FIC Calculation: Calculate the Fractional Inhibitory Concentration (FIC) for each combination:

    • FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)

    • FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)

    • ΣFIC = FIC of Drug A + FIC of Drug B

In Vivo Efficacy of this compound Combination Therapy

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another antileishmanial drug in a murine or hamster model of visceral leishmaniasis.

Materials:

  • BALB/c mice or Golden Syrian hamsters

  • Leishmania donovani amastigotes

  • This compound and partner antileishmanial drug formulated for in vivo administration

  • Equipment for intravenous or intraperitoneal injections

  • Spleen and liver tissue collection tools

  • Giemsa stain

  • Microscope

Procedure:

  • Animal Infection: Infect BALB/c mice or hamsters intravenously with 1-2 x 10^7 Leishmania donovani amastigotes.

  • Treatment Initiation: Begin treatment on day 7 or 14 post-infection.

  • Dosing Regimen:

    • Group 1: Vehicle control

    • Group 2: this compound alone (e.g., daily oral gavage for 5-10 days)

    • Group 3: Partner drug alone (administered according to its standard protocol)

    • Group 4: this compound in combination with the partner drug (co-administered at specified doses and schedules)

  • Monitoring: Monitor the animals for signs of toxicity and weight loss throughout the treatment period.

  • Euthanasia and Tissue Collection: Euthanize the animals 1-2 weeks after the last treatment. Aseptically remove the spleen and liver.

  • Parasite Burden Determination:

    • Prepare impression smears from the spleen and liver.

    • Stain the smears with Giemsa.

    • Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei.

    • Calculate Leishman-Donovan Units (LDU): LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

  • Data Analysis: Compare the parasite burden in the treated groups to the vehicle control group to determine the percentage of inhibition. Analyze the data for statistical significance.

Conclusion

The combination of this compound with other antileishmanial drugs presents a promising strategy to enhance therapeutic efficacy, combat drug resistance, and improve the overall management of leishmaniasis. The provided data and protocols offer a foundation for researchers to systematically evaluate novel this compound-based combination therapies in a preclinical setting. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective clinical treatments.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Sitamaquine Drug Resistance in Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating sitamaquine drug resistance in Leishmania. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against Leishmania?

A1: this compound, an 8-aminoquinoline (B160924) compound, acts primarily by targeting the parasite's mitochondria. It inhibits the respiratory chain complex II (succinate dehydrogenase), which leads to a decrease in intracellular ATP levels and a collapse of the mitochondrial membrane potential.[1] This disruption of mitochondrial function triggers oxidative stress and ultimately results in an apoptosis-like cell death of the parasite.[1] this compound is a lipophilic weak base that initially interacts with anionic phospholipids (B1166683) in the parasite's plasma membrane before accumulating in the cytosol and acidic compartments like acidocalcisomes.[1]

Q2: What are the known mechanisms of this compound resistance in Leishmania?

A2: The primary mechanisms of this compound resistance in Leishmania involve:

  • Reduced Drug Accumulation: Resistant parasites exhibit a significant decrease in the intracellular concentration of this compound. This is likely due to either reduced uptake or an increase in drug efflux, although the specific efflux pump has not been definitively identified.[2] Studies have shown that this compound accumulation in the cytosol of resistant L. donovani is substantially lower than in wild-type parasites.[2]

  • Altered Lipid Metabolism: this compound resistance is strongly associated with changes in the parasite's lipid profile. Specifically, resistant strains show a decrease in both cholesterol and ergosterol (B1671047) levels.[3] This alteration in membrane composition may affect drug uptake and retention.

Q3: Does overexpression of ABC transporters like LMDR1 confer resistance to this compound?

A3: No, this compound is not a substrate for the ABC transporter LMDR1, which is known to confer resistance to miltefosine (B1683995). In fact, non-leishmanicidal concentrations of this compound can reverse LMDR1-mediated miltefosine resistance. This suggests that the mechanism of this compound resistance is distinct from that of miltefosine and does not directly involve LMDR1 overexpression.

Q4: Is the accumulation of this compound in acidocalcisomes related to its leishmanicidal activity?

A4: While this compound does accumulate in acidocalcisomes, this accumulation does not appear to be the primary driver of its leishmanicidal effect.[4] Studies on Leishmania mutants with defective acidocalcisomes have shown that they remain as sensitive to this compound as wild-type parasites, despite having significantly reduced drug accumulation in these organelles.[4]

Troubleshooting Guides

Issue 1: High variability in this compound IC50 values between experiments.
  • Possible Cause 1: Inconsistent parasite growth phase. Leishmania susceptibility to drugs can vary depending on their growth phase (logarithmic vs. stationary).

    • Solution: Always use parasites from the same growth phase for your assays. Standardize your culture conditions, including initial seeding density and incubation time, to ensure parasites are harvested at a consistent point, typically the late-logarithmic phase.

  • Possible Cause 2: Fluctuation in incubation conditions. Temperature and CO2 levels can affect parasite metabolism and drug efficacy.

    • Solution: Ensure your incubator is properly calibrated and maintains a stable temperature (e.g., 26°C for promastigotes) and CO2 concentration if required for your specific culture medium.

  • Possible Cause 3: Inaccurate drug concentration. Serial dilutions are a common source of error.

    • Solution: Prepare fresh drug stock solutions regularly and use calibrated pipettes for serial dilutions. Perform a quality check of your stock solution if variability persists.

  • Possible Cause 4: Variation in cell density. The final cell density in your assay wells can impact the apparent IC50.

    • Solution: Use a hemocytometer or an automated cell counter to accurately determine parasite density before seeding your assay plates. Ensure even cell distribution in each well.

Issue 2: Low signal or high background in the MTT assay for cell viability.
  • Possible Cause 1: Insufficient formazan (B1609692) crystal formation. This can occur if there are too few viable cells or if the incubation time with MTT is too short.

    • Solution: Optimize the initial cell seeding density and increase the incubation time with the MTT reagent (e.g., from 2 hours to 4 hours).

  • Possible Cause 2: Incomplete solubilization of formazan crystals.

    • Solution: Ensure the solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to each well and mixed thoroughly. Allow sufficient time for the crystals to completely dissolve before reading the absorbance. Pipetting up and down can aid in dissolution.

  • Possible Cause 3: Interference from phenol (B47542) red in the culture medium. Phenol red can contribute to the background absorbance.

    • Solution: If possible, use a phenol red-free culture medium for the assay. Alternatively, include a background control well containing medium and MTT but no cells, and subtract this absorbance value from your experimental wells.

Issue 3: Difficulty in detecting changes in mitochondrial membrane potential (ΔΨm).
  • Possible Cause 1: Suboptimal dye concentration. The concentration of potentiometric dyes like Rhodamine 123 or TMRE is critical.

    • Solution: Perform a titration of the dye to determine the optimal concentration that provides a strong signal in healthy parasites without causing toxicity.

  • Possible Cause 2: Dye quenching or photobleaching.

    • Solution: Protect the stained cells from light as much as possible and analyze them by flow cytometry or fluorescence microscopy promptly after staining.

  • Possible Cause 3: Cell death through mechanisms not involving mitochondrial depolarization.

    • Solution: Consider that at certain concentrations or time points, the drug may be inducing cell death through other pathways. Use a positive control for mitochondrial depolarization (e.g., CCCP or FCCP) to ensure your assay is working correctly.

Quantitative Data Summary

Table 1: this compound Efficacy (IC50/ED50) against various Leishmania species.

Leishmania SpeciesParasite StageIC50/ED50 (µM)Reference
L. donovaniPromastigote12.3 - 32.9[5]
L. donovaniAmastigote0.6 - 3.7[5]
L. donovaniPromastigote19.8 - 29.2[5]
L. donovaniAmastigote4.78 - 5.41[5]
L. donovaniPromastigote29.2[6]
L. majorAmastigote1.8[7]
L. tropicaAmastigote2.6[8]
Multiple SpeciesPromastigote5.7 - 75.7[4]
Multiple SpeciesAmastigote2.9 - 19.0[1]

Table 2: Key Quantitative Changes in this compound-Resistant Leishmania donovani.

ParameterWild-Type (WT)This compound-Resistant (Sita-R160)Fold Change (Resistant vs. WT)Reference
Cytosolic this compound Accumulation10-fold more than in membranes1.4-fold more than in membranes~0.14[2][3]
IC50 (Promastigote)-~5-fold higher5[1]
IC50 (Amastigote)-~3-fold higher3[1]
Cholesterol LevelsNormalReduced-[3]
Ergosterol LevelsNormalReduced-[3]

Experimental Protocols & Workflows

Protocol 1: Determination of this compound IC50 using the MTT Assay

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Materials:

  • Leishmania promastigotes in late-logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640)

  • This compound stock solution (in DMSO or appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Parasite Preparation: Harvest late-log phase promastigotes by centrifugation (e.g., 2000 x g for 10 min). Resuspend the pellet in fresh culture medium and adjust the cell density to 2 x 10^6 cells/mL.

  • Plate Seeding: Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Drug Dilution and Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the drug dilutions to the corresponding wells. Include a drug-free control (medium only) and a solvent control.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C) for 72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours under the same conditions to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each drug concentration compared to the drug-free control.

    • Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow start Start harvest Harvest late-log phase promastigotes start->harvest adjust_density Adjust cell density to 2 x 10^6 cells/mL harvest->adjust_density seed_plate Seed 100 µL/well in 96-well plate adjust_density->seed_plate add_drug Add 100 µL of this compound serial dilutions seed_plate->add_drug incubate_72h Incubate for 72h add_drug->incubate_72h add_mtt Add 20 µL MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add 100 µL solubilization buffer and mix incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end_node End analyze->end_node

MTT Assay Workflow for IC50 Determination.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) by Flow Cytometry

This protocol describes the use of the fluorescent dye Rhodamine 123 (Rh123) to assess changes in ΔΨm in this compound-treated Leishmania.

Materials:

  • Leishmania promastigotes

  • This compound

  • Rhodamine 123 (Rh123) stock solution (e.g., 1 mg/mL in ethanol)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control

  • PBS

  • Flow cytometer

Procedure:

  • Parasite Treatment: Incubate promastigotes (e.g., 1 x 10^7 cells/mL) with the desired concentration of this compound for the specified time (e.g., 15-120 minutes). Include an untreated control and a positive control treated with CCCP (e.g., 10 µM).

  • Harvesting: Centrifuge the parasites, discard the supernatant, and wash once with PBS.

  • Staining: Resuspend the parasite pellet in PBS containing Rh123 at an optimized final concentration (e.g., 1 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Resuspension: Resuspend the final cell pellet in PBS for flow cytometry analysis.

  • Flow Cytometry: Analyze the fluorescence of the cell suspension using a flow cytometer. Rh123 fluorescence is typically detected in the FL1 channel (green fluorescence). A decrease in fluorescence intensity indicates mitochondrial depolarization.

Mitochondrial_Potential_Workflow start Start treat_parasites Treat promastigotes with This compound/controls start->treat_parasites harvest_wash Harvest and wash parasites with PBS treat_parasites->harvest_wash stain_rh123 Stain with Rhodamine 123 harvest_wash->stain_rh123 incubate_dark Incubate in the dark stain_rh123->incubate_dark wash_excess_dye Wash twice with PBS incubate_dark->wash_excess_dye resuspend_pbs Resuspend in PBS wash_excess_dye->resuspend_pbs analyze_flow Analyze by flow cytometry (FL1 channel) resuspend_pbs->analyze_flow end_node End analyze_flow->end_node Sitamaquine_Resistance cluster_wt Wild-Type Leishmania cluster_res This compound-Resistant Leishmania wt_uptake This compound Uptake wt_accumulation High Cytosolic Accumulation wt_uptake->wt_accumulation wt_mitochondria Mitochondrial Targeting (Complex II Inhibition) wt_accumulation->wt_mitochondria wt_effect Oxidative Stress & Cell Death wt_mitochondria->wt_effect res_uptake Reduced this compound Uptake / Increased Efflux res_accumulation Low Cytosolic Accumulation res_uptake->res_accumulation res_mitochondria Reduced Mitochondrial Targeting res_accumulation->res_mitochondria res_lipid Altered Lipid Metabolism (↓ Ergosterol, ↓ Cholesterol) res_lipid->res_uptake Alters membrane properties res_effect Parasite Survival res_mitochondria->res_effect This compound This compound This compound->wt_uptake This compound->res_uptake

References

Technical Support Center: Overcoming Sitamaquine Resistance in Leishmania donovani

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments investigating sitamaquine resistance in Leishmania donovani.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound against Leishmania donovani?

A1: this compound, an 8-aminoquinoline, acts on Leishmania donovani by targeting the mitochondrial succinate (B1194679) dehydrogenase (SDH), also known as complex II of the respiratory chain. This inhibition leads to a decrease in intracellular ATP levels, a drop in the mitochondrial membrane potential, and an increase in reactive oxygen species (ROS), ultimately triggering an apoptosis-like cell death in the parasite.

Q2: What are the known mechanisms of this compound resistance in Leishmania donovani?

A2: Experimentally induced this compound resistance in L. donovani is associated with several key changes. A primary mechanism is reduced drug accumulation within the parasite, likely due to an increased energy-dependent drug efflux.[1] Additionally, this compound-resistant parasites exhibit significant alterations in their lipid metabolism, specifically a decrease in cholesterol uptake and ergosterol (B1671047) biosynthesis.[1]

Q3: Is there cross-resistance between this compound and other antileishmanial drugs?

A3: Studies have shown that there is no significant cross-resistance between this compound and other common antileishmanial drugs such as meglumine (B1676163) antimoniate, miltefosine (B1683995), and amphotericin B.[2] This suggests that this compound could be a viable treatment option for infections resistant to these other drugs.

Q4: Can this compound be used in combination with other drugs to enhance its efficacy?

A4: In vitro studies have explored this compound in combination with other antileishmanial agents. While combinations with amphotericin B, sodium stibogluconate, paromomycin, and miltefosine have shown indifferent interactions, the combination of this compound and pentamidine (B1679287) has demonstrated a synergistic effect against intracellular L. donovani amastigotes.

Troubleshooting Guides

This compound Susceptibility Assays (e.g., Alamar Blue/Resazurin Assay)

Problem: High variability or inconsistent IC50 values for this compound.

  • Possible Cause 1: Inconsistent Parasite Density.

    • Solution: Ensure a consistent initial plating density of promastigotes (e.g., 2.5 x 10⁵ cells/well) for each experiment. Use a hemocytometer for accurate cell counting.

  • Possible Cause 2: Fluctuations in Incubation Conditions.

    • Solution: Maintain a stable incubation temperature (26-28°C for promastigotes) and atmosphere (5% CO₂ if required by the specific protocol). Seal microplates to prevent evaporation and changes in gas concentration.[3]

  • Possible Cause 3: Interference from Phenol (B47542) Red.

    • Solution: Use a culture medium without phenol red, as it can interfere with colorimetric and fluorometric readings.

  • Possible Cause 4: Drug Stability and Solubility.

    • Solution: Prepare fresh this compound stock solutions in an appropriate solvent (e.g., DMSO) and dilute in culture medium immediately before use. Ensure the final solvent concentration in the assay does not exceed a level toxic to the parasites (typically <0.5%).

Problem: Low fluorescence/absorbance signal in untreated control wells.

  • Possible Cause: Poor parasite viability or growth.

    • Solution: Use parasites in the mid-logarithmic growth phase for assays. Ensure the culture medium is fresh and properly supplemented. Check for contamination.

Generating this compound-Resistant Parasites

Problem: Difficulty in selecting for a stable this compound-resistant L. donovani line.

  • Possible Cause 1: Insufficient Drug Pressure.

    • Solution: Employ a stepwise increase in this compound concentration. Start with a concentration around the IC50 value and gradually increase the concentration as the parasites adapt and resume growth. This process can take several months.

  • Possible Cause 2: Loss of Resistance Phenotype.

    • Solution: Once a resistant line is established, maintain a low level of this compound in the culture medium to ensure continuous selective pressure and prevent reversion to a sensitive phenotype.

  • Possible Cause 3: Culture Collapse at High Drug Concentrations.

    • Solution: Increase the drug concentration in small increments, allowing the parasite population sufficient time to adapt at each step. Monitor parasite viability and morphology closely.

Drug Accumulation and Efflux Assays

Problem: No significant difference in this compound accumulation between wild-type and suspected resistant parasites.

  • Possible Cause 1: Assay Not Sensitive Enough.

    • Solution: Ensure the use of a high specific activity radiolabeled this compound ([¹⁴C]this compound) if available. Optimize the incubation time and parasite concentration.

  • Possible Cause 2: Efflux Occurs Rapidly.

    • Solution: For efflux assays, measure drug accumulation at multiple early time points after washing out the external drug. Perform experiments at a lower temperature (e.g., 4°C) to slow down active transport processes and establish a baseline.

  • Possible Cause 3: Efflux is Energy-Dependent.

    • Solution: To confirm an energy-dependent efflux, perform the accumulation assay in the presence of metabolic inhibitors (e.g., 2-deoxy-D-glucose and sodium azide) to deplete intracellular ATP. An increase in drug accumulation under these conditions would suggest an active efflux mechanism.[4]

Data Presentation

Table 1: In Vitro Susceptibility of L. donovani to this compound

Parasite StageStrainSusceptibility StatusIC50 / EC50 (µM)Reference
PromastigoteWild-TypeSensitive29.2[5]
PromastigoteField IsolatesSensitive12.3 - 32.9[6]
Amastigote (axenic)Wild-TypeSensitive16.5[2]
Amastigote (axenic)Sita-RResistant>80[2]
Amastigote (intramacrophage)Wild-TypeSensitive3.3[2]
Amastigote (intramacrophage)Sita-RResistant16.5[2]
Amastigote (intramacrophage)Field IsolatesSensitive0.6 - 3.7[6]

Table 2: Changes in Lipid Composition in this compound-Resistant L. donovani

Lipid ClassChange in Resistant StrainImplicationReference
CholesterolDecreased uptakeAltered membrane fluidity and drug interaction[1]
ErgosterolDecreased biosynthesisAltered membrane fluidity and drug interaction[1]

Table 3: In Vitro Combination of this compound with Other Antileishmanial Drugs against L. donovani Amastigotes

Drug CombinationInteraction Type (at EC50)Mean Sum FIC (ΣFIC)Reference
This compound + Amphotericin BIndifference0.8 - 1.4Seifert et al., 2011
This compound + Sodium StibogluconateIndifference0.9 - 1.4Seifert et al., 2011
This compound + ParomomycinIndifference0.9 - 2.0Seifert et al., 2011
This compound + MiltefosineIndifference1.0 - 1.1Seifert et al., 2011
This compound + PentamidineSynergy0.5 - 0.6Seifert et al., 2011

ΣFIC ≤ 0.5 indicates synergy; >0.5 to ≤4 indicates indifference; >4 indicates antagonism.

Experimental Protocols

Protocol 1: this compound Susceptibility Assay for L. donovani Promastigotes (Alamar Blue Method)
  • Parasite Culture: Culture L. donovani promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C. Use parasites in the mid-logarithmic phase of growth.

  • Cell Seeding: Adjust the parasite concentration to 2.5 x 10⁶ cells/mL in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (final density: 2.5 x 10⁵ cells/well).

  • Drug Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated parasites (positive control) and wells with medium only (negative control).

  • Incubation: Incubate the plate at 26°C for 68 hours.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.

  • Final Incubation: Incubate the plate for an additional 4-6 hours, or until the positive control wells turn pink/purple.

  • Reading: Measure fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Subtract the background fluorescence (medium only wells) from all readings. Calculate the percentage of inhibition for each drug concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: this compound Accumulation Assay
  • Parasite Preparation: Harvest log-phase promastigotes by centrifugation (1500 x g for 10 min at 4°C). Wash the parasites twice with ice-cold PBS.

  • Cell Resuspension: Resuspend the parasite pellet in HEPES-buffered saline (HBS) to a final concentration of 2 x 10⁸ cells/mL.

  • Initiation of Uptake: To initiate the assay, add [¹⁴C]this compound to the cell suspension to a final concentration of 5 µM. For competition experiments, add unlabeled this compound at various concentrations simultaneously.

  • Incubation: Incubate the parasite suspension at 28°C for 15 minutes with gentle agitation.

  • Stopping the Reaction: Stop the uptake by adding 1 mL of ice-cold HBS containing 100 µM unlabeled this compound.

  • Washing: Centrifuge the samples at 10,000 x g for 1 minute at 4°C. Wash the pellet twice with ice-cold HBS.

  • Lysis and Scintillation Counting: Resuspend the final pellet in 100 µL of 1% SDS to lyse the cells. Add the lysate to a scintillation vial with an appropriate scintillation cocktail.

  • Quantification: Measure the radioactivity using a liquid scintillation counter. Calculate the intracellular concentration of this compound based on a standard curve.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
  • Parasite Treatment: Incubate L. donovani promastigotes (1 x 10⁷ cells/mL) with the desired concentration of this compound for the specified time at 26°C. Include an untreated control and a positive control for depolarization (e.g., 50 µM CCCP).

  • Harvesting and Washing: Harvest the cells by centrifugation and wash once with PBS.

  • JC-1 Staining: Resuspend the parasites in 500 µL of PBS containing 2 µM JC-1 dye.

  • Incubation: Incubate the cells for 20 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately by flow cytometry. Use an excitation wavelength of 488 nm. Measure the green fluorescence (monomeric JC-1) in the FL1 channel (e.g., 525 nm) and the red fluorescence (J-aggregates) in the FL2 channel (e.g., 590 nm).

  • Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Visualizations

Sitamaquine_Mechanism_of_Action cluster_parasite Leishmania donovani This compound This compound (extracellular) Sitamaquine_in This compound (intracellular) This compound->Sitamaquine_in Passive Diffusion Mitochondrion Mitochondrion Sitamaquine_in->Mitochondrion SDH Succinate Dehydrogenase (Complex II) Sitamaquine_in->SDH Inhibition ATP ATP SDH->ATP Leads to decreased ROS Reactive Oxygen Species (ROS) SDH->ROS Leads to increased MMP Mitochondrial Membrane Potential (ΔΨm) SDH->MMP Leads to collapse Apoptosis Apoptosis-like Cell Death ATP->Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: Mechanism of action of this compound in Leishmania donovani.

Sitamaquine_Resistance_Mechanism cluster_wt Wild-Type Parasite cluster_res Resistant Parasite Sitamaquine_WT This compound Uptake_WT Normal Uptake Sitamaquine_WT->Uptake_WT Sitamaquine_Res This compound Accumulation_WT High Intracellular Accumulation Uptake_WT->Accumulation_WT Efflux_WT Basal Efflux Accumulation_WT->Efflux_WT Susceptibility_WT Susceptible Accumulation_WT->Susceptibility_WT Lipid_WT Normal Sterol Metabolism Uptake_Res Reduced Uptake/ Increased Efflux Sitamaquine_Res->Uptake_Res Accumulation_Res Low Intracellular Accumulation Uptake_Res->Accumulation_Res Efflux_pump Energy-dependent Efflux Pump Accumulation_Res->Efflux_pump Increased Activity Susceptibility_Res Resistant Accumulation_Res->Susceptibility_Res Lipid_Res Altered Sterol Metabolism (↓ Ergosterol, ↓ Cholesterol) Lipid_Res->Susceptibility_Res

Caption: Key mechanisms of this compound resistance in L. donovani.

Experimental_Workflow cluster_workflow Workflow for Investigating this compound Resistance cluster_mechanisms Mechanism Investigation start Start with Wild-Type L. donovani step1 Generate Resistant Line (Stepwise Drug Pressure) start->step1 step2 Confirm Resistance (IC50 Assay) step1->step2 step3 Characterize Phenotype step2->step3 If Resistant step4 Investigate Mechanisms step3->step4 mech1 Drug Accumulation/ Efflux Assays step4->mech1 mech2 Lipid Metabolism Analysis step4->mech2 mech3 Mitochondrial Function (ΔΨm, SDH activity) step4->mech3 end Identify Resistance Markers/Reversal Strategies mech1->end mech2->end mech3->end

References

Technical Support Center: Optimizing Sitamaquine Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral bioavailability of sitamaquine. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges to achieving optimal oral bioavailability for this compound stem from its physicochemical properties. This compound is a lipophilic (LogP = 5.84) and weakly basic compound.[1][2] While its dihydrochloride (B599025) salt is water-soluble (>100 mg/mL), the free base is likely to have low aqueous solubility at the neutral to slightly alkaline pH of the small intestine, which can limit its dissolution and subsequent absorption. Its metabolism by cytochrome P450 enzymes in the liver and potentially the gut wall may also contribute to first-pass metabolism, further reducing its oral bioavailability.[1][3]

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?

A2: A definitive BCS classification for this compound is not publicly available. However, based on its known properties, an estimation can be made:

  • Solubility: The dihydrochloride salt is highly soluble, but the free base is expected to have low solubility in the pH range of the intestine.[1][2] This would categorize it as a low-solubility compound.

  • Permeability: As a lipophilic molecule, this compound is anticipated to have high intestinal permeability.

Based on these characteristics, this compound is likely a BCS Class II (low solubility, high permeability) or potentially a BCS Class IV (low solubility, low permeability) compound. Further experimental data from Caco-2 permeability assays are needed for a definitive classification.

Q3: How does food intake affect the oral absorption of this compound?

A3: Clinical studies have shown that the oral absorption of this compound is not significantly affected by food.[4][5] Therefore, it can be administered with or without meals.

Q4: What is known about the metabolism of this compound?

A4: this compound is metabolized in the liver, and studies in rat hepatic microsomes have identified two primary metabolites.[1][3] The formation of these metabolites is dependent on NADPH and is catalyzed by cytochrome P450 (CYP450) isozymes.[1][3] However, the specific CYP450 isozymes responsible for its metabolism have not been identified in the available literature. This is a critical area for further investigation as it will determine the potential for drug-drug interactions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low and variable oral bioavailability in preclinical animal models. Poor aqueous solubility of this compound free base at intestinal pH leading to dissolution rate-limited absorption.- Investigate solubility-enhancing formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or micronization/nanonization to increase the surface area for dissolution. - Consider salt formation with different counterions to improve solubility and dissolution rate.
High inter-individual variability in plasma concentrations. - Differences in gastrointestinal physiology (e.g., pH, transit time) affecting dissolution. - Genetic polymorphisms in metabolizing enzymes (CYP450s).- Develop a robust formulation that provides consistent drug release under varying physiological conditions. - Conduct in vitro metabolism studies using human liver microsomes and recombinant CYP enzymes to identify the specific isozymes involved in this compound metabolism.
Poor correlation between in vitro dissolution and in vivo absorption. - The dissolution method may not be biorelevant. - Precipitation of the drug in the gastrointestinal tract after initial dissolution.- Develop a biorelevant dissolution method that mimics the conditions of the gastrointestinal tract (e.g., using simulated intestinal fluids). - Incorporate precipitation inhibitors into the formulation.
Unexpectedly low exposure despite high in vitro permeability. - Significant first-pass metabolism in the gut wall and/or liver. - Efflux by transporters such as P-glycoprotein (P-gp).- Conduct in vitro metabolism studies with intestinal microsomes (S9 fraction) to assess gut wall metabolism. - Perform bidirectional Caco-2 assays to determine if this compound is a substrate for efflux transporters.

Data Summary

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight342.51 g/mol (free base), 415.43 g/mol (dihydrochloride)[1]
LogP5.84[1]
pKa4.2 (quinoline nitrogen), 10.4 (amine side chain)[2]
Solubility (dihydrochloride)> 100 mg/mL in water at 25°C[1][2]
Human Pharmacokinetic Parameters of this compound (Oral Administration)
ParameterValueReference
Cmax (Maximum Plasma Concentration)401 - 570 ng/mL[4][5]
Tmax (Time to Cmax)3.5 - 6 hours[4][5]
AUC(0-τ) (Area Under the Curve)6,627 - 8,903 ng.hr/mL[4][5]
t1/2 (Elimination Half-life)~26 hours[1][3]

Experimental Protocols

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To determine the intestinal permeability of this compound and to investigate if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Assay (Apical to Basolateral):

    • The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer.

    • A solution of this compound in the transport buffer is added to the apical compartment.

    • Samples are collected from the basolateral compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the samples is quantified by a validated analytical method (e.g., LC-MS/MS).

  • Efflux Assay (Basolateral to Apical):

    • The procedure is similar to the permeability assay, but the this compound solution is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used. The animals are cannulated in the jugular vein for blood sampling.

  • Drug Administration:

    • Intravenous (IV) Group: A solution of this compound is administered as a bolus dose via the tail vein to determine the absolute bioavailability.

    • Oral (PO) Groups: Different formulations of this compound are administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein cannula at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance. The absolute oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility (pH 1.2 - 7.4) dissolution Dissolution Rate (Biorelevant Media) solubility->dissolution formulation Formulation Strategies (e.g., SEDDS, ASD) dissolution->formulation permeability Caco-2 Permeability (Papp & Efflux Ratio) permeability->formulation metabolism_invitro Metabolic Stability (Liver Microsomes) metabolism_invitro->formulation pk_study Pharmacokinetic Study (Rat Model) formulation->pk_study bioavailability Oral Bioavailability (F%) pk_study->bioavailability

Caption: Experimental workflow for optimizing this compound oral bioavailability.

bcs_classification_logic solubility High Solubility? permeability High Permeability? solubility->permeability Yes solubility->permeability No solubility->permeability No class1 BCS Class I permeability->class1 Yes class2 BCS Class II permeability->class2 Yes class3 BCS Class III permeability->class3 No class4 BCS Class IV permeability->class4 No signaling_pathway_absorption cluster_lumen GI Lumen cluster_enterocyte Enterocyte drug_formulation This compound Formulation dissolution Dissolution drug_formulation->dissolution dissolved_drug This compound (dissolved) dissolution->dissolved_drug absorption Passive Diffusion dissolved_drug->absorption metabolism_gut CYP450 Metabolism absorption->metabolism_gut efflux P-gp Efflux absorption->efflux portal_vein Portal Vein absorption->portal_vein

References

Technical Support Center: Sitamaquine Pharmacokinetics and Food Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with concise information regarding the influence of food on the pharmacokinetics of sitamaquine. The following question-and-answer format directly addresses potential issues and queries that may arise during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the overall effect of food on the bioavailability of this compound?

A1: A clinical study in patients with visceral leishmaniasis has shown that there is no significant food effect on the pharmacokinetics of this compound or its metabolite, desethyl-sitamaquine.[1][2] Therefore, this compound can be administered regardless of food intake.[1][2]

Q2: How do key pharmacokinetic (PK) parameters of this compound change when administered with food versus in a fasted state?

A2: There are no clinically significant changes in the area under the curve (AUC) or maximum plasma concentration (Cmax) of this compound and its metabolite, desethyl-sitamaquine, when administered with food compared to a fasted state.[2] Point estimates for the fed:fasted ratio for these parameters are close to unity.[2]

Q3: Is there a delay in the absorption of this compound when taken with food?

A3: The time to reach maximum plasma concentration (Tmax) for this compound shows a range of 3.5 to 6 hours, with no significant difference observed between fed and fasted conditions.[1][2]

Q4: Does the effect of food on this compound's pharmacokinetics change with multiple dosing?

Troubleshooting Guide

Issue 1: Unexpected variability in this compound plasma concentrations in a clinical study.

  • Troubleshooting Step 1: Verify Dosing Conditions. Confirm whether all subjects adhered to the specified dosing protocol regarding food intake (i.e., consistently fed or fasted). While this compound has no significant food effect, inconsistent administration relative to meals could introduce minor variability.

  • Troubleshooting Step 2: Assess Intrasubject Variability. Be aware that moderate to high intrasubject variability has been reported for this compound's AUC and Cmax.[2] This inherent variability may be a contributing factor.

  • Troubleshooting Step 3: Consider Patient-Specific Factors. Factors such as body weight and individual metabolic differences can influence drug pharmacokinetics.[2] Analyze data for correlations with these patient-specific parameters.

Issue 2: Designing a pivotal clinical trial for this compound and deciding on food intake recommendations.

  • Recommendation: Based on current evidence, it is appropriate to recommend that this compound can be taken without regard to meals.[1][2] This simplifies the dosing regimen for patients and can improve compliance. The clinical study data supports that a specific food requirement (fed or fasted) is not necessary to ensure consistent bioavailability.[1][2]

Data Presentation

Table 1: Mean Pharmacokinetic Parameters of this compound on Day 21 [1][2]

ParameterValue RangeUnit
AUC(0-τ)6,627 - 8,903ng.hr/mL
AUC(0-16)4,859 - 6,633ng.hr/mL
Cmax401 - 570ng/mL
t1/218.3 - 22.8hr
Tmax3.5 - 6hr

Table 2: Mean Pharmacokinetic Parameters of Desethyl-Sitamaquine on Day 21 [1][2]

ParameterValue RangeUnit
AUC(0-τ)2,307 - 3,163ng.hr/mL
Cmax109 - 154ng/mL
t1/223.0 - 27.9hr
Tmax2 - 10hr

Table 3: Fed:Fasted Ratio Point Estimates for this compound and Desethyl-Sitamaquine PK Parameters [2]

ParameterThis compoundDesethyl-Sitamaquine
AUC(0-τ)Close to unityClose to unity
AUC(0-16)Close to unityN/A
CmaxClose to unityClose to unity

Experimental Protocols

Methodology for the this compound Food Effect Study [1][2]

  • Study Design: A randomized, open-label, phase IIb clinical trial.

  • Participants: 41 patients in India with visceral leishmaniasis.

  • Dosing Regimen: Patients received oral this compound at a dose of 2 mg/kg/day, once daily for 21 days.

  • Cohort Design: Patients were randomized into four cohorts to manage fed and fasted conditions over two periods (days 1-10 and days 11-21):

    • Cohort 1: Fasted/Fed

    • Cohort 2: Fed/Fasted

    • Cohort 3: Fed/Fed

    • Cohort 4: Fasted/Fasted

  • Pharmacokinetic Sampling: Blood samples were collected to determine the plasma concentrations of this compound and its metabolite, desethyl-sitamaquine.

  • Data Analysis: The effect of food on this compound and desethyl-sitamaquine AUC and Cmax was evaluated at day 10 and day 21. A linear mixed-effects model was used after loge transformation, with day and treatment (fasted or fed) as fixed effects and patient as a random effect. Point estimates and 90% confidence intervals for the fed:fasted ratio were calculated.

Visualizations

FoodEffect_Workflow cluster_study_design Study Design cluster_treatment_pk Treatment and Pharmacokinetic Analysis cluster_analysis Statistical Analysis P Patient Recruitment (n=41, Visceral Leishmaniasis) R Randomization P->R C1 Cohort 1 (Fasted/Fed) R->C1 C2 Cohort 2 (Fed/Fasted) R->C2 C3 Cohort 3 (Fed/Fed) R->C3 C4 Cohort 4 (Fasted/Fasted) R->C4 D Dosing (2 mg/kg/day this compound for 21 days) C1->D C2->D C3->D C4->D S Pharmacokinetic Sampling (Days 10 & 21) D->S A Plasma Concentration Analysis (this compound & Desethyl-Sitamaquine) S->A M Linear Mixed-Effects Model (Log-transformed PK data) A->M E Evaluation of Food Effect (Fed:Fasted Ratio) M->E

Caption: Workflow of the clinical study to assess the food effect on this compound.

Logical_Relationship This compound Oral this compound Administration PK Pharmacokinetic Parameters (AUC, Cmax) This compound->PK influences Food Food Intake Status (Fed vs. Fasted) Food->PK is tested for influence on Conclusion Conclusion: No Significant Food Effect PK->Conclusion

References

Technical Support Center: Sitamaquine Efflux Mechanisms in Parasites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying sitamaquine efflux mechanisms in parasites, particularly Leishmania.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of this compound efflux in Leishmania?

A1: this compound efflux in Leishmania is an active, energy-dependent process.[1][2] This suggests the involvement of transporter proteins that pump the drug out of the parasite cell. While the precise transporters are still under full investigation, evidence points towards the involvement of ATP-binding cassette (ABC) transporters.[3][4]

Q2: Which specific ABC transporters are implicated in this compound resistance?

A2: Overexpression of ABCG-like transporters, specifically LiABCG6 and ABCG4, has been shown to confer resistance to this compound in Leishmania.[5] This resistance is mediated by a reduction in intracellular drug accumulation.

Q3: Is this compound accumulation in the parasite energy-dependent?

A3: No, the initial uptake of this compound into the parasite is not energy-dependent and is thought to occur via diffusion along an electrical gradient.[1][2][6] However, the net intracellular concentration is a balance between this influx and the energy-dependent efflux.

Q4: Does this compound resistance affect its intracellular accumulation?

A4: Yes, this compound-resistant Leishmania donovani have shown reduced accumulation of the drug.[7] For instance, in one study, the accumulation of this compound was significantly lower in a resistant strain (Sita-R160) compared to the wild-type.[7]

Q5: Can this compound modulate the activity of other drug transporters?

A5: Interestingly, yes. While not a substrate itself, this compound has been shown to modulate the activity of LMDR1 (a P-glycoprotein-like transporter) and MRPA, which are involved in resistance to miltefosine (B1683995) and antimony, respectively. This suggests potential for combination therapies.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in this compound Accumulation Assays

Problem: You are observing high variability in this compound accumulation between experimental replicates or no significant difference between wild-type and suspected resistant parasite lines.

Potential Cause Troubleshooting Step
Inconsistent Parasite Density Ensure a standardized protocol for parasite counting and dilution to have a consistent starting cell number in each assay well.
Variable Drug Concentration Prepare fresh serial dilutions of this compound for each experiment using calibrated pipettes and ensure thorough mixing.
"Edge Effects" in Assay Plates Avoid using the outer wells of 96-well plates, as they are more susceptible to evaporation and temperature fluctuations. Fill these wells with sterile medium instead.[8]
Sub-optimal Incubation Time The duration of exposure to this compound can impact the outcome. Ensure the incubation time is appropriate for the expected mechanism of action. Some compounds may require longer exposure to exert their effects.[8]
Issues with Radiolabeled this compound If using radiolabeled this compound, ensure its purity and specific activity. Improper storage can lead to degradation.
Inefficient Washing Steps Inefficient removal of extracellular this compound can lead to artificially high accumulation readings. Ensure washing steps with cold PBS or a buffer containing a high concentration of non-radioactive this compound are performed thoroughly.[9]
Guide 2: this compound-Resistant Line Shows No Increase in Efflux

Problem: Your this compound-resistant parasite line does not exhibit a faster rate of drug efflux compared to the wild-type in your efflux assay.

Potential Cause Troubleshooting Step
Insufficient Drug Loading Ensure that the parasites are pre-loaded with a sufficient concentration of this compound to measure its efflux accurately.
Energy Depletion in Parasites Efflux is an energy-dependent process. Ensure that the assay buffer contains a suitable energy source, such as glucose.[1][2] Conversely, to confirm energy dependence, include a control with metabolic inhibitors (e.g., 2-deoxy-D-glucose and azide).
Incorrect pH of Efflux Buffer The pH of the extracellular medium can influence drug transport. Maintain a consistent and appropriate pH for the efflux buffer.
Alternative Resistance Mechanisms Resistance may not be solely due to increased efflux. Consider other possibilities such as decreased drug uptake, target modification, or drug sequestration.
Low Expression of Efflux Pumps The level of overexpression of the responsible ABC transporter may not be sufficient to produce a detectable increase in efflux under your experimental conditions. Consider quantitative PCR or western blotting to assess transporter expression levels.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound activity and resistance in Leishmania.

Table 1: In Vitro Susceptibility of Leishmania donovani to this compound

Parasite Stage Strain Mean ED50 (µM) ± SEM
Intracellular AmastigoteField Isolates (n=20)2.1 ± 0.2
PromastigoteField Isolates (n=20)17.7 ± 1.0

Data from Salotra et al. (2011)[10]

Table 2: IC50 Values of this compound in Wild-Type and Resistant Leishmania donovani

Parasite Stage Strain IC50 (µM) Resistance Index (RI)
Axenic AmastigoteWild-Type3.0 ± 0.5-
Sita-R12.0 ± 1.04.0
Intramacrophage AmastigoteWild-Type4.0 ± 0.5-
Sita-R20.0 ± 2.05.0

Data from Cojean et al. (2016)[11]

Experimental Protocols

Protocol 1: this compound Accumulation Assay in Leishmania Promastigotes

This protocol is adapted from methodologies described in the literature.[5][9]

Materials:

  • Leishmania promastigotes (logarithmic growth phase)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer, pH 7.4

  • [14C]-Sitamaquine

  • Non-radioactive this compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Scintillation fluid and vials

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Harvest Leishmania promastigotes by centrifugation and wash twice with HBSS.

  • Resuspend the parasites in HBSS to a final concentration of 2 x 107 cells/mL.

  • Add [14C]-sitamaquine to the parasite suspension to a final concentration of 5 µM.

  • Incubate at 28°C for 15-60 minutes with gentle agitation.

  • To stop the reaction, place the tubes on ice.

  • Centrifuge the parasite suspension at 4°C.

  • Wash the cell pellet twice with ice-cold PBS containing 100 µM non-radioactive this compound to remove extracellular and non-specifically bound drug.

  • Resuspend the final pellet in a suitable lysis buffer (e.g., 1% Triton X-100).

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the lysate to normalize the data.

Protocol 2: this compound Efflux Assay in Leishmania Promastigotes

This protocol is based on principles outlined in published studies.[1][2]

Materials:

  • Leishmania promastigotes

  • This compound

  • Efflux buffer (e.g., PBS with 1 g/L glucose, pH 6.8)

  • Energy-depletion buffer (e.g., PBS without glucose, supplemented with 5 mM 2-deoxy-D-glucose and 10 mM azide)

  • LC-MS/MS system for this compound quantification

Procedure:

  • Load parasites with this compound by incubating them with 50 µM this compound for 1 hour at 26°C.

  • Wash the parasites twice with this compound-free medium to remove the extracellular drug.

  • Resuspend the drug-loaded parasites in either the efflux buffer or the energy-depletion buffer.

  • Incubate the parasites at 26°C.

  • At various time points (e.g., 0, 1, 3, and 5 hours), take aliquots of the parasite suspension.

  • Separate the parasites from the supernatant by centrifugation.

  • Lyse the parasite pellet to release the intracellular this compound.

  • Quantify the amount of this compound remaining in the parasite lysates at each time point using a validated LC-MS/MS method.[12]

Visualizations

Sitamaquine_Efflux_Mechanism cluster_membrane Parasite Membrane Sitamaquine_ext This compound (Extracellular) Sitamaquine_int This compound (Intracellular) Sitamaquine_ext->Sitamaquine_int Diffusion ABC_Transporter ABC Transporter (e.g., ABCG6) Sitamaquine_int->ABC_Transporter Binding ABC_Transporter->Sitamaquine_ext Efflux ATP ATP ATP->ABC_Transporter Energy ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis

Caption: Proposed mechanism of this compound influx and efflux in Leishmania.

Experimental_Workflow start Start: Suspected this compound Resistant Parasite Line drug_susceptibility Determine IC50 (Drug Susceptibility Assay) start->drug_susceptibility compare_ic50 Compare IC50 with Wild-Type drug_susceptibility->compare_ic50 compare_ic50->start No Resistance accumulation_assay Perform this compound Accumulation Assay compare_ic50->accumulation_assay Resistance Confirmed compare_accumulation Compare Accumulation with Wild-Type accumulation_assay->compare_accumulation efflux_assay Perform this compound Efflux Assay compare_accumulation->efflux_assay Reduced Accumulation transporter_analysis Analyze ABC Transporter (Expression/Sequencing) compare_accumulation->transporter_analysis No Change compare_efflux Compare Efflux Rate with Wild-Type efflux_assay->compare_efflux compare_efflux->transporter_analysis Increased Efflux conclusion Conclusion on Resistance Mechanism compare_efflux->conclusion No Change transporter_analysis->conclusion

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Logic start Inconsistent Accumulation Assay Results check_parasites Check Parasite Density and Viability start->check_parasites check_reagents Verify Drug Concentration and Reagent Quality check_parasites->check_reagents Consistent optimize_protocol Optimize Protocol Steps check_parasites->optimize_protocol Inconsistent check_protocol Review Assay Protocol (Incubation, Washing) check_reagents->check_protocol OK check_reagents->optimize_protocol Issue Found check_protocol->optimize_protocol Issue Found rerun_assay Re-run Assay with Controls check_protocol->rerun_assay OK optimize_protocol->rerun_assay analyze_data Analyze Data rerun_assay->analyze_data

Caption: Troubleshooting logic for inconsistent accumulation assay results.

References

Technical Support Center: Investigating Lipid Metabolism Alterations in Sitamaquine-Resistant Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the link between sitamaquine resistance in Leishmania and alterations in lipid metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the known alterations in lipid metabolism in this compound-resistant Leishmania?

A1: this compound-resistant Leishmania donovani have been shown to exhibit significant changes in their lipid profile. Key alterations include a reduction in both cholesterol and ergosterol (B1671047) levels.[1][2] Furthermore, sterol and phospholipid metabolism are heavily impacted, suggesting that resistance may be linked to altered activities of enzymes like phosphatidylethanolamine-N-methyl-transferase and choline (B1196258) kinase.[1][3] These changes in lipid composition are thought to be a crucial part of the parasite's strategy to withstand the drug's effects.[2]

Q2: How does this compound interact with Leishmania lipids, and how might this be affected by resistance?

A2: this compound, being a lipophilic weak base, initially interacts with the anionic polar head groups of phospholipids (B1166683) in the parasite's membranes.[4][5] This is followed by the insertion of its hydrophobic quinoline (B57606) ring into the lipid monolayer, facilitating its entry into the parasite.[4][5] In resistant parasites, while it was initially hypothesized that a decrease in negative phospholipids might reduce drug uptake, studies have shown this is not the primary mechanism.[1] Instead, alterations in the overall sterol and phospholipid composition likely contribute to resistance, possibly by affecting membrane fluidity or other downstream pathways.[1]

Q3: What is the proposed mechanism of action for this compound, and how does it relate to lipid metabolism?

A3: The lethal mechanism of this compound involves the inhibition of the respiratory chain complex II (succinate dehydrogenase), which leads to a decrease in intracellular ATP and a collapse of the mitochondrial membrane potential.[6][7] This process triggers oxidative stress through the production of reactive oxygen species (ROS) and ultimately leads to an apoptosis-like cell death in the parasite.[6][7] The initial interaction of this compound with mitochondrial membrane phospholipids is a critical first step in this cascade.[5] Alterations in the lipid composition of mitochondrial membranes in resistant parasites could potentially hinder this initial interaction, thereby contributing to the resistance phenotype.

Troubleshooting Guides

Issue 1: Inconsistent or low lipid yields during extraction from Leishmania cultures.
  • Possible Cause 1: Inefficient cell lysis.

    • Troubleshooting: Ensure complete cell disruption. For promastigotes, multiple freeze-thaw cycles in liquid nitrogen followed by vortexing can be effective. For the more resilient amastigotes, mechanical disruption using a bead beater or sonication might be necessary.

  • Possible Cause 2: Suboptimal solvent-to-sample ratio.

    • Troubleshooting: Adhere to established protocols like the Folch or Bligh & Dyer methods, which specify precise solvent ratios (typically a chloroform:methanol mixture).[8] Ensure the sample is fully submerged and mixed with the solvents.

  • Possible Cause 3: Lipid degradation.

    • Troubleshooting: Work quickly and on ice to minimize enzymatic degradation of lipids.[9] Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents to prevent oxidation of unsaturated lipids.[8]

Issue 2: Difficulty in detecting and quantifying specific sterols (cholesterol, ergosterol) by GC-MS.
  • Possible Cause 1: Poor derivatization.

    • Troubleshooting: Sterols require derivatization (e.g., silylation) to increase their volatility for GC-MS analysis. Ensure your derivatizing agent (e.g., BSTFA) is fresh and the reaction is carried out under anhydrous conditions to completion.

  • Possible Cause 2: Co-elution with other lipids.

    • Troubleshooting: Optimize the GC temperature program to improve the separation of different sterol species. Using a high-resolution capillary column specifically designed for sterol analysis is recommended.

  • Possible Cause 3: Low abundance in resistant strains.

    • Troubleshooting: Increase the amount of starting material (parasite pellet) for lipid extraction.[2] Use a sensitive mass spectrometer and operate it in selected ion monitoring (SIM) mode to enhance the detection of target sterol ions.

Issue 3: Variability in drug accumulation assays between wild-type and this compound-resistant Leishmania.
  • Possible Cause 1: Inconsistent parasite numbers.

    • Troubleshooting: Accurately count the parasites (e.g., using a hemocytometer) before starting the assay to ensure the same number of cells is used for each experimental condition.

  • Possible Cause 2: Inefficient washing steps.

    • Troubleshooting: Ensure thorough washing of the cells to remove any unbound extracellular drug before measuring intracellular accumulation. Centrifuge at a sufficient speed and duration to pellet the parasites effectively without causing lysis.

  • Possible Cause 3: Efflux pump activity.

    • Troubleshooting: this compound efflux has been observed to be an energy-dependent process.[4][5] To investigate the contribution of efflux pumps, perform the accumulation assay at 4°C or in the presence of an energy metabolism inhibitor (use with caution as this may affect cell viability) to see if drug retention increases.

Data Presentation

Table 1: Summary of Lipid Alterations in this compound-Resistant Leishmania donovani

Lipid ClassAlteration in this compound-Resistant StrainReference
Sterols
ErgosterolDecreased[1][2]
CholesterolDecreased[1][2]
Phospholipids Metabolism strongly affected[1]
PhosphatidylethanolamineAltered metabolism suggested[1][3]
PhosphatidylcholineAltered metabolism suggested[1]

Table 2: Drug Accumulation in Wild-Type vs. This compound-Resistant Leishmania donovani

StrainCellular CompartmentFold Accumulation (vs. Membrane)Reference
Wild-Type (WT)Cytosol10[1]
This compound-Resistant (Sita-R160)Cytosol1.4[1]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Leishmania Promastigotes (Modified Folch Method)
  • Harvest late-logarithmic phase promastigotes by centrifugation at 2000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the pellet in a chloroform:methanol solution (2:1, v/v).

  • Vortex vigorously for 20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Store the dried lipid film at -80°C until analysis.

Protocol 2: Analysis of Sterols by GC-MS
  • Resuspend the dried lipid extract in a known volume of chloroform.

  • Add an internal standard (e.g., epicoprostanol) for quantification.

  • Transfer an aliquot to a new glass tube and evaporate the solvent.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes to derivatize the sterols.

  • Analyze the derivatized sample by GC-MS.

  • GC Conditions (example):

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

    • Injector Temperature: 250°C

    • Oven Program: 150°C for 2 min, ramp to 280°C at 10°C/min, hold for 15 min.

    • Carrier Gas: Helium

  • MS Conditions (example):

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-600

  • Identify and quantify sterols based on their retention times and mass spectra compared to known standards.

Visualizations

Sitamaquine_Resistance_Lipid_Metabolism cluster_resistance This compound Resistance Mechanisms This compound This compound Membrane Leishmania Membrane This compound->Membrane Interacts with anionic phospholipids Mitochondrion Mitochondrion Membrane->Mitochondrion Drug entry ComplexII Complex II (Succinate Dehydrogenase) Mitochondrion->ComplexII Inhibits ATP_prod ATP Production ComplexII->ATP_prod Decreases ROS Reactive Oxygen Species (ROS) ComplexII->ROS Increases Apoptosis Apoptosis-like Cell Death ATP_prod->Apoptosis ROS->Apoptosis AlteredLipids Altered Membrane Lipid Composition (↓ Ergosterol, ↓ Cholesterol) AlteredLipids->Membrane Reduces drug interaction? Efflux Increased Drug Efflux Efflux->this compound Reduces intracellular concentration

Caption: Proposed mechanism of this compound action and resistance in Leishmania.

Experimental_Workflow_Lipidomics cluster_analysis Analytical Techniques Culture 1. Culture Leishmania (Wild-type & this compound-Resistant) Harvest 2. Harvest Parasites Culture->Harvest Extraction 3. Lipid Extraction (e.g., Folch method) Harvest->Extraction Analysis 4. Lipid Analysis Extraction->Analysis GCMS GC-MS (Sterol Profiling) Analysis->GCMS LCMS LC-MS/MS (Phospholipidomics) Analysis->LCMS Data 5. Data Analysis & Comparison GCMS->Data LCMS->Data

Caption: General workflow for comparative lipidomics of Leishmania strains.

References

Validation & Comparative

A Comparative Analysis of Sitamaquine and Amphotericin B for the Treatment of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Visceral leishmaniasis (VL), a severe parasitic disease, has long necessitated the development of effective and safe therapeutic agents. Among the drugs investigated and utilized, the orally administered 8-aminoquinoline (B160924) derivative, sitamaquine, and the parenterally administered polyene antibiotic, amphotericin B, have been subjects of considerable research. This guide provides an objective comparison of their performance, supported by experimental data, to inform ongoing research and drug development efforts.

Executive Summary

Amphotericin B, particularly in its liposomal formulation, remains a cornerstone of visceral leishmaniasis treatment, demonstrating high cure rates exceeding 90-95% in numerous clinical trials.[1][2][3][4] It is often considered a first-line treatment, especially in regions like India.[5] In contrast, this compound, an oral candidate, showed initial promise in Phase II trials with cure rates ranging from 80% to 100% at varying doses.[6][7][8] However, its development for visceral leishmaniasis was ultimately halted due to concerns over its overall efficacy.[6] While this compound offered the advantage of oral administration, its safety profile, which includes renal adverse events, and lower efficacy compared to established treatments, limited its advancement.[7][9][10][11][12]

Performance Data: A Quantitative Comparison

The following tables summarize the efficacy and safety data for this compound and amphotericin B from various clinical studies.

Table 1: Efficacy of this compound in Phase II Clinical Trials for Visceral Leishmaniasis

Study LocationDosage RegimenNumber of Patients (n)Final Cure Rate (Day 180)Citation
India1.5 mg/kg/day for 28 days3181%[6][7]
India1.75 mg/kg/day for 28 days2789%[6][7]
India2.0 mg/kg/day for 28 days23100%[6][7]
India2.5 mg/kg/day for 28 days2580%[6][7]
India2.0 mg/kg/day for 21 days4185%[6][13]
Africa (Kenya)1.75 mg/kg/day for 28 days1292%[6][8]
Africa (Kenya)2.0 mg/kg/day for 28 days6180%[6][8]
Africa (Kenya)2.5 mg/kg/day for 28 days1182%[6]
Africa (Kenya)3.0 mg/kg/day for 28 days1191%[6]

Table 2: Efficacy of Amphotericin B Formulations in Clinical Trials for Visceral Leishmaniasis

FormulationDosage RegimenNumber of Patients (n)Final Cure RateCitation
Liposomal Amphotericin B20 mg/kg total dose (5 mg/kg on days 0, 1, 4, 9)25199.6% (per protocol)[14]
Liposomal Amphotericin BSingle dose of 10 mg/kg100 (children)97.9% (at 6 months)[1]
Liposomal Amphotericin BSingle dose of 10 mg/kg114397.0% (at 6 months), 94.2% (at 12 months)[3]
Amphotericin B Deoxycholate0.75 mg/kg for 15 daily infusions23496% (at 6 months)[2]
Amphotericin B Deoxycholate1 mg/kg every other day for 30 days2095%[13]

Table 3: Comparative Safety Profile of this compound and Amphotericin B

DrugCommon Adverse EventsSerious Adverse EventsCitation
This compound Vomiting (8%), dyspepsia (8%), abdominal pain (12%), headache (11%)Nephrotic syndrome (3%), glomerulonephritis (2%), severe renal adverse events[7][8]
Amphotericin B (Conventional) Infusion-related reactions (fever, chills), nephrotoxicity, hypokalemiaSignificant nephrotoxicity leading to treatment interruption[1][2][13]
Liposomal Amphotericin B Infusion-related reactions (fever, chills, back pain), hypokalemia (26.5%)Lip swelling (1%), rare nephrotoxicity[4][14][15]

Mechanisms of Action

The mechanisms through which this compound and amphotericin B exert their antileishmanial effects are distinct.

This compound: As an 8-aminoquinoline, this compound is a lipophilic weak base that is thought to accumulate within the Leishmania parasite.[10][16] Its proposed mechanism involves a multi-step process: an initial electrostatic interaction with anionic phospholipids (B1166683) in the parasite's membrane, followed by insertion into the membrane.[10][17][18] It then accumulates in acidic intracellular compartments, particularly the acidocalcisomes.[10][16] The precise molecular target remains to be fully elucidated, but it is suggested to disrupt mitochondrial function by targeting succinate (B1194679) dehydrogenase, leading to oxidative stress.[19]

cluster_membrane Leishmania Plasma Membrane Ergosterol Ergosterol Pore Membrane Pore/Channel Ergosterol->Pore 2. Pore Formation Membrane Lipid Bilayer Death Parasite Death Pore->Death AmB Amphotericin B AmB->Ergosterol 1. Binding Ions Intracellular Ions (K+, Na+) & Metabolites Ions->Pore 3. Leakage Start Patient Screening (Inclusion/Exclusion Criteria) Inclusion Inclusion Criteria: - Parasitologically confirmed VL - Age 5-65 years - Informed Consent Start->Inclusion Exclusion Exclusion Criteria: - Severe co-morbidities - Pregnancy - Prior treatment for VL Start->Exclusion Randomization Randomization Start->Randomization ArmA Arm A: this compound (e.g., 2.0 mg/kg/day orally for 21-28 days) Randomization->ArmA ArmB Arm B: Amphotericin B (e.g., 1 mg/kg IV every other day for 30 days) Randomization->ArmB Treatment Treatment Period ArmA->Treatment ArmB->Treatment FollowUp Follow-up Assessments Treatment->FollowUp Safety Safety Monitoring (Adverse Events, Lab Tests) Treatment->Safety Day30 Day 30: - Clinical Assessment - Splenic Aspirate (Initial Cure) FollowUp->Day30 FollowUp->Safety Day180 Day 180: - Clinical Assessment - Splenic Aspirate (Final Cure) Day30->Day180 Efficacy Efficacy Analysis (Cure Rates) Day180->Efficacy Safety->Efficacy Results Results & Reporting Efficacy->Results

References

A Comparative Analysis of Sitamaquine and Miltefosine for the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the continued evaluation of alternative and novel therapeutic agents. This guide provides a detailed comparison of two oral antileishmanial drugs, sitamaquine and miltefosine (B1683995), focusing on their efficacy, mechanisms of action, and the experimental data supporting their use.

Executive Summary

This compound, an 8-aminoquinoline (B160924), and miltefosine, an alkylphosphocholine, are both orally administered drugs that have shown efficacy against visceral leishmaniasis (VL). While miltefosine is an established treatment for leishmaniasis, this compound has undergone clinical development but is not as widely used. This guide synthesizes available data to provide a comparative overview for research and drug development purposes.

Efficacy: A Review of Clinical and Preclinical Data

Clinical Efficacy

Table 1: Summary of Clinical Trial Data for this compound and Miltefosine in Visceral Leishmaniasis

FeatureThis compoundMiltefosine
Dosage Regimen 1.5 - 2.5 mg/kg/day for 28 daysApprox. 2.5 mg/kg/day (50-100 mg) for 28 days
Final Cure Rate (India) 80% - 100% (at day 180, dose-dependent)94% (at 6 months)[1]
Common Adverse Events Vomiting (8%), Dyspepsia (8%), Cyanosis (3%), Nephrotoxicity (reported)Vomiting (38%), Diarrhea (20%)[1]
Key Clinical Trial(s) Phase II trials in India and KenyaPhase III trial in India

Note: Cure rates can vary based on the specific Leishmania species, geographical region, and patient population.

Preclinical In Vitro Efficacy

Direct comparative studies of the in vitro activity of this compound and miltefosine are limited. However, data from various studies provide insights into their respective potencies against Leishmania donovani, the causative agent of visceral leishmaniasis.

Table 2: In Vitro Activity of this compound and Miltefosine against Leishmania donovani

DrugParasite StageIC50 / EC50 (µM)Reference
This compound AmastigotesNot directly reported in comparative studies
Miltefosine Promastigotes3.74 ± 0.38 (pre-treatment isolates)[2][3]
Miltefosine Promastigotes6.15 ± 0.52 (post-treatment isolates)[2][3]
Miltefosine Amastigotes2.8 - 5.8[4]

IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of a drug that is required for 50% inhibition of parasite growth.

Mechanisms of Action

This compound and miltefosine exert their antileishmanial effects through distinct molecular mechanisms, targeting different essential pathways within the parasite.

This compound: Targeting Mitochondrial Respiration

This compound's primary mechanism of action involves the disruption of the parasite's mitochondrial function. It specifically targets succinate (B1194679) dehydrogenase (Complex II) of the electron transport chain.[5][6][7][8][9] This inhibition leads to a cascade of downstream effects:

  • Decreased ATP Production: Disruption of the electron transport chain impairs cellular energy production.

  • Increased Reactive Oxygen Species (ROS) Production: Inhibition of Complex II leads to the generation of harmful ROS, inducing oxidative stress.[5][6][7][8][9]

  • Apoptosis-like Cell Death: The culmination of these cellular stresses triggers a programmed cell death pathway in the parasite, characterized by phosphatidylserine (B164497) exposure and DNA fragmentation.[5][6][7][8][9]

Miltefosine: A Multi-pronged Attack

Miltefosine has a more multifaceted mechanism of action, affecting multiple cellular processes in both the parasite and the host macrophage.

  • Disruption of Lipid Metabolism and Membrane Integrity: As a phospholipid analog, miltefosine integrates into the parasite's cell membrane, altering its fluidity and interfering with essential lipid metabolism and signaling pathways.[10]

  • Inhibition of the PI3K/Akt Signaling Pathway: Miltefosine inhibits the activation of the PI3K/Akt signaling pathway in the host macrophage.[10][11][12] This pathway is crucial for the survival of the intracellular amastigotes. By inhibiting this pathway, miltefosine promotes apoptosis of the infected host cell.[10]

  • Induction of Apoptosis: Miltefosine can directly induce an apoptosis-like cell death in Leishmania parasites.

  • Disruption of Calcium Homeostasis: The drug has been shown to interfere with intracellular calcium signaling within the parasite, a critical process for many cellular functions.[13]

  • Mitochondrial Dysfunction: Miltefosine can also impact the parasite's mitochondria by inhibiting cytochrome C oxidase.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Sitamaquine_Mechanism cluster_mito Mitochondrial Processes This compound This compound Mitochondrion Leishmania Mitochondrion This compound->Mitochondrion Enters ComplexII Succinate Dehydrogenase (Complex II) This compound->ComplexII Inhibits ETC Electron Transport Chain ComplexII->ETC Part of ATP ATP Production ComplexII->ATP Leads to decreased ROS Reactive Oxygen Species (ROS) ComplexII->ROS Leads to increased ETC->ATP Drives OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis-like Cell Death OxidativeStress->Apoptosis

This compound's mechanism targeting mitochondrial Complex II.

Miltefosine_Mechanism cluster_parasite Leishmania Parasite cluster_host Host Macrophage Miltefosine Miltefosine ParasiteMembrane Cell Membrane (& Lipid Metabolism) Miltefosine->ParasiteMembrane Disrupts ParasiteMito Mitochondrion (Cytochrome C Oxidase) Miltefosine->ParasiteMito Inhibits ParasiteCa Calcium Homeostasis Miltefosine->ParasiteCa Disrupts PI3K PI3K Miltefosine->PI3K Inhibits Akt Akt Miltefosine->Akt Prevents activation ParasiteApoptosis Apoptosis-like Cell Death ParasiteMembrane->ParasiteApoptosis ParasiteMito->ParasiteApoptosis ParasiteCa->ParasiteApoptosis PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Promotes HostApoptosis Apoptosis Akt->HostApoptosis Inhibits CellSurvival->HostApoptosis Inhibits

Miltefosine's multifaceted mechanism of action.
Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PromastigoteAssay Promastigote Susceptibility Assay (e.g., MTT, Resazurin) CalcIC50 Calculate IC50 PromastigoteAssay->CalcIC50 AmastigoteAssay Intracellular Amastigote Assay (Macrophage Infection) AmastigoteAssay->CalcIC50 AnimalModel Animal Model Infection (e.g., Hamster, BALB/c mice) CalcIC50->AnimalModel Promising compounds advance to in vivo testing DrugAdmin Drug Administration (Oral Gavage) AnimalModel->DrugAdmin Monitor Monitor Disease Progression (e.g., Lesion size, Spleen weight) DrugAdmin->Monitor ParasiteLoad Determine Parasite Load (e.g., Splenic Smear, qPCR) Monitor->ParasiteLoad

General experimental workflow for antileishmanial drug evaluation.

Experimental Protocols

In Vitro Susceptibility Assay for Intracellular Amastigotes

This protocol is a generalized procedure based on common methodologies for testing the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.[14][15][16][17][18]

  • Macrophage Seeding: Plate peritoneal macrophages (e.g., from BALB/c mice) or a macrophage-like cell line (e.g., J774A.1) in 96-well plates and incubate to allow adherence.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1). Incubate to allow phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Exposure: Prepare serial dilutions of the test compounds (this compound and miltefosine) and add them to the infected macrophage cultures. Include appropriate controls (untreated infected cells and a reference drug like Amphotericin B).

  • Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) to allow for drug action and parasite replication in the control wells.

  • Quantification of Parasite Load:

    • Microscopic Counting: Fix and stain the cells with Giemsa. Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by light microscopy.

    • Reporter Gene Assay: If using transgenic parasites expressing a reporter gene (e.g., luciferase or GFP), quantify the signal, which correlates with the number of viable parasites.

    • Resazurin-based Assay: This colorimetric assay measures the metabolic activity of viable cells.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Assessment in the Hamster Model of Visceral Leishmaniasis

The Syrian hamster (Mesocricetus auratus) is considered a suitable model for visceral leishmaniasis as the disease progression closely mimics human infection.[19][20][21][22]

  • Animal Infection: Infect male Syrian hamsters via intracardiac or intraperitoneal injection with Leishmania donovani amastigotes or promastigotes.

  • Establishment of Infection: Allow the infection to establish for a specific period (e.g., 30-60 days), which can be confirmed by the development of splenomegaly.

  • Drug Treatment: Randomly assign infected hamsters to treatment groups: vehicle control, this compound, and miltefosine. Administer the drugs orally at predefined doses and schedules (e.g., once daily for 5-10 days).

  • Monitoring: Monitor the animals throughout the experiment for clinical signs of disease (e.g., weight loss, ruffled fur) and drug toxicity.

  • Efficacy Evaluation: At a predetermined time point post-treatment (e.g., 15-30 days), euthanize the animals and aseptically remove the spleen and liver.

  • Parasite Burden Determination:

    • Splenic and Liver Smears: Prepare Giemsa-stained impression smears of the spleen and liver to determine the Leishman-Donovan Units (LDU), which is a semi-quantitative measure of parasite load.

    • Limiting Dilution Assay (LDA): Culture serial dilutions of homogenized spleen and liver tissue to quantify the number of viable parasites.

    • Quantitative PCR (qPCR): Extract DNA from tissue samples and quantify the parasite load by targeting a Leishmania-specific gene.

  • Data Analysis: Compare the parasite burden in the treated groups to the vehicle control group to determine the percentage of inhibition for each drug.

Conclusion

References

Sitamaquine for Visceral Leishmaniasis: A Comparative Analysis of Clinical Trial Outcomes in India and Kenya

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy, safety, and experimental protocols of sitamaquine compared with alternative treatments for visceral leishmaniasis. This guide also provides context on the standard antimalarial therapies in the regions of study.

Executive Summary

This compound, an 8-aminoquinoline, has undergone Phase II clinical trials as an oral therapeutic for visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species. This guide provides a comprehensive comparison of the clinical trial results for this compound in India and Kenya. Crucially, while initially investigated for its antimalarial properties, the clinical development of this compound has focused on visceral leishmaniasis. Therefore, this guide compares this compound's performance against established VL treatments in these regions. To provide a broader public health context, a comparative overview of the standard first-line treatments for uncomplicated malaria in India and Kenya is also included.

This compound for Visceral Leishmaniasis: Comparative Clinical Trial Data

Clinical trials in India and Kenya have evaluated the efficacy and safety of this compound for the treatment of visceral leishmaniasis. The following tables summarize the key quantitative data from these studies, alongside data for alternative VL treatments used in these regions.

Table 1: Efficacy of this compound and Alternative Drugs for Visceral Leishmaniasis
DrugCountryDosageFinal Cure Rate (%)Citation(s)
This compound India1.5 mg/kg/day for 28 days81[1]
1.75 mg/kg/day for 28 days89[1]
2.0 mg/kg/day for 28 days100[1]
2.5 mg/kg/day for 28 days80[1]
Kenya1.75 mg/kg/day for 28 days92[2]
2.0 mg/kg/day for 28 days80[2]
2.5 mg/kg/day for 28 days82[2]
3.0 mg/kg/day for 28 days91[2]
Miltefosine (B1683995) India2.5 mg/kg/day for 28 days (children)94[3]
India50-100 mg/day for 28 days (adults)90.3[4]
Eastern AfricaAllometric dosing for 28 days (children)90[5]
Liposomal Amphotericin B India2 mg/kg/day (3 regimens)100[6][7]
Kenya2 mg/kg/day on days 1-6 & 10100[6][7]
2 mg/kg/day on days 1-4 & 1090[6][7]
Sodium Stibogluconate (B12781985) (SSG) & Paromomycin (B158545) (PM) Eastern AfricaSSG & PM for 17 days91.8[8]
Paromomycin & Miltefosine Eastern AfricaPM & MF for 14 days91.2[9]
Paromomycin India11 mg/kg/day for 21 days92[10]
Table 2: Common Adverse Events of this compound and Alternative Drugs for Visceral Leishmaniasis
DrugCommon Adverse EventsCitation(s)
This compound Vomiting, dyspepsia, cyanosis, abdominal pain, headache, nephrotic syndrome, glomerulonephritis.[1][2]
Miltefosine Vomiting, diarrhea, elevated liver enzymes.[3][4]
Liposomal Amphotericin B Infusion-related fever and chills.[6]
Sodium Stibogluconate Cardiotoxicity, hepatotoxicity, pancreatitis.[11]
Paromomycin Injection site pain, ototoxicity, nephrotoxicity.[12]

Experimental Protocols

This compound Phase II Clinical Trials (India and Kenya)

The clinical trials for this compound in both India and Kenya were Phase II, open-label, dose-ranging studies to assess the efficacy and safety of oral this compound in patients with visceral leishmaniasis.

  • Patient Population: Patients with confirmed visceral leishmaniasis.

  • Study Design: Patients were randomized to different daily oral doses of this compound for 28 days.

  • Primary Efficacy Endpoint: The primary outcome was the final cure rate, typically assessed at 6 months post-treatment, defined by the absence of parasites in splenic aspirates.

  • Safety Assessment: Adverse events were monitored and graded throughout the study.

G cluster_protocol This compound Clinical Trial Workflow screening Patient Screening (Confirmed VL) randomization Randomization to Dose Cohorts screening->randomization treatment 28-Day Oral This compound Treatment randomization->treatment follow_up Post-Treatment Follow-up (6 Months) treatment->follow_up assessment Efficacy & Safety Assessment follow_up->assessment

This compound Clinical Trial Workflow

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Below are simplified diagrams illustrating the proposed signaling pathways for this compound and key alternative drugs.

This compound Mechanism of Action in Leishmania

This compound, an 8-aminoquinoline, is believed to exert its antileishmanial effect through multiple mechanisms. It is thought to interfere with the parasite's mitochondrial function by inhibiting the respiratory chain complex II (succinate dehydrogenase), leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[5][13] This oxidative stress can induce apoptosis-like cell death in the parasite.[14] this compound is also proposed to interact with and disrupt the parasite's cell membrane.[15][16]

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Membrane Parasite Membrane Disruption This compound->Membrane ComplexII Complex II (Succinate Dehydrogenase) Mitochondrion->ComplexII Targets ATP_prod ATP Production ComplexII->ATP_prod Inhibits ROS_prod ROS Production ComplexII->ROS_prod Increases Apoptosis Apoptosis-like Cell Death ROS_prod->Apoptosis Membrane->Apoptosis

Proposed Mechanism of this compound
Comparative Mechanisms of Action for VL Treatments

  • Sodium Stibogluconate (Pentavalent Antimonials): The exact mechanism is not fully elucidated, but it is thought to be reduced to the more toxic trivalent form (SbIII) within the macrophage and the parasite. SbIII is believed to inhibit glycolysis and fatty acid oxidation in the amastigote form of the parasite, leading to a decrease in ATP synthesis.[17][18]

  • Miltefosine: This oral drug has a multi-faceted mechanism, including interference with lipid metabolism and membrane integrity, inhibition of cytochrome c oxidase, and induction of apoptosis-like cell death.[1][2][19] It is also suggested to disrupt the parasite's calcium homeostasis.[20]

  • Amphotericin B: This polyene antibiotic binds to ergosterol, a major component of the Leishmania cell membrane, forming pores that lead to increased membrane permeability and leakage of intracellular contents, ultimately causing cell death.

Contextual Comparison: Standard Malaria Treatments in India and Kenya

While this compound's clinical trials focused on visceral leishmaniasis, understanding the landscape of antimalarial treatments in India and Kenya is essential for researchers and public health professionals.

Table 3: First-Line Treatments for Uncomplicated P. falciparum Malaria
CountryFirst-Line TreatmentCitation(s)
India Artesunate (B1665782) + Sulfadoxine-Pyrimethamine (B1208122) (AS+SP)[21]
Artemether-Lumefantrine (AL) in some regions
Kenya Artemether-Lumefantrine (AL)[22][23]
Mechanism of Action of Artemether-Lumefantrine

Artemether-lumefantrine is an artemisinin-based combination therapy (ACT).

  • Artemether: A fast-acting artemisinin (B1665778) derivative that is converted to its active metabolite, dihydroartemisinin. It is thought to generate reactive oxygen species following interaction with heme in the parasite's food vacuole, leading to damage of parasite proteins and lipids.

  • Lumefantrine: A longer-acting partner drug that is believed to interfere with the polymerization of heme into hemozoin, leading to the accumulation of toxic heme within the parasite.[24][25]

G cluster_artemether Artemether Pathway cluster_lumefantrine Lumefantrine Pathway Artemether Artemether Heme Heme Artemether->Heme Interacts with ROS Reactive Oxygen Species (ROS) Heme->ROS Catalyzes formation of Damage Parasite Protein & Lipid Damage ROS->Damage Lumefantrine Lumefantrine Heme_poly Heme Polymerization (to Hemozoin) Lumefantrine->Heme_poly Inhibits Toxic_Heme Toxic Heme Accumulation Heme_poly->Toxic_Heme Prevents detoxification Parasite_death Parasite Death Toxic_Heme->Parasite_death

References

A Comparative Meta-Analysis of Sitamaquine Phase II Clinical Trials for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sitamaquine's performance in phase II clinical trials for the treatment of visceral leishmaniasis (VL), also known as kala-azar. The data presented here is aggregated from key studies and compared against established alternative therapies. Detailed experimental protocols, where available, are provided to facilitate understanding and replication of the study methodologies.

Introduction to this compound

This compound (WR-6026) is an orally active 8-aminoquinoline (B160924) analog that has been investigated for the treatment of visceral leishmaniasis.[1] Its development offers the potential for a more patient-friendly, field-deployable treatment compared to the parenteral administration required for many existing therapies. This guide synthesizes the findings from major phase II clinical trials to provide a clear overview of its efficacy, safety, and mechanism of action.

Quantitative Data Summary

The following tables summarize the efficacy and safety data from key phase II clinical trials of this compound and its comparators.

Table 1: Efficacy of this compound in Phase II Clinical Trials for Visceral Leishmaniasis
Trial LocationLeishmania SpeciesDosing RegimenNumber of Patients (n)Final Cure Rate (Day 180)Citation(s)
India L. donovani1.5 mg/kg/day for 28 days3181%[2][3]
1.75 mg/kg/day for 28 days2789%[2][3]
2.0 mg/kg/day for 28 days23100%[2][3]
2.5 mg/kg/day for 28 days2580%[2][3]
Kenya L. donovani1.75 mg/kg/day for 28 days1292%[4]
2.0 mg/kg/day for 28 days6180%[4]
2.5 mg/kg/day for 28 days1282%[4]
3.0 mg/kg/day for 28 days1291%[4]
Brazil L. chagasi2.0 mg/kg/day for 28 days667%
Table 2: Common Adverse Events Reported in this compound Phase II Clinical Trials
Adverse EventIndia Trial (n=120)Kenya Trial (n=97)Citation(s)
Vomiting8%-[2]
Dyspepsia8%-[2]
Abdominal Pain-12%[4]
Headache-11%[4]
Cyanosis3%Not Reported[2]
Nephrotic Syndrome3%-[2]
Glomerulonephritis2%-[2]
Severe Renal Adverse Event-2 patients (at 2.5 & 3.0 mg/kg/day)[4]
Table 3: Efficacy of Alternative Therapies for Visceral Leishmaniasis in Clinical Trials
DrugDosing RegimenNumber of Patients (n)Final Cure RateCitation(s)
Liposomal Amphotericin B 10 mg/kg single dose100 (children)97.9% (6 months)
Miltefosine (B1683995) 2.5 mg/kg/day for 28 days299 (adults)94% (6 months)
2.5 mg/kg/day for 28 days80 (children)94% (6 months)
Paromomycin 15 mg/kg/day for 21 daysNot specified~95% (in India)
20 mg/kg/day for 21 days2180.0% (6 months, Sudan)
15 mg/kg/day for 28 days2181.0% (6 months, Sudan)

Experimental Protocols

While complete, detailed protocols for the this compound phase II trials are not publicly available, the following methodologies have been synthesized from the published literature.

This compound Phase II Trials (India & Kenya)
  • Study Design: The trials were typically open-label, dose-ranging, or dose-escalating studies.[2][4]

  • Patient Population:

    • Inclusion Criteria: Patients with a clinical diagnosis of visceral leishmaniasis, confirmed by the visualization of amastigotes in spleen or bone marrow aspirates.[5][6] Age ranges varied between studies, generally including children and adults.[2][4] Written informed consent was obtained.[5]

    • Exclusion Criteria: Common exclusion criteria included a history of renal or hepatic disease, significant abnormalities in hematological parameters (e.g., hemoglobin <6.5 g/dl), G6PD deficiency, and pregnancy.[5]

  • Treatment Administration: this compound was administered orally, once daily, for 28 days at varying doses as specified in Table 1.[2][4]

  • Efficacy Assessment:

    • Primary Efficacy Outcome: The primary endpoint was "final cure" at Day 180, defined as the absence of parasites in splenic or bone marrow aspirates.[2][4][6]

    • Parasitological Assessment: Diagnosis and confirmation of cure were based on the microscopic examination of Giemsa-stained smears of splenic or bone marrow aspirates to detect Leishmania donovani amastigotes.[6]

  • Safety Assessment: Adverse events were monitored and graded throughout the study. Laboratory parameters, including renal and hepatic function tests, were regularly assessed.[5]

Mandatory Visualizations

Signaling Pathway of this compound in Leishmania donovani

Sitamaquine_Mechanism cluster_parasite Leishmania donovani This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters SDH Succinate (B1194679) Dehydrogenase (Complex II) This compound->SDH Inhibits ROS Reactive Oxygen Species (ROS) Increase SDH->ROS Leads to ATP Intracellular ATP Decrease SDH->ATP Leads to Ca2 Intracellular Ca2+ Increase ROS->Ca2 Apoptosis Apoptosis-like Cell Death Ca2->Apoptosis ATP->Apoptosis

Caption: Proposed mechanism of action of this compound in Leishmania donovani.

Experimental Workflow for a this compound Phase II Clinical Trial

Sitamaquine_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Monitoring cluster_followup Follow-up & Outcome Screening Patient Screening (Clinical Suspicion of VL) Inclusion Inclusion/Exclusion Criteria Met? Screening->Inclusion Consent Informed Consent Inclusion->Consent Yes NotEnrolled Not Enrolled Inclusion->NotEnrolled No Parasitology Parasitological Confirmation (Spleen/Bone Marrow Aspirate) Consent->Parasitology Enrollment Patient Enrollment Parasitology->Enrollment Treatment Oral this compound Administration (28 Days, Assigned Dose) Enrollment->Treatment Monitoring Adverse Event Monitoring & Safety Assessments Treatment->Monitoring EOT End of Treatment (Day 28) Assessment Monitoring->EOT FollowUp Follow-up Visits EOT->FollowUp Day180 Day 180 Assessment FollowUp->Day180 FinalCure Determination of Final Cure (Parasitological Assessment) Day180->FinalCure

Caption: Generalized workflow of a this compound phase II clinical trial.

Discussion

The phase II clinical trials of this compound have demonstrated promising efficacy in treating visceral leishmaniasis caused by L. donovani in India and Kenya, with final cure rates at day 180 ranging from 80% to 100% at various doses.[2][3][4] The trial in Brazil showed a lower cure rate of 67% against L. chagasi.[7]

The primary adverse events observed were gastrointestinal in nature, including vomiting, dyspepsia, and abdominal pain.[2][4] Of more significant concern is the potential for nephrotoxicity, with cases of nephrotic syndrome, glomerulonephritis, and severe renal adverse events reported, particularly at higher doses.[2][4] Cyanosis, potentially due to methemoglobinemia, was also noted in the Indian trial.[2]

In comparison to existing therapies, this compound's efficacy appears to be in a similar range to that of miltefosine and paromomycin, although direct, head-to-head comparative trials are limited. Liposomal amphotericin B generally shows higher cure rates, often with a single dose. The key advantage of this compound is its oral route of administration, which could significantly improve treatment accessibility and adherence in resource-limited settings.

The mechanism of action of this compound involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of Leishmania donovani.[8][9][10] This inhibition leads to a cascade of events including a decrease in intracellular ATP, an increase in reactive oxygen species and intracellular calcium, ultimately culminating in an apoptosis-like cell death of the parasite.[8][9][10]

Conclusion

This compound shows potential as an oral treatment for visceral leishmaniasis, with efficacy demonstrated in phase II trials. However, concerns regarding renal toxicity require further investigation and careful patient monitoring. Its oral formulation presents a significant advantage over parenteral alternatives. Further phase III trials are necessary to definitively establish its place in the therapeutic arsenal (B13267) against this neglected tropical disease. Researchers and drug development professionals should consider both the promising efficacy and the safety signals when evaluating the future development and potential deployment of this compound.

References

Sitamaquine: A Comparative Analysis of its Efficacy Against Visceral and Cutaneous Leishmania Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of sitamaquine, an orally administered 8-aminoquinoline, against various Leishmania species, the causative agents of visceral and cutaneous leishmaniasis. The information presented is compiled from preclinical and clinical studies to support research and drug development efforts in the field of leishmaniasis.

In Vitro Efficacy of this compound

This compound has demonstrated a broad range of in vitro activity against different Leishmania species. The following table summarizes the available data on the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) for both the promastigote (the form found in the sandfly vector) and amastigote (the form that resides in the mammalian host) stages of the parasite.

Leishmania SpeciesParasite StageAssay TypeIC50 / EC50 (µM)Reference
L. donovaniPromastigoteMTT Assay29.2[1]
PromastigoteAlamar Blue19.8 ± 1.9[2]
Amastigote-2.9 - 19.0 (Range for various species)[3][4]
L. infantumPromastigoteAlamar Blue9.5 - 19.8 (More sensitive than L. donovani)[4]
Amastigote-2.9 - 19.0 (Range for various species)[3][4]
L. majorAmastigoteLuciferase Assay4.3 ± 0.6[4]
Amastigote-2.9 - 19.0 (Range for various species)[3][4]
L. tropicaAmastigoteMacrophage ModelActive (Specific IC50/EC50 not reported)[3]
Amastigote-2.9 - 19.0 (Range for various species)[3][4]
L. braziliensisAmastigote-2.9 - 19.0 (Range for various species)[3][4]
L. amazonensisAmastigote-2.9 - 19.0 (Range for various species)[3][4]

In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been primarily evaluated in models of visceral leishmaniasis, with subsequent progression to clinical trials. In contrast, its development for cutaneous leishmaniasis has been halted due to a lack of efficacy in animal models.

Visceral Leishmaniasis

This compound has shown significant promise as an oral treatment for visceral leishmaniasis.

Leishmania SpeciesAnimal ModelKey FindingsReference
L. donovaniHamster708 times more active than meglumine (B1676163) antimoniate.[3]
L. donovaniHuman (Clinical Trial - India)A dose of 2.0 mg/kg/day for 28 days resulted in a 100% cure rate at day 180. Overall cure rate across different doses was 87%.[5]
L. donovaniHuman (Clinical Trial - Kenya)Cure rates ranged from 80% to 92% with doses between 1.75 and 3.0 mg/kg/day for 28 days.[3]
L. infantum (L. chagasi)Human (Clinical Trial - Brazil)Lack of increased efficacy was observed with dosing above 2.0 mg/kg/day for 28 days.[3]
Cutaneous Leishmaniasis

Despite in vitro activity, this compound has not proven effective in animal models of cutaneous leishmaniasis.

Leishmania SpeciesAnimal ModelKey FindingsReference
L. majorBALB/c miceTopical formulations did not slow lesion progression or reduce parasite burden.[3]
Cutaneous SpeciesExperimental ModelsNo activity observed, leading to the cessation of clinical development for this indication.[3]

Mechanism of Action

The antileishmanial activity of this compound is multifaceted, involving several cellular processes within the parasite. While it accumulates in acidic compartments known as acidocalcisomes, its primary mechanism of action is not dependent on this accumulation.[4] The key steps in its mechanism of action are outlined below.

Sitamaquine_Mechanism_of_Action cluster_membrane Parasite Cell Membrane cluster_cytosol Parasite Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Sitamaquine_ext This compound (Extracellular) Membrane_Interaction Interaction with Phospholipids Sitamaquine_ext->Membrane_Interaction Membrane_Insertion Insertion into Membrane Membrane_Interaction->Membrane_Insertion Sitamaquine_int This compound (Intracellular) Membrane_Insertion->Sitamaquine_int Efflux Energy-Dependent Efflux Sitamaquine_int->Efflux SDH Succinate (B1194679) Dehydrogenase (Complex II) Sitamaquine_int->SDH Inhibition ROS Increased ROS Production SDH->ROS MMP_Collapse Mitochondrial Membrane Potential Collapse SDH->MMP_Collapse Apoptosis Apoptosis-like Cell Death ROS->Apoptosis MMP_Collapse->Apoptosis

Caption: Proposed mechanism of action of this compound in Leishmania.

Experimental Protocols

The following sections outline the general methodologies used in the cited studies to determine the in vitro and in vivo efficacy of this compound.

In Vitro Susceptibility Assays

A common workflow for determining the in vitro activity of this compound against Leishmania promastigotes and amastigotes is depicted below.

In_Vitro_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay P1 Culture Leishmania promastigotes P2 Incubate with varying This compound concentrations (72h) P1->P2 P3 Assess viability (Alamar Blue/ MTT assay) P2->P3 P4 Calculate IC50/EC50 P3->P4 A1 Culture host cells (e.g., peritoneal macrophages, THP-1) A2 Infect host cells with stationary-phase promastigotes A1->A2 A3 Incubate with varying This compound concentrations (72h) A2->A3 A4 Fix, stain, and quantify intracellular amastigotes A3->A4 A5 Calculate IC50/EC50 A4->A5

Caption: General workflow for in vitro efficacy testing of this compound.

1. Promastigote Susceptibility Assay:

  • Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) to the logarithmic growth phase.

  • The parasites are then incubated in 96-well plates with serial dilutions of this compound for 72 hours at 26-28°C.

  • Parasite viability is assessed using colorimetric methods such as the Alamar Blue or MTT assay, which measure metabolic activity.

  • The IC50 or EC50 value, the concentration of the drug that inhibits parasite growth by 50%, is then calculated from the dose-response curve.[4]

2. Intracellular Amastigote Susceptibility Assay:

  • Host cells, such as murine peritoneal macrophages or the human monocytic cell line THP-1, are seeded in multi-well plates.

  • The adherent host cells are then infected with stationary-phase Leishmania promastigotes, which differentiate into amastigotes within the host cells.

  • After an initial infection period, extracellular parasites are removed, and the infected cells are incubated with various concentrations of this compound for 72 hours at 37°C.

  • The cells are subsequently fixed, stained (e.g., with Giemsa or DAPI), and the number of amastigotes per host cell is determined by microscopy.

  • The IC50 or EC50 value is calculated based on the reduction in the number of intracellular amastigotes compared to untreated controls.[4]

In Vivo Efficacy Models

The BALB/c mouse and the golden hamster are the most commonly used animal models for evaluating the in vivo efficacy of antileishmanial compounds.

1. Visceral Leishmaniasis Model:

  • Animals (e.g., hamsters or BALB/c mice) are infected intravenously or intracardially with L. donovani or L. infantum amastigotes.

  • Treatment with this compound, typically administered orally, is initiated at a predetermined time post-infection and continued for a specific duration.

  • The efficacy of the treatment is assessed by determining the parasite burden in the liver and spleen at the end of the experiment. This is often expressed as Leishman-Donovan Units (LDU), calculated from tissue impression smears, or by quantitative PCR.

  • The ED50, the dose required to reduce the parasite burden by 50%, can be determined from dose-response studies.

2. Cutaneous Leishmaniasis Model:

  • BALB/c mice are infected subcutaneously in the footpad or the ear with L. major promastigotes.

  • Treatment, either topical or systemic (oral), is initiated once lesions become measurable.

  • The progression of the disease is monitored by measuring the lesion size (e.g., thickness or diameter) over time.

  • At the end of the study, the parasite load in the infected tissue is quantified, typically by limiting dilution assay or qPCR, to determine the effect of the treatment.[3]

Conclusion

This compound demonstrates significant efficacy against the visceralizing Leishmania species, L. donovani and L. infantum, both in vitro and in vivo, supporting its development as an oral therapeutic for visceral leishmaniasis. However, its lack of in vivo activity against cutaneous Leishmania species, despite in vitro susceptibility, highlights the importance of using appropriate animal models in the drug development pipeline. The well-characterized mechanism of action of this compound, involving the induction of oxidative stress through the inhibition of mitochondrial succinate dehydrogenase, provides a solid foundation for further research and potential optimization of this class of compounds.

References

Safety and Tolerability Profile of Sitamaquine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the safety and tolerability profile of the investigational drug sitamaquine against other treatments for visceral leishmaniasis (VL), supported by data from clinical studies.

This compound, an oral 8-aminoquinoline, has been evaluated in Phase II clinical trials for the treatment of visceral leishmaniasis. While showing efficacy, its development has been approached with caution due to observed adverse events, particularly concerning nephrotoxicity.[1] This guide synthesizes available clinical data to offer a clear perspective on its safety profile in comparison to established therapies such as Amphotericin B, and other oral and parenteral alternatives like miltefosine (B1683995) and paromomycin.

Comparative Analysis of Adverse Events

Clinical trial data reveals a distinct adverse event profile for this compound when compared to alternative treatments for visceral leishmaniasis. The following table summarizes the frequency of key adverse events reported in clinical studies for this compound and its comparators.

Adverse EventThis compoundAmphotericin B (Liposomal)MiltefosineParomomycin
Gastrointestinal
Vomiting8% - 10%[1][2]Common, but frequency variesFrequent[3]Nausea, abdominal cramps, diarrhea are important side effects[4]
Dyspepsia/Abdominal Pain8% - 12%[2][5]Not frequently reported as a primary adverse eventFrequent[3]Abdominal cramps[4]
Renal
NephrotoxicityNephrotic syndrome (3%), Glomerulonephritis (2%)[2]; Severe renal adverse events reported at higher doses[5]Nephrotoxicity is a known, common side effect, though less frequent with liposomal formulations[3][6]Occasional nephrotoxicity requiring treatment discontinuation[7]Reversible renal impairment reported in a small number of subjects[1]
Hematological
AnemiaNot reported as a primary adverse event of this compoundAnemia can be an adverse effect[6]Not a primary reported adverse eventNot a primary reported adverse event
Metabolic
Cyanosis/Methemoglobinemia3%[1][2]Not a characteristic adverse eventNot a characteristic adverse eventNot a characteristic adverse event
HypokalemiaNot a characteristic adverse event26.5%[8]Not a characteristic adverse eventNot a characteristic adverse event
Other
Headache~10% - 11%[1][5]Infusion-related reactions (10.9%) including fever and chills[8]Not a primary reported adverse eventInjection site pain is the most common adverse event[1]

Experimental Protocols

The safety and tolerability data for this compound are primarily derived from Phase II, open-label, randomized, dose-ranging studies. Below are the key methodological aspects of these trials.

This compound Clinical Trial Methodology (Jha et al., 2005 & Wasunna et al., 2005)
  • Study Design: The studies were randomized, open-label, multicenter, dose-ranging Phase II clinical trials.[2][5]

  • Patient Population: Patients diagnosed with visceral leishmaniasis, confirmed by the presence of amastigotes in splenic or bone marrow aspirates, were enrolled.[9][10] Age ranges varied between studies, including both children and adults.[2][5]

  • Treatment Regimen: Patients received oral this compound once daily for 28 days.[2][5] The doses were escalated in different cohorts to evaluate dose-response and safety. Doses ranged from 1.5 mg/kg/day to 3.0 mg/kg/day.[2][5]

  • Safety Assessment: Safety and tolerability were assessed through the monitoring and recording of all adverse events (AEs).[11] This included clinical laboratory tests (hematology, liver function, and renal function) and physical examinations at baseline and at specified intervals during and after treatment.[10] Serious adverse events (SAEs) were defined as events that were fatal, life-threatening, required hospitalization, or resulted in disability.

  • Efficacy Assessment: The primary efficacy outcome was typically the final cure rate at 6 months post-treatment, defined by the absence of parasites in splenic aspirates.[2][5]

Visualizing the Safety Assessment Workflow

The following diagram illustrates the logical workflow for assessing the safety and tolerability of an investigational drug like this compound in a clinical trial setting.

Safety_Assessment_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment & Monitoring Phase cluster_2 Data Analysis & Reporting Phase A Patient Screening & Informed Consent B Baseline Assessment (Physical Exam, Lab Tests, Medical History) A->B C Drug Administration (this compound or Comparator) B->C D Ongoing Monitoring for Adverse Events (AEs) (Clinical Observation, Patient Reports, Lab Tests) C->D E AE Documentation & Grading (Severity, Causality Assessment) D->E F Data Collection & Compilation E->F G Statistical Analysis (Incidence, Severity, Dose-Relationship) F->G H Safety Profile Characterization G->H I Reporting to Regulatory Authorities & Publication H->I

Clinical Trial Safety and Tolerability Assessment Workflow.

References

Comparative Analysis of Sitamaquine and Other 8-Aminoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance, mechanisms, and experimental evaluation of key 8-aminoquinoline (B160924) compounds, focusing on sitamaquine for visceral leishmaniasis and its counterparts, primaquine (B1584692) and tafenoquine (B11912), for the radical cure of Plasmodium vivax malaria.

Introduction

The 8-aminoquinoline class of compounds holds a critical position in the treatment of parasitic diseases. While primaquine and the more recently approved tafenoquine are the only drugs licensed for the radical cure of relapsing malaria by targeting the dormant liver-stage hypnozoites of Plasmodium vivax, another analog, this compound, has been primarily developed for the oral treatment of visceral leishmaniasis (VL).[1][2][3] This guide provides a comparative analysis of these three key 8-aminoquinolines, presenting available clinical data, outlining their distinct mechanisms of action, and detailing the experimental protocols used to evaluate their performance. It is important to note that while these drugs share a common chemical scaffold, their clinical development has focused on different pathogens, and therefore, direct head-to-head comparative clinical trial data for the same indication is limited.

Data Presentation: Clinical Efficacy and Safety

The following tables summarize the quantitative data from clinical trials for this compound in the treatment of visceral leishmaniasis and for primaquine and tafenoquine in the prevention of P. vivax relapse.

Table 1: Efficacy of this compound in Visceral Leishmaniasis (VL)
Study LocationDose RegimenNumber of Patients (ITT*)Primary Efficacy Outcome (Cure Rate at Day 180)Source(s)
India 1.5 mg/kg/day for 28 days3181% (25/31)[4]
1.75 mg/kg/day for 28 days2789% (24/27)[4]
2.0 mg/kg/day for 28 days23100% (23/23)[4]
2.5 mg/kg/day for 28 days2580% (20/25)[4]
Kenya 1.75 mg/kg/day for 28 days1292% (11/12)[5]
2.0 mg/kg/day for 28 days6180% (49/61)[5]
2.5 mg/kg/day for 28 days1182% (9/11)[5]
3.0 mg/kg/day for 28 days1191% (10/11)[5]
India 2.0 mg/kg/day for 21 days4185%[6]

*Intent-to-Treat population

Table 2: Safety and Tolerability of this compound in Visceral Leishmaniasis
Study LocationMost Common Adverse Events (Frequency)Serious Adverse Events (Frequency)Source(s)
India Vomiting (8%), Dyspepsia (8%), Headache (approx. 10%), Abdominal Pains (approx. 10%)Cyanosis (3%), Nephrotic syndrome (3%), Glomerulonephritis (2%)[2][4]
Kenya Abdominal pain (12%), Headache (11%)Severe renal adverse events (2 patients at 2.5 & 3.0 mg/kg/day)[5]
Table 3: Comparative Efficacy of Tafenoquine and Primaquine in Preventing P. vivax Relapse
MetricTafenoquine (Single 300 mg Dose)Primaquine (15 mg daily for 14 days)PlaceboSource(s)
Recurrence-Free at 6 Months (DETECTIVE Trial) 62.4%69.6%27.7%[7]
Recurrence-Free at 6 Months (GATHER/DETECTIVE Meta-Analysis) 67.0%72.8%N/A[3][7][8]
Hazard Ratio for Recurrence vs. Placebo (DETECTIVE Trial) 0.30 (P<0.001)0.26 (P<0.001)N/A[7]
Table 4: Comparative Safety of Tafenoquine and Primaquine
MetricTafenoquine (Single 300 mg Dose)Primaquine (15 mg daily for 14 days)Source(s)
Protocol-Defined Decrease in Hemoglobin (GATHER Trial) 2.4% (4 of 166 patients)1.2% (1 of 85 patients)[3][8]
Adverse Events (First 29 Days - DETECTIVE Trial) 48.8%46.5%[7]
Serious Adverse Events (First 29 Days - DETECTIVE Trial) 8.1%3.1%[7]

Mechanisms of Action

While structurally related, the primary therapeutic targets and mechanisms of action for this compound against Leishmania and primaquine/tafenoquine against Plasmodium show notable differences.

This compound: Targeting Leishmanial Bioenergetics

This compound's antileishmanial activity is multifaceted, primarily disrupting the parasite's energy metabolism.[9] It is a weak base that rapidly accumulates in the acidic compartments of the Leishmania parasite, particularly the acidocalcisomes.[5] However, its lethal effect is not directly correlated with this accumulation.[5] The key mechanism involves the inhibition of the mitochondrial respiratory chain at complex II (succinate dehydrogenase).[10] This inhibition leads to a collapse of the mitochondrial membrane potential, a drop in intracellular ATP levels, and a surge in reactive oxygen species (ROS), which induces oxidative stress and ultimately triggers an apoptosis-like cell death in the parasite.[10]

Primaquine and Tafenoquine: Metabolic Activation against Plasmodium Hypnozoites

The precise mechanism of action for primaquine and tafenoquine against P. vivax hypnozoites is not fully elucidated but is known to be dependent on host metabolism.[6] These drugs are pro-drugs that require metabolic activation by the host's cytochrome P450 2D6 (CYP2D6) enzyme.[11] This process generates reactive metabolites that are thought to be responsible for both the therapeutic (hypnozoiticidal) and toxic (hemolytic) effects.[12] These metabolites induce oxidative stress within the parasite, leading to macromolecular damage and parasite death.[7] The long half-life of tafenoquine allows for a single-dose regimen, a significant advantage over the 14-day course of primaquine, thereby improving patient adherence.[7]

Mandatory Visualization

Signaling Pathways and Workflows

sitamaquine_mechanism cluster_leishmania Leishmania Parasite Sitamaquine_in This compound Membrane Plasma Membrane Sitamaquine_in->Membrane Diffusion ComplexII Complex II (Succinate Dehydrogenase) Sitamaquine_in->ComplexII Inhibition Acidocalcisome Acidocalcisome Membrane->Acidocalcisome Accumulation Mitochondrion Mitochondrion Membrane->Mitochondrion ATP ATP ComplexII->ATP Decrease ROS ROS ComplexII->ROS Increase Apoptosis Apoptosis-like Death ROS->Apoptosis Induces primaquine_tafenoquine_mechanism cluster_host Host Liver Cell cluster_parasite P. vivax Hypnozoite Drug Primaquine/ Tafenoquine CYP2D6 CYP2D6 Enzyme Drug->CYP2D6 Metabolic Activation Metabolites Reactive Metabolites CYP2D6->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Generation Damage Macromolecular Damage ROS->Damage Causes Death Parasite Death Damage->Death clinical_trial_workflow Screening Patient Screening (Confirmed P. vivax) G6PD_Test G6PD Testing Screening->G6PD_Test Randomization Randomization G6PD_Test->Randomization G6PD Normal Tafenoquine_Arm Tafenoquine (300mg Single Dose) + Chloroquine Randomization->Tafenoquine_Arm Primaquine_Arm Primaquine (15mg/day for 14 days) + Chloroquine Randomization->Primaquine_Arm FollowUp Follow-up (6 months) Tafenoquine_Arm->FollowUp Primaquine_Arm->FollowUp Analysis Efficacy & Safety Analysis FollowUp->Analysis

References

Sitamaquine for Visceral Leishmaniasis: A Comparative Analysis of Long-Term Cure Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of sitamaquine for the treatment of visceral leishmaniasis (VL), placed in context with other therapeutic alternatives. The following sections present available clinical trial data, detailed experimental methodologies, and visual representations of experimental workflows and the drug's mechanism of action to support research and development efforts in this critical area.

Comparative Efficacy of this compound and Other Antileishmanial Drugs

This compound, an oral 8-aminoquinoline, has been evaluated in several Phase II clinical trials for its efficacy in treating visceral leishmaniasis. The long-term cure rates from these studies, alongside data for comparator drugs—miltefosine (B1683995), paromomycin (B158545), and liposomal amphotericin B—are summarized below. It is important to note that direct head-to-head, long-term comparative trials between this compound and both miltefosine and paromomycin were not identified in the available literature. The data for these comparators are drawn from separate clinical trials and are presented here for contextual understanding.

Treatment Regimen Clinical Trial Location Dosage Treatment Duration Follow-up Period Final Cure Rate (%) Relapse Rate (%)
This compound India1.5 mg/kg/day28 days180 days81%[1]Not explicitly stated
India1.75 mg/kg/day28 days180 days89%[1]Not explicitly stated
India2.0 mg/kg/day28 days180 days100%[1]Not explicitly stated
India2.5 mg/kg/day28 days180 days80%[1]Not explicitly stated
Kenya1.75 mg/kg/day28 days180 days92%[2][3][4]Not explicitly stated
Kenya2.0 mg/kg/day28 days180 days80%[2][3][4]Not explicitly stated
Kenya2.5 mg/kg/day28 days180 days82%[2][3][4]Not explicitly stated
Kenya3.0 mg/kg/day28 days180 days91%[2][3][4]Not explicitly stated
India2.0 mg/kg/day21 days180 days85%[5]Not explicitly stated
Amphotericin B (Comparator) India1 mg/kg every other day30 days180 days95%[5]Not explicitly stated
Miltefosine (for context) India2.5 mg/kg/day (<12 years) or 50-100 mg/day (≥12 years)28 days6 months90.3%Not explicitly stated, but failure rate increased over a decade[6]
Paromomycin (for context) India15 mg/kg/day21 daysNot specified94%[7]Not explicitly stated
Liposomal Amphotericin B (for context) IndiaVarious regimensVariousNot specified~100% in some studies[7]Not explicitly stated

Experimental Protocols

This compound Phase II Clinical Trials (India and Kenya)

A detailed look at the methodologies employed in the key Phase II clinical trials for this compound reveals the following:

  • Study Design: The studies were typically randomized, open-label, multicenter, dose-ranging trials.[1][4]

  • Patient Population:

    • Inclusion Criteria: Patients diagnosed with visceral leishmaniasis, confirmed by the presence of Leishmania parasites in splenic aspirate smears. Age ranges varied, for instance, 5-64 years in the Indian trial.[1]

    • Exclusion Criteria: Specific exclusion criteria were not detailed in the abstracts but would typically include pregnancy, severe co-morbidities, and prior treatment with specific antileishmanial drugs.

  • Treatment Administration: this compound was administered orally on a daily basis for 28 days at varying doses.[1][4]

  • Efficacy Assessment:

    • Primary Efficacy Outcome: The primary endpoint was "final cure" at Day 180, defined as the absence of parasites in splenic aspirates.[1][2][3][4]

    • Parasitological Assessment: Splenic aspiration was performed at baseline and at the end of the follow-up period to confirm the presence or absence of Leishmania donovani amastigotes.

  • Safety Assessment: Adverse events were monitored and graded throughout the study. In the Indian trial, the most common adverse events were vomiting, dyspepsia, and cyanosis, with more severe events like nephrotic syndrome and glomerulonephritis also reported.[1] The Kenyan trial noted abdominal pain and headache as frequent adverse events, with some severe renal adverse events at higher doses.[2][3][4]

Visualizing the Research Process and Mechanism of Action

To better understand the clinical evaluation of this compound and its biological effects, the following diagrams have been generated.

G cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment screening Patient Screening (Clinical & Parasitological Assessment) enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization to Dose Groups enrollment->randomization treatment 28-Day Oral This compound Administration randomization->treatment monitoring Adverse Event Monitoring treatment->monitoring followup_180 Day 180 Follow-up monitoring->followup_180 parasitology Splenic Aspirate Parasitology followup_180->parasitology outcome Determination of Final Cure parasitology->outcome

Caption: Experimental workflow for this compound Phase II clinical trials.

G This compound This compound complex_II Mitochondrial Respiratory Chain Complex II (Succinate Dehydrogenase) This compound->complex_II Inhibition atp_depletion Decreased Intracellular ATP complex_II->atp_depletion mitochondrial_potential Depolarization of Mitochondrial Membrane Potential complex_II->mitochondrial_potential ros_production Increased Reactive Oxygen Species (ROS) mitochondrial_potential->ros_production ca_increase Elevated Intracellular Ca2+ Levels ros_production->ca_increase ps_externalization Phosphatidylserine (B164497) Externalization ca_increase->ps_externalization apoptosis Apoptosis-like Cell Death ps_externalization->apoptosis

Caption: Proposed signaling pathway for this compound's mechanism of action.

Mechanism of Action of this compound

This compound's antileishmanial activity is attributed to its impact on the parasite's mitochondrial function. The drug acts as a dose-dependent inhibitor of complex II (succinate dehydrogenase) within the mitochondrial respiratory chain. This inhibition leads to a cascade of downstream effects, including a reduction in intracellular ATP levels and depolarization of the mitochondrial membrane potential. Consequently, there is an increase in the production of reactive oxygen species (ROS) and a rise in intracellular calcium levels. These events culminate in the externalization of phosphatidylserine on the parasite's cell surface, a hallmark of apoptosis, ultimately leading to an apoptosis-like cell death of the Leishmania parasite.

Conclusion

The available Phase II clinical trial data for this compound demonstrate its potential as an oral treatment for visceral leishmaniasis, with long-term cure rates at 180 days ranging from 80% to 100% at various dosages in India and Kenya. A direct comparison with intravenous amphotericin B in one study showed a lower, though still substantial, cure rate for this compound. However, a significant gap in the current literature is the absence of direct, long-term comparative efficacy studies between this compound and other key oral (miltefosine) and parenteral (paromomycin) treatments. Further research, including Phase III trials with active comparators, would be essential to definitively establish the position of this compound in the therapeutic armamentarium for visceral leishmaniasis. The elucidation of its mitochondrial mechanism of action provides a solid foundation for understanding its antileishmanial effects and for the potential development of novel therapeutic strategies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sitamaquine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like sitamaquine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, aligning with standard practices for hazardous pharmaceutical waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding the compound's hazards, handling precautions, and required personal protective equipment (PPE).

Personal Protective Equipment (PPE): When handling this compound waste, the following minimum PPE is required:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is fundamental to safe disposal. Different waste streams should never be mixed.

  • Solid Waste: Unused or expired this compound powder should be placed directly into a designated hazardous waste container. Do not dispose of solid this compound in the regular trash.[1]

  • Liquid Waste: Solutions containing this compound and any rinsate from contaminated glassware should be collected in a compatible, leak-proof container with a secure screw-top lid.[1]

  • Contaminated Labware:

    • Sharps: Needles, syringes, pipettes, and broken glass contaminated with this compound must be collected in a puncture-proof sharps container clearly labeled for hazardous chemical waste.[1]

    • Non-Sharps: Vials, ampules, flasks, and gloves contaminated with this compound should be discarded into a designated hazardous waste container.[1]

Disposal Procedure: A Step-by-Step Approach

The standard and required method for the final disposition of investigational agents like this compound is incineration by an Environmental Protection Agency (EPA) permitted hazardous waste vendor.[1] In-laboratory deactivation is not recommended unless a validated and approved protocol is provided by the manufacturer or sponsor.

Experimental Protocol for this compound Waste Management:

  • Personnel Training: Ensure all personnel handling this compound waste are trained on institutional chemical waste management protocols.[1]

  • Don PPE: Before handling any waste, put on the appropriate personal protective equipment.

  • Waste Segregation: At the point of generation, carefully segregate solid waste, liquid waste, and contaminated sharps and non-sharps into their respective, clearly labeled hazardous waste containers.

  • Container Labeling: Immediately label all hazardous waste containers with "HAZARDOUS WASTE" and include the full chemical name ("this compound"), concentration (if applicable), and the date.

  • Secure Storage: Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.

  • Inspection: Conduct and log weekly inspections of the SAA to check for leaks or container degradation.

  • Arrange for Disposal: Once the containers are full or the accumulation time limit is reached (as per institutional and local regulations), submit a chemical waste disposal request to your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: The EHS department will then coordinate the pickup and final disposal of the this compound waste via a licensed hazardous waste incineration facility.

Key Disposal Considerations

ParameterGuidelineSource
Final Disposal Method Incineration via an EPA-permitted hazardous waste vendor.[1]
In-Lab Treatment Not recommended without a manufacturer-validated protocol.[1]
Waste Mixing Prohibited. Segregate different waste streams.[1]
Regulatory Compliance Adhere to federal and institutional guidelines (e.g., RCRA).[1]
Contaminated Materials All contaminated labware must be treated as hazardous waste.[1]

This compound Disposal Workflow

SitamaquineDisposalWorkflow start_end start_end process process decision decision storage storage final_disposal final_disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams ppe->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Contaminated Sharps segregate->sharps non_sharps Contaminated Non-Sharps segregate->non_sharps containerize Select & Fill Compatible Hazardous Waste Container solid->containerize liquid->containerize sharps->containerize non_sharps->containerize label Label Container Immediately with HAZARDOUS WASTE Label containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store inspect Conduct & Log Weekly Inspections store->inspect request Submit Chemical Waste Disposal Request to EHS inspect->request incinerate Incineration by Licensed Vendor request->incinerate

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Sitamaquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Sitamaquine. As a potent 8-aminoquinoline (B160924) compound, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Health Effects

This compound is an investigational antileishmanial drug. While a specific Safety Data Sheet (SDS) is not publicly available, the known hazards associated with the 8-aminoquinoline class and data from clinical trials indicate the following potential health effects:

  • Hemolytic Anemia: A primary concern with 8-aminoquinolines, particularly in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2][3][4]

  • Methemoglobinemia: Clinical studies have reported cyanosis due to methemoglobinemia as a side effect.[5]

  • Nephrotoxicity: Kidney toxicity has been observed at higher doses during clinical trials.[5]

  • Gastrointestinal Effects: Vomiting and abdominal pain have been reported as common adverse effects.[5]

  • General Toxicity: As a potent pharmaceutical ingredient, this compound should be handled with care to avoid systemic exposure.

Personal Protective Equipment (PPE)

Due to its potency, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required Personal Protective Equipment (PPE)
Weighing and Compounding (Solid/Powder Form) - Dedicated, certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box).- Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978), with the outer glove covering the gown cuff.[6]- Disposable, solid-front, back-closure gown made of a low-permeability fabric.[6]- N95 or higher respiratory protection if not working in a contained system.- ANSI Z87.1 certified safety glasses with side shields or a face shield.[7]
Handling Solutions - Two pairs of chemotherapy-tested nitrile gloves.- Disposable, low-permeability gown.- Safety glasses with side shields or a face shield.[7]
General Laboratory Operations - Single pair of nitrile gloves.- Laboratory coat.- Safety glasses.
Spill Cleanup - Two pairs of chemotherapy-tested nitrile gloves.- Disposable, low-permeability gown.- N95 or higher respirator.- Chemical splash goggles.- Disposable shoe covers.

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Safe Handling and Operational Plan

A systematic approach is essential for the safe handling of this compound. The following procedural steps outline a safe workflow from preparation to disposal.

3.1. Pre-Handling Preparations:

  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a containment ventilated enclosure or a Class II BSC, to prevent airborne dispersal.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, within the containment area before starting work.

  • Spill Kit: Ensure a spill kit specifically for potent compounds is readily accessible.

3.2. Handling Procedure (Weighing and Solution Preparation):

  • Don PPE: Put on all required PPE as specified in the table above.

  • Containment: Perform all manipulations of this compound powder within the certified containment system. Open handling of the powder on the benchtop is strictly prohibited.[8]

  • Weighing: Carefully weigh the required amount of this compound. Use gentle movements to avoid creating airborne dust.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed this compound within the containment system. Cap the vessel securely before removing it from the containment area.

  • Decontamination: Decontaminate all surfaces and equipment within the containment area after use.

3.3. Post-Handling Procedures:

  • Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and weighing papers, in a clearly labeled hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: All disposable PPE, contaminated labware (e.g., weighing boats, pipette tips), and any unused solid this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of liquid waste down the drain.[9]

  • Disposal Method: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using a spill kit for potent compounds. Absorb liquids with an inert material and place all contaminated materials in a sealed hazardous waste container.

Experimental Workflow for Safe Handling of this compound

Sitamaquine_Handling_Workflow This compound Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Containment) cluster_post 3. Post-Handling prep_area Designate Work Area (BSC or Isolator) gather_materials Assemble All Materials & PPE prep_area->gather_materials spill_kit Ensure Spill Kit is Accessible gather_materials->spill_kit don_ppe Don Appropriate PPE spill_kit->don_ppe weigh Weigh this compound Powder don_ppe->weigh prepare_solution Prepare Solution (if applicable) weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.